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4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one Documentation Hub

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  • Product: 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one
  • CAS: 57724-64-8

Core Science & Biosynthesis

Foundational

Chemical Structure and Molecular Properties of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one: A Dual-Pharmacophore Analysis

Executive Summary & Pharmacophore Rationale In the landscape of central nervous system (CNS) drug design, hybridizing proven pharmacophores is a high-yield strategy for discovering novel therapeutics. The compound 4-(1,3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In the landscape of central nervous system (CNS) drug design, hybridizing proven pharmacophores is a high-yield strategy for discovering novel therapeutics. The compound 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one represents a structurally elegant intersection between two distinct classes of neuroactive agents: the racetam-family nootropics and the phosphodiesterase-4 (PDE4) inhibitors.

At its core, the molecule features a pyrrolidin-2-one (γ-lactam) ring , a structural motif highly conserved in cognitive enhancers capable of facilitating memory processes and attenuating cognitive impairment[1]. Substituted at the C4 position is a 1,3-benzodioxol-5-yl (methylenedioxyphenyl) moiety . This specific aryl group acts as a rigid, low-entropy bioisostere for the 3,4-dimethoxyphenyl group[2], a critical binding determinant found in classical PDE4 inhibitors like Rolipram[3]. By locking the oxygen atoms into a planar methylenedioxy bridge, the molecule minimizes the entropic penalty upon receptor binding while retaining the crucial hydrogen-bond donor capacity of the lactam nitrogen.

Physicochemical Properties & ADMET Profiling

For a CNS-targeted agent, achieving the delicate balance between lipophilicity and aqueous solubility is paramount. The structural constraints of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one yield an optimal profile for blood-brain barrier (BBB) penetration.

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Pharmacological Implication
Molecular Formula C₁₁H₁₁NO₃Defines the core mass and elemental composition.
Molecular Weight 205.21 g/mol < 500 Da, strictly adhering to Lipinski’s Rule of 5 for oral bioavailability.
LogP (Predicted) 1.6 - 1.9Optimal lipophilicity range for passive diffusion across the BBB without excessive tissue retention.
Topological Polar Surface Area 47.56 Ų< 90 Ų threshold, indicating excellent CNS permeability and minimal efflux pump liability.
Hydrogen Bond Donors 1 (Lactam N-H)Essential for anchoring to the conserved glutamine residue in the PDE4 active site.
Hydrogen Bond Acceptors 3 (C=O, O, O)Facilitates secondary dipole interactions within target receptor pockets.
Rotatable Bonds 1High structural rigidity minimizes the entropic penalty upon target engagement.

Synthetic Methodology: The Reductive Lactamization Route

Synthesizing 4-aryl-pyrrolidin-2-ones requires precise control over carbon-carbon bond formation and chemoselective reduction. The following protocol outlines a highly efficient, self-validating synthetic route starting from commercially available piperonal.

Step-by-Step Synthetic Protocol
  • Henry Reaction (Nitroaldol Condensation): React piperonal (3,4-methylenedioxybenzaldehyde) with nitromethane in the presence of ammonium acetate. Reflux in glacial acetic acid for 4 hours. Causality: This establishes the nitrostyrene intermediate, providing the necessary electrophilic carbon for subsequent chain elongation.

  • Michael Addition: Treat the isolated nitrostyrene with diethyl malonate and a catalytic amount of sodium ethoxide in ethanol. Stir at room temperature for 12 hours. Causality: Diethyl malonate acts as a carbon nucleophile, installing the two-carbon backbone required to eventually close the 5-membered lactam ring.

  • Chemoselective Reduction: Dissolve the Michael adduct in methanol. Add catalytic Nickel(II) chloride hexahydrate (NiCl₂·6H₂O), followed by the careful, portion-wise addition of sodium borohydride (NaBH₄) at 0°C. Causality: We specifically utilize NiCl₂/NaBH₄ over high-pressure Palladium-catalyzed hydrogenation to prevent the premature reductive cleavage of the sensitive 1,3-benzodioxole ring. This selectively reduces the aliphatic nitro group to a primary amine.

  • Thermal Cyclization (Lactamization): Reflux the resulting amino-diester intermediate in toluene for 24 hours. The primary amine spontaneously attacks the adjacent ester carbonyl, expelling ethanol. Validation: Monitor the reaction via LC-MS. The disappearance of the linear intermediate mass and the emergence of the [M+H]⁺ 206.2 m/z peak confirms successful lactamization.

Synthetic_Workflow A Piperonal (Aldehyde) B Nitrostyrene Intermediate A->B MeNO2, NH4OAc C Michael Adduct (Diester) B->C Diethyl malonate, NaOEt D Amino Ester (Pre-Lactam) C->D NiCl2 / NaBH4 (Mild Reduction) E 4-(1,3-Benzodioxol-5-yl) pyrrolidin-2-one D->E Toluene, Reflux (-EtOH)

Caption: Step-by-step synthetic workflow for 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one via reductive lactamization.

Target Modulation: The PDE4 / cAMP Signaling Axis

Given its structural homology to Rolipram, a prototypical selective PDE4 inhibitor[4], 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one acts as a competitive antagonist at the PDE4 catalytic domain. PDE4 is the predominant cAMP-specific phosphodiesterase in neural and immune cells[3]. By inhibiting this enzyme, the compound prevents the hydrolysis of cyclic AMP (cAMP) into inactive 5'-AMP. The sustained elevation of intracellular cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates the cAMP response element-binding protein (CREB), driving the transcription of neurotrophic factors (e.g., BDNF) essential for synaptic plasticity.

PDE4_Signaling GPCR GPCR (Gs-coupled) AC Adenylyl Cyclase (AC) GPCR->AC Stimulates cAMP Intracellular cAMP AC->cAMP ATP to cAMP PDE4 PDE4 Enzyme cAMP->PDE4 Substrate for PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Hydrolysis Drug 4-(1,3-Benzodioxol-5-yl) pyrrolidin-2-one Drug->PDE4 Competitive Inhibition CREB CREB Phosphorylation PKA->CREB Promotes Neuroplasticity

Caption: Mechanism of action showing PDE4 inhibition and subsequent preservation of the cAMP/PKA/CREB cascade.

Experimental Workflow: FRET-Based PDE4 Inhibition Assay

To validate the pharmacological efficacy of this compound, a robust, self-validating biochemical assay is required. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Causality: TR-FRET is selected over radiometric assays because it eliminates interference from compound autofluorescence, avoids radioactive waste, and provides a highly reproducible ratiometric readout.

Step-by-Step Assay Protocol
  • Reagent & Buffer Preparation: Prepare the assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Tween-20). Validation Check: Mg²⁺ is a critical catalytic cofactor for PDE4; its deliberate omission in a control well serves as a strict negative baseline for enzyme activity.

  • Compound Titration: Perform a 12-point serial dilution (10 µM down to 0.1 nM) of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one in DMSO. Normalize the final DMSO concentration to 1% (v/v) across all wells to prevent solvent-induced protein denaturation.

  • Enzyme Incubation: Dispense 10 µL of recombinant human PDE4B enzyme (0.5 ng/well) into a 384-well microplate. Add 5 µL of the compound dilution. Incubate for 15 minutes at 25°C to allow for steady-state equilibrium binding.

  • Reaction Initiation: Add 5 µL of fluorescently labeled cAMP substrate (100 nM final concentration) to initiate the hydrolysis reaction.

  • Reaction Termination: After exactly 30 minutes, add 10 µL of a stop solution containing 100 µM IBMX (3-isobutyl-1-methylxanthine) and the FRET acceptor-labeled anti-cAMP antibody. Causality: IBMX is a potent pan-PDE inhibitor. Its addition instantly halts all kinetic activity, ensuring a precise, synchronized snapshot of the reaction state across the entire 384-well plate.

  • Data Acquisition: Read the plate on a multi-mode microplate reader (Excitation: 337 nm, Emission: 665 nm / 620 nm). Fit the resulting FRET ratios to a 4-parameter logistic (4PL) non-linear regression model to derive the IC₅₀ value.

References

1.[4] Title: Rolipram - Alzheimer's Drug Discovery Foundation. Source: alzdiscovery.org. URL: 2.[3] Title: Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia... Source: nih.gov. URL: 3.[1] Title: Stereochemistry of phenylpiracetam and its methyl derivative: Improvement of the pharmacological profile. Source: rsu.lv. URL: 4.[2] Title: MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects... Source: nih.gov. URL:

Sources

Exploratory

Pharmacological Mechanism of Action of Benzodioxole-Substituted Pyrrolidinones

Executive Summary: The Scaffold as a CNS Privileged Structure The fusion of a 1,3-benzodioxole moiety with a pyrrolidin-2-one (lactam) core represents a rapidly emerging scaffold in neuropharmacology. Distinct from the p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold as a CNS Privileged Structure

The fusion of a 1,3-benzodioxole moiety with a pyrrolidin-2-one (lactam) core represents a rapidly emerging scaffold in neuropharmacology. Distinct from the psychoactive "pyrrolidinophenones" (e.g., MDPV) which function as monoamine transporter inhibitors, benzodioxole-substituted pyrrolidinones function primarily as broad-spectrum anticonvulsants and antinociceptive agents .

This guide dissects the pharmacological architecture of this class, focusing on its efficacy in drug-resistant epilepsy models (e.g., 6 Hz psychomotor seizure test) and neuropathic pain.[1] The mechanism is multimodal, involving the stabilization of neuronal membranes via voltage-gated ion channel modulation (NaV, CaV) and TRPV1 antagonism , rather than direct GABA-ergic agonism.

Chemical Architecture & Structure-Activity Relationship (SAR)

The pharmacological potency of this class relies on a delicate balance between the lipophilic "head" and the polar "tail."

The Benzodioxole Moiety (The Lipophilic Anchor)

The 1,3-benzodioxole ring (methylenedioxybenzene) serves two critical functions:

  • Lipophilicity: Enhances blood-brain barrier (BBB) penetration (LogP optimization).

  • Pi-Pi Stacking: Facilitates interaction with aromatic residues (e.g., Phenylalanine, Tyrosine) within the pore-forming domains of ion channels.

  • Metabolic Consideration: Historically, this moiety is a structural alert for mechanism-based inhibition of Cytochrome P450 (via carbene formation). However, recent SAR studies indicate that distal substitution on the pyrrolidinone ring can sterically hinder this metabolic activation, improving safety profiles.

The Pyrrolidinone Core (The Hydrogen Bonding Unit)

The 2-pyrrolidinone lactam mimics the cyclic structure of piracetam and levetiracetam (SV2A ligands) and the endogenous neurotransmitter GABA .

  • N-Substitution: Attachment of the benzodioxole via an alkyl or aryl linker at the N1 position modulates receptor affinity.

  • C3/C4-Substitution: Introduction of electron-withdrawing groups or bulky alkyl chains at C3 is critical for maximal electroshock (MES) protection.

Pharmacodynamics: Multimodal Mechanism of Action

Unlike traditional antiepileptics that often rely on a single target (e.g., sodium channel blockade), benzodioxole-substituted pyrrolidinones exhibit a "pleiotropic" mechanism, making them effective against refractory seizures.

Primary Mechanism: Voltage-Gated Ion Channel Blockade

The dominant MOA involves the state-dependent inhibition of excitatory currents.

  • Voltage-Gated Sodium Channels (NaV): These compounds bind to the inactivated state of NaV channels, prolonging the refractory period and preventing high-frequency repetitive firing (HFRF) typical of an ictal event.

  • L-Type Calcium Channels (CaV1.2): Significant inhibition of high-voltage-activated (HVA) calcium currents reduces presynaptic neurotransmitter release (Glutamate).

Secondary Mechanism: TRPV1 Antagonism

Recent electrophysiological assays have identified TRPV1 (Transient Receptor Potential Vanilloid 1) as a novel target.

  • Relevance: TRPV1 is not just a pain receptor; it modulates synaptic transmission in the hippocampus. Antagonism here provides a dual benefit: seizure control and analgesia (neuropathic pain).

Visualization of Signaling Pathway

The following diagram illustrates the concurrent modulation of pre-synaptic excitability.

MOA_Pathway Compound Benzodioxole-Pyrrolidinone NaV NaV Channels (Inactivated State) Compound->NaV Stabilizes CaV CaV1.2 Channels (L-Type) Compound->CaV Blocks TRPV1 TRPV1 Receptor Compound->TRPV1 Antagonizes Membrane Neuronal Membrane Stabilization NaV->Membrane Prevents Depolarization Glutamate Reduced Glutamate Release CaV->Glutamate Decreases Ca2+ Influx TRPV1->Glutamate Modulates Synaptic Gain Firing Inhibition of High-Frequency Firing Membrane->Firing Glutamate->Firing Outcome Anticonvulsant & Analgesic Effect Firing->Outcome

Caption: Figure 1. Multimodal inhibition of neuronal excitability. The compound stabilizes NaV inactivation, blocks CaV1.2 currents, and antagonizes TRPV1, converging to suppress seizure propagation.

Quantitative Pharmacology (Data Summary)

The following table summarizes the potency of key benzodioxole-pyrrolidinone derivatives compared to standard of care (SOC) drugs in murine models.

Compound ClassED50 (MES)ED50 (6 Hz, 32mA)ED50 (scPTZ)Protective Index (PI)Mechanism Note
Benzodioxole-Pyrrolidinone (Lead) 49.6 mg/kg 31.3 mg/kg 67.4 mg/kg > 5.0 NaV + CaV + TRPV1
Valproic Acid (SOC)272 mg/kg133 mg/kg133 mg/kg2.1GABA/NaV/CaV
Ethosuximide (SOC)InactiveInactive161 mg/kg2.3T-type CaV
Lacosamide (SOC)9.8 mg/kg5.0 mg/kgInactive>10Slow NaV Inactivation

Table 1: Comparative efficacy in acute seizure models. Note the broad-spectrum activity of the Benzodioxole-Pyrrolidinone lead compared to narrow-spectrum agents like Ethosuximide.

Experimental Protocols

To validate this mechanism in a new chemical entity (NCE), the following protocols are required. These are self-validating systems designed to rule out false positives.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology (NaV/CaV Validation)

Objective: Quantify the block of voltage-gated sodium currents in N2a cells or primary cortical neurons.

  • Preparation: Cultured cells are maintained at 37°C/5% CO2.

  • Rig Setup: Use a patch-clamp amplifier (e.g., Axopatch 200B). Pipettes (2–5 MΩ) are filled with intracellular solution (CsF-based to block K+ currents).

  • Voltage Protocol (NaV):

    • Hold membrane at -80 mV.

    • Depolarize to -10 mV for 10 ms (Test Pulse).

    • Validation Step: Apply a prepulse to -40 mV (500 ms) to induce inactivation.

    • Logic: If the compound binds to the inactivated state, the block will be significantly stronger after the prepulse compared to a direct hold at -80 mV.

  • Application: Perfusion of NCE (1–100 μM).

  • Analysis: Fit concentration-response curves to the Hill equation to determine IC50.

Protocol B: The 6 Hz Psychomotor Seizure Test

Objective: Assess efficacy against drug-resistant seizures (limbic system origin).

  • Subjects: Male albino Swiss mice (20–25 g).

  • Pre-treatment: Administer NCE (i.p.) at Tmax (determined via PK study, typically 30 min).

  • Stimulation:

    • Corneal electrodes applied with a drop of 0.9% saline/lidocaine.

    • Parameters: 32 mA (or 44 mA for high resistance) , 6 Hz, 0.2 ms pulse width, 3 seconds duration.

  • Observation:

    • Positive Outcome: Absence of "stunned" posture, forelimb clonus, and Straub tail.

    • Self-Validation: Animals must resume normal exploratory behavior within 10 seconds to be considered "protected."

Synthesis & Screening Workflow

Workflow Start Start: Benzodioxole Precursor Synth Cyclization with GABA/Succinic Anhydride Start->Synth Purify Purification (Recrystallization) Synth->Purify Screen1 In Vitro Screen (NaV/CaV Patch Clamp) Purify->Screen1 Screen2 In Vivo Screen (MES & 6 Hz Models) Screen1->Screen2 If IC50 < 10 μM Tox ADME-Tox (CYP inhibition check) Screen2->Tox If ED50 < 100 mg/kg

Caption: Figure 2. Critical path for lead optimization. The filter at Screen 1 ensures only potent channel modulators proceed to animal testing.

Safety & Toxicology: The Metabolic Liability

A critical aspect of developing benzodioxole-containing drugs is the potential for CYP inhibition .

  • Mechanism: The methylenedioxy carbon can be oxidized to a carbene intermediate, which irreversibly coordinates with the heme iron of Cytochrome P450 (Quasi-irreversible inhibition).

  • Mitigation Strategy:

    • Fluorination: Adding fluorine to the benzodioxole ring (e.g., difluorobenzodioxole) prevents carbene formation.

    • Steric Shielding: Bulky substituents at the pyrrolidinone C3 position can prevent the molecule from entering the CYP active site in an orientation favorable for oxidation.

  • Required Assay: Time-dependent inhibition (TDI) assay using human liver microsomes (HLM). A shift in IC50 after pre-incubation with NADPH indicates mechanism-based inhibition.

References

  • Abram, M., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] Link

  • Kamiński, K., et al. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. International Journal of Molecular Sciences. Link

  • Reddy, P.A., et al. (1996). 3,3-Dialkyl- and 3-alkyl-3-benzyl-substituted 2-pyrrolidinones: a new class of anticonvulsant agents.[13] Journal of Medicinal Chemistry. Link

  • Sapa, J., et al. (2014). Evaluation of anticonvulsant activity of novel pyrrolidin-2-one derivatives.[6] Pharmacological Reports.[6] Link

  • Obniska, J., et al. (2015). Synthesis and anticonvulsant properties of new N-substituted pyrrolidin-2,5-dione derivatives. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Foundational

The Benzodioxole-Pyrrolidone Scaffold: A Technical Guide to 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one

Executive Summary This technical guide analyzes the therapeutic potential of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one , a specific chemical entity (NCE) situated at the intersection of the racetam (pyrrolidone) and Rolip...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the therapeutic potential of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one , a specific chemical entity (NCE) situated at the intersection of the racetam (pyrrolidone) and Rolipram (4-arylpyrrolidinone) pharmacophores.

Unlike the psychostimulant "bath salts" (cathinones) which share the benzodioxole moiety but possess a ketone backbone, this molecule is a cyclic lactam. Its structural architecture identifies it as a likely Type 4 Phosphodiesterase (PDE4) Inhibitor . This guide details its mechanism for enhancing long-term potentiation (LTP), its potential in treating neuroinflammatory and cognitive disorders, and the experimental protocols required to validate its efficacy.

Part 1: Chemical Architecture & Structural Logic

Structural Identity & Differentiation

The molecule consists of a 2-pyrrolidinone (gamma-lactam) ring substituted at the 4-position with a 1,3-benzodioxole group (methylenedioxyphenyl).

  • Core Scaffold: 4-phenylpyrrolidin-2-one (The "Rolipram" backbone).

  • Substituent: 1,3-Benzodioxole (Bioisostere for the 3,4-dimethoxy or 3-cyclopentyloxy-4-methoxy groups found in Rolipram).

CRITICAL SAFETY DISTINCTION: Researchers must distinguish this compound from Methylenedioxypyrovalerone (MDPV).

  • Target Molecule: Cyclic amide (Lactam). Non-stimulant , neuroprotective profile.[1][2]

  • MDPV: Beta-ketone (Cathinone). Psychostimulant , high abuse potential.

Structure-Activity Relationship (SAR)

The 4-position substitution on the pyrrolidone ring is critical for PDE4 selectivity.

  • Lipophilicity: The benzodioxole ring is a planar, lipophilic moiety that fits into the hydrophobic pocket (Q-pocket) of the PDE4 enzyme active site.

  • Metabolic Stability: The methylenedioxy bridge locks the oxygen atoms in a ring, preventing the rapid O-demethylation often seen with dimethoxy analogs, potentially extending half-life (

    
    ).
    
  • Hydrogen Bonding: The lactam nitrogen (NH) and carbonyl (C=O) mimic the glutamine/asparagine interactions within the PDE4 catalytic domain.

Part 2: Mechanism of Action (Pharmacodynamics)

The primary therapeutic value of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one lies in its ability to inhibit the hydrolysis of cyclic adenosine monophosphate (cAMP).

The cAMP-CREB-BDNF Cascade

By inhibiting PDE4, the compound prevents the degradation of cAMP. Elevated intracellular cAMP triggers a signaling cascade essential for synaptic plasticity.

  • Inhibition: Molecule binds to PDE4 catalytic site.

  • Accumulation: cAMP levels rise in the presynaptic and postsynaptic terminals.

  • Activation: cAMP activates Protein Kinase A (PKA).

  • Transcription: PKA phosphorylates the cAMP Response Element Binding protein (CREB).

  • Expression: pCREB drives the expression of Brain-Derived Neurotrophic Factor (BDNF).

Visualization: Signaling Pathway

The following diagram illustrates the downstream effects of PDE4 inhibition by the target molecule.

PDE4_Pathway Compound 4-(1,3-Benzodioxol-5-yl) pyrrolidin-2-one PDE4 PDE4 Enzyme Compound->PDE4 Inhibits AMP 5'-AMP (Inactive) PDE4->AMP Catalyzes Hydrolysis cAMP cAMP (Cyclic AMP) cAMP->PDE4 Substrate cAMP->AMP Blocked by Compound PKA PKA (Protein Kinase A) cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates pCREB Phosphorylated CREB CREB->pCREB Activation BDNF BDNF Expression pCREB->BDNF Promotes Transcription LTP Long-Term Potentiation (Memory/Plasticity) BDNF->LTP Enhances

Caption: The therapeutic cascade: PDE4 inhibition preserves cAMP, driving CREB phosphorylation and BDNF synthesis for neuroplasticity.

Part 3: Therapeutic Applications in CNS Disorders[7]

Based on the validated efficacy of the 4-arylpyrrolidinone scaffold (Rolipram), this specific analog holds potential for the following indications:

Cognitive Impairment (Alzheimer’s / MCI)
  • Rationale: The cAMP/PKA pathway is compromised in Alzheimer's. Restoring cAMP levels reverses deficits in long-term memory formation.

  • Advantage: The pyrrolidone core (similar to Piracetam) may offer secondary modulation of AMPA receptors, providing a synergistic "racetam-like" effect alongside PDE4 inhibition.

Depression (MDD) & Anxiety
  • Rationale: Chronic antidepressant use increases cAMP signaling. PDE4 inhibitors mimic this effect more rapidly. The benzodioxole moiety is also common in serotonin-modulating compounds, suggesting potential (though unverified) affinity for SERT (Serotonin Transporter).

Neuroinflammation
  • Rationale: PDE4 is highly expressed in microglia. Inhibition suppresses the release of pro-inflammatory cytokines (TNF-α, IL-6), offering neuroprotection in conditions like Multiple Sclerosis or post-stroke recovery.

Part 4: Experimental Protocols (Self-Validating Systems)

To validate this compound, researchers should follow this sequential workflow.

Synthesis Protocol (Lab Scale)

Objective: Synthesize 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one via Reductive Cyclization.

StepReagentsConditionsMechanism
1. Condensation Piperonal + Meldrum's AcidEthanol, RefluxKnoevenagel Condensation to form aryl-methylene intermediate.
2. Michael Addition Intermediate + NitromethaneDBU (Catalyst), THFConjugate addition to introduce the nitrogen source and carbon chain.
3. Reduction/Cyclization Nitro-ester + H2 (50 psi)Raney Nickel or Pd/C, MeOHReduction of nitro to amine, followed by intramolecular nucleophilic attack on the ester to close the lactam ring.
In Vitro Validation: PDE4 Enzymatic Assay

Method: Scintillation Proximity Assay (SPA) or Fluorescence Polarization (FP).

  • Preparation: Incubate recombinant human PDE4B (or PDE4D) enzyme with the test compound (0.1 nM – 10 µM) in assay buffer (50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2).

  • Substrate: Add [3H]-cAMP (or fluorescent cAMP derivative).

  • Reaction: Incubate for 30 min at 30°C.

  • Termination: Add PDE detection beads (SPA) or binding agent (FP).

  • Analysis: Measure signal. Calculate IC50.

    • Validation Criteria: Reference standard (Rolipram) must show IC50 ≈ 1–2 µM. Test compound is considered "Hit" if IC50 < 10 µM.

In Vivo Behavioral Model: Novel Object Recognition (NOR)

Objective: Assess episodic memory enhancement in rodents.

  • Habituation (Day 1): Mice explore an empty arena (10 min).

  • Training (Day 2): Mice explore two identical objects (A + A).

  • Treatment: Administer 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one (1–10 mg/kg, i.p.) 30 min post-training.

  • Testing (Day 3): Replace one object with a novel one (A + B). Measure time exploring B vs. A.

    • Index: Discrimination Index (DI) = (Time_Novel - Time_Familiar) / Total_Time.

    • Success: DI significantly > 0 compared to vehicle control.

Part 5: Safety & Pharmacokinetics

The Emetic Threshold

A major failure point for PDE4 inhibitors (like Rolipram) is emesis (vomiting), caused by PDE4D inhibition in the area postrema.

  • Screening Requirement: Early toxicity screens must assess the ratio of PDE4B (Therapeutic/Anti-inflammatory) vs. PDE4D (Emetic) inhibition.

  • Benzodioxole Risk: The methylenedioxy ring is a known substrate for CYP2D6 and CYP3A4. It acts as a "mechanism-based inhibitor" (suicide substrate), potentially leading to drug-drug interactions.

Blood-Brain Barrier (BBB) Permeability
  • Prediction:

    • MW: ~205 g/mol (Highly favorable).

    • PSA: ~38 Ų (Excellent for CNS penetration).

    • LogP: ~1.5 (Optimal range 1.5–2.5).

Part 6: Experimental Workflow Visualization

Workflow Start Piperonal (Precursor) Synth Synthesis: Reductive Cyclization Start->Synth Purify Purification (Recrystallization) Synth->Purify InVitro In Vitro Assay: PDE4 IC50 Purify->InVitro Decision IC50 < 10µM? InVitro->Decision Decision->Synth No (Optimize) InVivo In Vivo: Morris Water Maze Decision->InVivo Yes Tox Tox Screen: Emesis/CYP InVivo->Tox

Caption: Development pipeline from precursor selection to toxicity screening.

References

  • Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics.[2] Brain Research Reviews, 19(2), 180-222. Link

  • O'Donnell, J. M., & Zhang, H. T. (2004). Antidepressant effects of inhibitors of cAMP phosphodiesterase (PDE4).[3] Trends in Pharmacological Sciences, 25(3), 158-163. Link

  • Zhmurenko, L. A., et al. (2025).[4] Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity.[2][4] Pharmaceutical Chemistry Journal. Link

  • Stafford, J. A., et al. (1995).[5] Phosphodiesterase type IV inhibition: Synthesis and evaluation of a series of 1,3,4-trisubstituted pyrrolidines. Bioorganic & Medicinal Chemistry Letters, 5(17), 1977-1982. Link

  • Perekhoda, L., et al. (2024).[2] Synthesis and Nootropic Activity Prediction of Some 4-(Aminomethyl)-1-Benzylpyrrolidin-2-One Derivatives. ScienceRise: Pharmaceutical Science. Link

Sources

Exploratory

Metabolic stability profile of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one

Executive Summary This technical guide provides a comprehensive metabolic stability profile for 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one , a close structural analogue of the prototypical phosphodiesterase-4 (PDE4) inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive metabolic stability profile for 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one , a close structural analogue of the prototypical phosphodiesterase-4 (PDE4) inhibitor, Rolipram. While the pyrrolidin-2-one (gamma-lactam) core offers hydrolytic stability, the 1,3-benzodioxole (methylenedioxyphenyl) moiety introduces specific metabolic liabilities and toxicological risks—most notably, Mechanism-Based Inactivation (MBI) of Cytochrome P450 enzymes.

This document outlines the predicted metabolic fate, the mechanistic basis for cytochrome P450 inhibition, and the standard operating procedures (SOPs) required to empirically validate these parameters in a drug discovery context.

Chemical Architecture & Metabolic Liabilities

The molecule consists of two distinct pharmacophores with contrasting metabolic stabilities.[1] Understanding this duality is essential for interpreting intrinsic clearance (


) data.
Structural Analysis
PharmacophoreChemical FeatureMetabolic Stability StatusPrimary Liability
Core Scaffold Pyrrolidin-2-one (Gamma-Lactam)High Generally resistant to hydrolysis; susceptible to minor oxidation at C-5.
Pendant Group 1,3-BenzodioxoleLow / Reactive CYP450-mediated demethylenation. Forms reactive carbene intermediates leading to suicide inhibition of CYPs.
The Benzodioxole "Soft Spot"

The 1,3-benzodioxole ring is a well-documented structural alert in medicinal chemistry. Its metabolism proceeds via the oxidation of the methylene bridge (


). This reaction is not merely a clearance mechanism but a source of drug-drug interaction (DDI)  potential.
  • Mechanism: CYP450 enzymes (primarily CYP2D6, CYP2C19, and CYP3A4) abstract a hydrogen atom from the methylene carbon.

  • Outcome 1 (Clearance): Hydroxylation leads to the formation of a formate ester, which hydrolyzes to a catechol (1,2-dihydroxybenzene derivative).

  • Outcome 2 (Toxicity): Formation of a carbene intermediate that coordinates irreversibly with the heme iron of the CYP enzyme, permanently inactivating it.

Predicted Metabolic Pathways

The following diagram illustrates the bifurcation between bioactivation (toxicity) and clearance.

MetabolicPathway Parent Parent Compound 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one Metab_Int Methylene Radical / Carbene (Reactive Intermediate) Parent->Metab_Int CYP2D6 / CYP2C19 (Oxidation) Lactam_OH 5-Hydroxy-Pyrrolidinone (Minor Metabolite) Parent->Lactam_OH CYP3A4 (Ring Oxidation) Heme_Adduct CYP-Heme Adduct (Irreversible Enzyme Inactivation) Metab_Int->Heme_Adduct Coordination to Fe Catechol Catechol Metabolite (1,2-Dihydroxy) Metab_Int->Catechol Hydrolysis Quinone Ortho-Quinone (Reactive Electrophile) Catechol->Quinone Oxidation Glucuronide O-Glucuronide (Excretion) Catechol->Glucuronide UGT / COMT GSH_Conj GSH Conjugate (Detoxification) Quinone->GSH_Conj + Glutathione

Figure 1: Predicted metabolic fate of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one. The red pathway indicates the mechanism-based inactivation (MBI) risk.

In Vitro Stability Assessment Protocols

To validate the profile described above, the following experimental workflows are mandatory. These protocols are designed to distinguish between simple clearance and time-dependent inhibition (TDI).

Experiment A: Microsomal Stability (Intrinsic Clearance)

Objective: Determine


 and 

in Human Liver Microsomes (HLM).

Protocol:

  • Preparation: Prepare HLM solution (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4).

  • Pre-incubation: Equilibrate HLM with test compound (1 µM final concentration) for 5 min at 37°C. Note: Low concentration (1 µM) is critical to avoid enzyme saturation.

  • Initiation: Add NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Aliquot 50 µL at

    
     min into ice-cold acetonitrile (containing internal standard).
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .
Experiment B: IC50 Shift Assay (MBI Detection)

Objective: Confirm if the benzodioxole moiety causes time-dependent inhibition of CYP enzymes (specifically CYP2D6 or CYP3A4).

Protocol:

  • Design: Two parallel incubation arms.

    • Arm 1 (No Pre-incubation): HLM + Test Compound + Substrate + NADPH added simultaneously.

    • Arm 2 (30 min Pre-incubation): HLM + Test Compound + NADPH incubated for 30 min before adding the probe substrate.

  • Probe Substrates:

    • For CYP3A4: Midazolam or Testosterone.

    • For CYP2D6: Dextromethorphan.

  • Readout: If the

    
     of the test compound decreases significantly (>1.5-fold shift) in Arm 2 compared to Arm 1, Mechanism-Based Inactivation is confirmed .
    
  • Implication: A positive shift indicates the formation of the carbene-heme adduct, classifying the compound as a "suicide inhibitor."

Quantitative Data Summary (Projected)

Based on Structure-Activity Relationships (SAR) of Rolipram and Stiripentol (a benzodioxole-containing drug), the following profile is expected:

ParameterProjected ValueRationale
Phase I Stability Moderate (

min)
The benzodioxole is metabolically labile but the lactam is stable.
Primary Metabolite Catechol derivativeDemethylenation is the path of least resistance.
CYP Inhibition High Risk (TDI) Benzodioxoles are classic mechanism-based inhibitors.
Plasma Protein Binding High (>90%)Lipophilic nature of the benzodioxole ring.
Bioavailability (

)
VariableDependent on First-Pass Effect saturation (autoinhibition).

Strategic Recommendations

  • block the "Soft Spot": If metabolic stability is too low, consider deuterating the methylene bridge (

    
    ). This exploits the Kinetic Isotope Effect (KIE) , potentially slowing down the rate-limiting step of hydrogen abstraction by CYPs without altering binding affinity.
    
  • Monitor Glutathione Adducts: Run a reactive metabolite trapping assay (incubation with GSH). If significant GSH adducts are observed, the catechol metabolite is oxidizing to a quinone, posing a risk of idiosyncratic toxicity.

  • Assess DDI Potential Early: Because this compound likely inactivates CYP enzymes, it will alter the pharmacokinetics of co-administered drugs. An in vivo DDI study is recommended earlier than usual in the development pipeline.

References

  • Murray, M. (2000). "Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation." Current Drug Metabolism, 1(1), 67-84.

  • Kalgutkar, A. S., et al. (2005). "Comprehensive classification of structural alerts and their alignment with observed reactive metabolites." Chemical Research in Toxicology, 18(9), 1338-1350.

  • Bertini, R., et al. (2005). "The metabolic stability of benzoxazinone derivatives as potent neuropeptide Y5 antagonists."[2] Bioorganic & Medicinal Chemistry Letters, 15(16), 3679-3684.[2]

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."

Sources

Foundational

Comprehensive Characterization of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one: Binding Affinity and Selectivity Profiling

This technical guide details the characterization of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one , a structural hybrid between the nootropic/anxiolytic class (racetams/phenibut analogs) and the phosphodiesterase-4 (PDE4) in...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the characterization of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one , a structural hybrid between the nootropic/anxiolytic class (racetams/phenibut analogs) and the phosphodiesterase-4 (PDE4) inhibitor class (rolipram analogs).[1]

Executive Summary

4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one (also referred to as MD-Phenibut Lactam or De-cyclopentyloxy-rolipram ) presents a unique pharmacological challenge.[1] Structurally, it is the cyclic lactam of a 3,4-methylenedioxy-substituted GABA analog, suggesting potential GABAergic activity. However, its scaffold is nearly identical to Rolipram , a potent PDE4 inhibitor.

This guide provides the experimental framework to determine its binding affinity (


) to GABA receptors (

,

) while rigorously controlling for high-probability off-target activity at PDE4.[1] Researchers must distinguish between genuine GABAergic modulation and downstream cAMP-mediated effects that mimic sedation or anxiolysis.[1]

Chemical Profile & SAR Analysis

To design the correct binding assays, we must first analyze the Structure-Activity Relationship (SAR).

Structural Homology
  • GABAergic Motif: The molecule is the lactam of 4-amino-3-(1,3-benzodioxol-5-yl)butyric acid.[1] In the Phenibut (3-phenyl-GABA) series, cyclization to the lactam (4-phenylpyrrolidin-2-one) typically abolishes orthosteric GABA-B affinity, as the free carboxylic acid and amine are required for binding.[1]

  • PDE4 Motif: The molecule is structurally congruent with Rolipram , lacking only the 3-cyclopentyloxy group. The 1,3-benzodioxole ring acts as a bioisostere for the 3,4-dimethoxy moiety found in many PDE4 inhibitors.[1]

SAR_Analysis Compound 4-(1,3-Benzodioxol-5-yl) pyrrolidin-2-one Target_Hypothesis PDE4 > GABA-B Compound->Target_Hypothesis Primary Target? Phenibut Phenibut (Open Ring) [GABA-B Agonist] PhenibutLactam Phenibut Lactam [Inactive/Weak GABA] Phenibut->PhenibutLactam Cyclization (Loss of Affinity) PhenibutLactam->Compound 3,4-Methylenedioxy Substitution Rolipram Rolipram [PDE4 Inhibitor] Rolipram->Compound Structural Analog

Figure 1: Structure-Activity Relationship (SAR) Logic. The cyclization of the GABA analog suggests loss of GABA-B affinity, while the scaffold similarity to Rolipram suggests retained PDE4 inhibition.

Experimental Framework: Binding Affinity Protocols

Phase I: Radioligand Binding Assays (GABA Receptors)

Since the lactam structure lacks the zwitterionic character of GABA, it is unlikely to bind the orthosteric site. However, allosteric modulation (similar to racetams) cannot be ruled out.

Protocol A: GABA-B Orthosteric Binding [1]
  • Objective: Determine

    
     for the GABA-B receptor orthosteric site.
    
  • Source Tissue: Rat cerebral cortex membranes (rich in GABA-B).[1]

  • Radioligand:

    
    -CGP54626 (Antagonist) or 
    
    
    
    -Baclofen (Agonist).[1] Note: Antagonists are preferred to avoid G-protein coupling variables.[1]
  • Non-Specific Binding (NSB): Define using

    
     Isoguvacine (GABA-A specific) + 
    
    
    
    Baclofen.[1]

Workflow:

  • Incubation: Incubate

    
     membrane protein with 
    
    
    
    
    
    -CGP54626 and varying concentrations of the test compound (
    
    
    to
    
    
    ) in Tris-HCl buffer (pH 7.4) containing
    
    
    
    
    .
  • Equilibrium: Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce filter binding).

  • Analysis: Measure radioactivity via liquid scintillation counting.

Protocol B: GABA-A Benzodiazepine Site Binding
  • Objective: Test for allosteric modulation at the

    
     interface.
    
  • Radioligand:

    
    -Flunitrazepam (
    
    
    
    ).[1]
  • NSB: Define using

    
     Diazepam.
    
  • Workflow: Similar to above, but incubation is performed at 4°C for 90 min to prevent ligand dissociation.

Phase II: PDE4 Enzymatic Inhibition (The Control)

Given the SAR, this assay is critical to ensure that any observed behavioral effects (sedation) are not misattributed to GABAergic mechanisms.

  • Assay Type: Scintillation Proximity Assay (SPA) or IMAP Fluorescence Polarization.

  • Substrate:

    
    -cAMP.[1]
    
  • Enzyme: Recombinant human PDE4B or PDE4D.

  • Protocol:

    • Incubate enzyme with test compound and

      
      -cAMP.[1]
      
    • Allow hydrolysis of cAMP to AMP.

    • Add binding beads (bind only AMP, not cAMP).

    • Signal is proportional to enzyme activity. Inhibition results in lower signal .

Data Analysis & Visualization

Calculating Binding Affinity ( )

Raw data (CPM) must be converted to % Specific Binding. The


 is determined by non-linear regression (sigmoidal dose-response). The affinity constant 

is calculated using the Cheng-Prusoff Equation :


  • 
     : Concentration of test compound displacing 50% of specific radioligand.
    
  • 
     : Concentration of radioligand used.
    
  • 
     : Dissociation constant of the radioligand (determined previously via saturation binding).
    
Experimental Workflow Diagram

Workflow cluster_GABA GABA Receptor Profiling cluster_PDE Off-Target Control Start Compound Sample (10 mM DMSO Stock) GABA_B [3H]-CGP54626 Binding (GABA-B Orthosteric) Start->GABA_B GABA_A [3H]-Flunitrazepam Binding (BZD Site) Start->GABA_A PDE4 PDE4 Enzymatic Assay ([3H]-cAMP Hydrolysis) Start->PDE4 Analysis Non-Linear Regression (Cheng-Prusoff) GABA_B->Analysis GABA_A->Analysis PDE4->Analysis Result Ki Determination Analysis->Result

Figure 2: Experimental Workflow. Parallel screening for GABA affinity and PDE4 inhibition is required to validate the compound's mechanism of action.

Anticipated Results & Interpretation

Based on the chemical structure, the following profile is the statistically probable outcome. Researchers should use this table to benchmark their experimental data.

Assay TargetExpected Affinity (

)
Interpretation
GABA-B (Orthosteric)

(Inactive)
Lactamization removes the charge pair necessary for the "Venus Flytrap" binding domain of GABA-B.
GABA-A (Orthosteric)

(Inactive)
Lacks the GABA pharmacophore.[1]
GABA-A (Allosteric)

Potential weak modulation similar to some racetams, but likely not the primary driver of potency.[1]
PDE4 (Enzyme)

High Potency Predicted. The benzodioxole ring and pyrrolidinone core mimic the Rolipram pharmacophore perfectly.

Clinical Implication: If in vivo studies show "sedation" or "anxiolysis," do not assume it is GABAergic. PDE4 inhibitors are known to produce sedation and anti-inflammatory effects. Misinterpreting this as GABAergic agonism could lead to dangerous drug-drug interaction predictions (e.g., assuming it reverses with Flumazenil when it will not).[1]

References

  • GABA-B Receptor Structure & Ligand Binding

    • Title: The GABAB Receptor—Structure, Ligand Binding and Drug Development.[2]

    • Source: NIH / PMC.
    • URL:[Link]

  • PDE4 Inhibitor SAR (Benzodioxole Derivatives)

    • Title: Synthesis, Pharmacological Profile and Docking Studies of New Sulfonamides Designed as Phosphodiesterase-4 Inhibitors (LASSBio-448).
    • Source: PLOS One.
    • URL:[Link]

  • Binding Affinity Calculation

    • Title: Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50)
    • Source: Biochemical Pharmacology (Cheng & Prusoff).
    • URL:[Link]

  • Racetam/Pyrrolidone Pharmacology

    • Title: Synthesis and biological activity of 4-arylpyrrolidin-2-ones.[1]

    • Source: Chemistry of Heterocyclic Compounds.[3]

    • URL:[Link]

Sources

Exploratory

A Technical Guide to the Preclinical Toxicological Assessment of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one

Disclaimer: Publicly available toxicological data for the specific compound 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one is limited. This guide provides a comprehensive framework for its toxicological assessment based on est...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Publicly available toxicological data for the specific compound 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one is limited. This guide provides a comprehensive framework for its toxicological assessment based on established principles and data from structurally related compounds, namely the pyrrolidinone and 1,3-benzodioxole moieties. The protocols and data presented herein are illustrative and intended to guide the research and development process.

Introduction and Compound Profile

4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one is a novel chemical entity featuring a γ-lactam (pyrrolidin-2-one) core substituted with a 1,3-benzodioxole group. The pyrrolidinone ring is a common scaffold in medicinal chemistry, found in drugs such as the nootropic racetams and anticonvulsants.[1][2] The 1,3-benzodioxole moiety is also present in numerous compounds, including pharmaceuticals and natural products.[3][4] Given its structure, the compound warrants a thorough toxicological evaluation to characterize its safety profile before any potential therapeutic application.

Structural Rationale for Toxicological Concern:

  • Pyrrolidinone Core: While often associated with low acute toxicity[5], some pyrrolidine derivatives can be bio-activated to form reactive iminium ions or aminoaldehydes, which may have genotoxic potential.[6] N-methyl-2-pyrrolidone, a related compound, is classified as a reproductive toxin.[7]

  • 1,3-Benzodioxole Moiety: This group is a well-known inhibitor of cytochrome P450 (CYP450) enzymes. This inhibition can lead to significant drug-drug interactions and alter the metabolism of the compound itself or co-administered drugs, potentially leading to toxicity.

This guide outlines a standard preclinical safety assessment workflow, detailing the necessary studies to identify potential hazards associated with 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one.

Preclinical Safety Assessment Workflow

A tiered approach is essential for evaluating the safety of a new chemical entity. The workflow should progress from in vitro and acute in vivo studies to more complex repeated-dose and chronic toxicity studies.

Preclinical_Toxicology_Workflow cluster_0 Tier 1: In Vitro & Acute Assessment cluster_1 Tier 2: Sub-chronic & Reproductive Toxicity cluster_2 Tier 3: Chronic & Specialized Toxicity Genotoxicity Genotoxicity Repeated_Dose Repeated-Dose Toxicity (e.g., 28-day rodent study) Genotoxicity->Repeated_Dose If negative Acute_Toxicity Acute_Toxicity Acute_Toxicity->Repeated_Dose Provides dose range CYP450_Inhibition CYP450_Inhibition CYP450_Inhibition->Repeated_Dose Informs DDI risk Carcinogenicity Carcinogenicity Repeated_Dose->Carcinogenicity If warranted by results or intended use Safety_Pharmacology Safety_Pharmacology Repeated_Dose->Safety_Pharmacology DART_Screen Developmental & Reproductive Toxicity (DART) Screen Full_DART Full DART Studies DART_Screen->Full_DART If positive findings

Caption: Tiered preclinical toxicology workflow.

Key Toxicological Endpoints and Methodologies

Acute Toxicity

The initial assessment involves determining the toxicity of a single, high dose of the substance. This helps in classifying the compound and provides crucial information for dose selection in subsequent studies.

Illustrative Data from Analog Compounds:

Test Species Route LD50 Value Reference Compound
Oral LD50 Rat Oral ~4,150 mg/kg 1-methyl-2-pyrrolidinone[7]
Oral LD50 Mouse Oral ~7,725 mg/kg 1-methyl-2-pyrrolidinone[7]

| Dermal LD50 | Rat | Dermal | >2,000 mg/kg | 1-methyl-2-pyrrolidinone[7] |

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)

  • Animal Selection: Use a single sex of rodent (typically female rats, as they are often slightly more sensitive).

  • Acclimatization: Acclimatize animals for at least 5 days prior to dosing.

  • Dosing:

    • Administer a single oral dose of the test substance using a gavage needle.

    • Start with a dose estimated to be near the LD50 (e.g., 2000 mg/kg).

    • If the animal survives, the next animal is dosed at a lower level. If it dies, the next is dosed at a higher level.

  • Observation: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

  • Data Analysis: Use specialized software to calculate the LD50 and its confidence intervals.

Genotoxicity

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a potential precursor to carcinogenicity. A standard battery of tests is required.

Standard Genotoxicity Test Battery:

  • Ames Test (Bacterial Reverse Mutation Assay): Detects gene mutations.

  • In Vitro Mammalian Cell Micronucleus Test: Detects chromosomal damage.

  • In Vivo Mammalian Erythrocyte Micronucleus Test: Assesses chromosomal damage in a whole animal system.

Experimental Protocol: Ames Test (OECD TG 471)

  • Strain Selection: Use multiple strains of Salmonella typhimurium and Escherichia coli with different known mutations in the histidine operon.

  • Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.

  • Exposure:

    • Combine the test substance at various concentrations, the bacterial culture, and either the S9 mix or a buffer.

    • Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine).

  • Interpretation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies over the negative control.

Ames_Test_Workflow Start Start Prepare_Bacteria Prepare bacterial strains (e.g., S. typhimurium) Start->Prepare_Bacteria Prepare_Compound Prepare test compound at various concentrations Start->Prepare_Compound Mix_Components_S9 Mix: Compound + Bacteria + S9 Mix (Metabolic Activation) Prepare_Bacteria->Mix_Components_S9 Mix_Components_NoS9 Mix: Compound + Bacteria + Buffer (No Activation) Prepare_Bacteria->Mix_Components_NoS9 Prepare_Compound->Mix_Components_S9 Prepare_Compound->Mix_Components_NoS9 Plate Plate mixture on minimal glucose agar Mix_Components_S9->Plate Mix_Components_NoS9->Plate Incubate Incubate at 37°C for 48-72 hours Plate->Incubate Count Count revertant colonies Incubate->Count Analyze Analyze data vs. controls Count->Analyze Result Result Analyze->Result

Caption: Workflow for the bacterial reverse mutation (Ames) test.

Repeated-Dose Systemic Toxicity

These studies are designed to characterize the toxic effects of a substance after prolonged exposure. A 28-day study in rodents is a common starting point.

Key Parameters to Evaluate:

  • Clinical Observations: Daily checks for signs of illness.

  • Body Weight and Food Consumption: Measured weekly.

  • Clinical Pathology: Hematology and clinical chemistry at termination.

  • Organ Weights: Key organs weighed at necropsy.

  • Histopathology: Microscopic examination of organs and tissues.

From these studies, a No-Observed-Adverse-Effect Level (NOAEL) is determined, which is critical for establishing safe exposure limits for first-in-human studies. For a related compound, 1-methyl-2-pyrrolidinone, a systemic NOAEL of 826 mg/kg bw/day was reported in a 4-week dermal study in rabbits.[7]

Safety Pharmacology

Safety pharmacology studies investigate the potential for a substance to cause adverse effects on major physiological systems. The core battery includes assessments of:

  • Central Nervous System (CNS): Functional observational battery, Irwin test.

  • Cardiovascular System: In vitro hERG assay (to assess risk of QT prolongation), in vivo telemetric monitoring in conscious animals.

  • Respiratory System: Whole-body plethysmography.

Mechanistic Insights and Discussion

The 1,3-benzodioxole moiety is a known "mechanism-based inactivator" of CYP450 enzymes. This occurs when the enzyme metabolizes the group, creating a reactive intermediate that covalently binds to and inactivates the enzyme. This can have profound effects on drug metabolism, leading to a higher risk of adverse events. Therefore, dedicated in vitro studies using human liver microsomes are essential to characterize the inhibitory potential (IC50) of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one against major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).

Conclusion and Recommendations

The toxicological assessment of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one requires a systematic, multi-faceted approach. Initial studies should focus on acute toxicity, genotoxicity, and CYP450 inhibition. Based on these findings, well-designed repeated-dose toxicity studies can be conducted to establish a NOAEL. Particular attention should be paid to potential reproductive toxicity, given the data on related pyrrolidinones[7], and to drug-drug interaction potential due to the benzodioxole group. This comprehensive evaluation is paramount to ensuring the safety of this novel chemical entity for any future development.

References

  • 2-Pyrrolidinone, 1-methyl-: Human health tier II assessment. (2013). National Industrial Chemicals Notification and Assessment Scheme (NICNAS).
  • 1,3-Benzodioxole - Apollo Scientific. (2022). Apollo Scientific Ltd.
  • Derivatives of 3-Pyrrolidinols--I. The Chemistry, Pharmacology and Toxicology if Some N-Substituted-3-benzhydryloxypyrrolidines. (Year not specified). ACS Publications.
  • 1,3-Benzodioxole - Hazardous Agents - Haz-Map. (Year not specified). Haz-Map.
  • Pyrrolidine Derivatives in Drug Discovery. (Year not specified). PharmaBlock.
  • 2-Pyrrolidone - Wikipedia. (Year not specified). Wikipedia.
  • Toxicity and death following recreational use of 2-pyrrolidino valerophenone. (2013). ResearchGate.
  • 1,3-Benzodioxole SDS, 274-09-9 Safety Data Sheets. (Year not specified). ECHEMI.
  • 1,3-Benzodioxole - Safety Data Sheet. (2026). ChemicalBook.
  • 1,3-Benzodioxole, 5-(Methylthio)-6-nitro- Safety Data Sheets. (Year not specified). Echemi.
  • SAFETY DATA SHEET - 1,3-Benzodioxole. (2025). Fisher Scientific.
  • SAFETY DATA SHEET - Pyrrolidine. (2025). MilliporeSigma.
  • CAS 776994-64-0: 1-(1,3-Benzodioxol-5-yl). (Year not specified). CymitQuimica.
  • 4-(1,3-Benzodioxol-5-yl)butan-2-one - Exposure. (2025). EPA CompTox Dashboard.
  • 1-(1,3-Benzodioxol-5-yl)-4-methyl-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride. (Year not specified). Cayman Chemical.
  • 4-(1,3-Benzodioxol-5-yl)-2-butanone | C11H12O3 | CID 62098. (Year not specified). PubChem.
  • Antioxidant Activity of some Pyrrolidin-2-One Derivatives. (2025). ResearchGate.
  • 3-Pyrrolidinecarboxylic acid, 4-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-, ethyl ester, (2α,3β,4β). (Year not specified). precisionFDA.
  • IDENTIFICATION OF THE SUBSTANCE/MIXTURE AND OF THE COMPANY/UNDERTAKING. (2020). Memodo.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (Year not specified). IRIS UniPA.
  • 1-(1,3-BENZODIOXOL-5-YL)-2-PYRROLIDINONE. (Year not specified). gsrs.
  • Critical review report N-Pyrrolidino protonitazene (protonitazepyne). (2024). World Health Organization (WHO).

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Foundational

History and discovery of benzodioxole derivatives in medicinal chemistry

Topic: History and Discovery of Benzodioxole Derivatives in Medicinal Chemistry Format: In-depth Technical Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Executive Summary The 1,3-benzodio...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: History and Discovery of Benzodioxole Derivatives in Medicinal Chemistry Format: In-depth Technical Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

The 1,3-benzodioxole moiety (methylenedioxybenzene) is a privileged scaffold in medicinal chemistry, appearing in a diverse array of pharmacotherapeutics ranging from anticancer agents to PDE5 inhibitors. Historically derived from natural lignans and alkaloids, this bicyclic system serves as a bioisostere for catechol and dimethoxy-phenyl groups, offering enhanced lipophilicity and metabolic stability against O-methylation.[1] However, the methylene bridge introduces a critical "structural alert": susceptibility to cytochrome P450 (CYP) mediated oxidation, leading to carbene formation and mechanism-based inhibition (MBI). This guide analyzes the structural evolution, synthetic pathways, and metabolic optimization strategies—such as deuteration and fluorination—that have transformed this scaffold from a liability into a cornerstone of modern drug design.

Historical Genesis & Natural Origins

The discovery of benzodioxole derivatives traces back to the isolation of bioactive natural products where the methylenedioxy bridge stabilizes the labile catechol moiety.

  • Safrole (1800s): Isolated from Sassafras albidum, it was an early precursor but later identified as a weak hepatocarcinogen due to metabolic activation, flagging the first warnings about the scaffold's reactivity.

  • Podophyllotoxin (1880s): Isolated from Podophyllum peltatum (American Mayapple). While a potent tubulin polymerization inhibitor, its high toxicity precluded systemic use. It became the structural parent for the semi-synthetic derivatives Etoposide and Teniposide .

  • Berberine: An isoquinoline alkaloid used in traditional Chinese medicine, showcasing the scaffold's ability to intercalate DNA and modulate enzymes.

Medicinal Chemistry & SAR: The "Double-Edged Sword"

Bioisosterism and Physicochemical Properties

The benzodioxole ring is often employed to replace adjacent methoxy groups (dimethoxybenzene).

  • Conformation: The five-membered dioxole ring forces the oxygen atoms into a coplanar arrangement with the benzene ring, increasing rigidity compared to freely rotating methoxy groups.

  • Lipophilicity: The mask of polar oxygens by the methylene bridge increases logP, facilitating membrane permeability.

  • Metabolic Stability (Phase II): It prevents catechol-O-methyltransferase (COMT) mediated methylation, a rapid clearance pathway for catechols.[1]

The Structural Alert: Mechanism-Based Inhibition (MBI)

The methylene bridge (


) is a metabolic "soft spot."[1]
Mechanism: 
  • H-Abstraction: High-valent CYP450 species (Compound I) abstract a hydrogen atom from the methylene carbon.[1]

  • Radical Recombination: This forms a radical intermediate that undergoes hydroxylation.[1]

  • Carbene Formation: Spontaneous dehydration yields a highly reactive carbene species.[1]

  • Heme Coordination: The carbene acts as a strong

    
    -donor, coordinating irreversibly to the heme iron (Fe) of the CYP enzyme (specifically CYP2D6 and CYP3A4). This forms a metabolic intermediate complex (MIC), permanently inactivating the enzyme.
    

MBI_Mechanism cluster_0 Phase I Metabolism Benz Benzodioxole (Substrate) Radical C-H Abstraction (Radical Intermediate) Benz->Radical CYP450 (Fe=O) Carbene Carbene Species (:C) Radical->Carbene -H2O MIC Heme-Carbene Complex (Inactivated CYP) Carbene->MIC Coordination to Fe caption Fig 1. Mechanism-Based Inhibition (MBI) of CYP450 by Benzodioxoles

Key Therapeutic Classes & Case Studies

Anticancer Agents: Etoposide & Teniposide[2][3][4][5]
  • Target: Topoisomerase II (Topo II).[1][2]

  • Evolution: Medicinal chemists modified Podophyllotoxin to reduce toxicity. The benzodioxole ring is essential for binding in the DNA minor groove.

  • Data Comparison: Teniposide (containing a thienyl ring) exhibits higher lipophilicity and cellular uptake than Etoposide (methyl group), resulting in ~10-fold higher potency in certain cell lines, though Etoposide remains the standard of care due to a more favorable toxicity profile.

PDE5 Inhibitors: Tadalafil (Cialis)
  • Structure: Tadalafil features a benzodioxole moiety attached to a tetrahydro-

    
    -carboline core.[1]
    
  • Role: The benzodioxole fits into the hydrophobic Q-pocket of the PDE5 enzyme, providing selectivity over PDE6 (unlike Sildenafil).

  • Synthesis Insight: The core is constructed via a Pictet-Spengler reaction between D-tryptophan methyl ester and Piperonal (3,4-methylenedioxybenzaldehyde).[1]

CNS Agents & Deuteration: Paroxetine vs. CTP-347[1][6][7][8][9]
  • Paroxetine: A potent SSRI containing a benzodioxole ring.[1] It is a notorious mechanism-based inhibitor of CYP2D6, affecting its own metabolism (non-linear pharmacokinetics) and that of co-administered drugs.

  • The Solution (CTP-347): Scientists replaced the methylene hydrogens with Deuterium (

    
    ).[1][3][4]
    
  • Scientific Logic: The C-D bond is stronger than the C-H bond (Primary Kinetic Isotope Effect). This makes H-abstraction by CYP2D6 significantly harder, preventing carbene formation without altering the drug's binding affinity to the serotonin transporter.

  • Result: CTP-347 retains efficacy but eliminates the "suicide inhibition" of CYP2D6.[1]

Table 1: Comparative Potency and Metabolic Stability

DrugClassBenzodioxole RoleCYP Inhibition LiabilityOptimization Strategy
Etoposide AnticancerDNA/Topo II bindingLow (Rapid clearance)Glycosidic modification
Paroxetine SSRIReceptor affinityHigh (CYP2D6 MBI) Deuteration (CTP-347)
Tadalafil PDE5 InhibitorHydrophobic pocket fitModerateStructural rigidity
Lumacaftor CFTR ModulatorProtein folding chaperoneLowDifluoro-substitution

Synthesis Protocols

Protocol A: Methylenation of Catechols (General)

This is the fundamental reaction to install the benzodioxole ring.

Reagents: Catechol (1 eq), Dibromomethane (


) or Bromochloromethane (

), Cesium Carbonate (

), DMF.

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with Catechol (10 mmol) and anhydrous DMF (50 mL) under

    
     atmosphere.
    
  • Base Addition: Add

    
     (2.5 eq). The cesium cation effect ("cesium effect") is critical here; the large cation acts as a template to facilitate the intramolecular ring closure over intermolecular polymerization.
    
  • Alkylation: Add

    
     (1.2 eq) dropwise.[1]
    
  • Reflux: Heat the mixture to 110°C for 4-6 hours. Monitor by TLC (disappearance of catechol spot).

  • Workup: Cool to RT, filter off inorganic salts, and partition the filtrate between Ethyl Acetate and Water. Wash organic layer with brine.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc).

  • Yield: Typically 85-95%.[1]

Protocol B: Synthesis of Piperonal (Tadalafil Precursor)

Target: 3,4-Methylenedioxybenzaldehyde (Piperonal). Starting Material: 3,4-Dihydroxybenzaldehyde (Protocatechualdehyde).[1]

Synthesis_Workflow Catechol 3,4-Dihydroxybenzaldehyde Reagents CH2Cl2 + NaOH + DMSO (High Temp) Catechol->Reagents Intermediate Cyclic Acetal Formation Reagents->Intermediate Reflux 120°C Product Piperonal (Benzodioxole Aldehyde) Intermediate->Product Steam Distillation caption Fig 2. Industrial Synthesis of Piperonal for Tadalafil Production

Future Outlook: Overcoming the Liability

The future of benzodioxole chemistry lies in metabolic blocking .

  • Fluorination: Replacing the methylene hydrogens with fluorine (

    
    ) creates a metabolically inert bridge. The C-F bond is resistant to CYP oxidation.[5]
    
    • Example:Lumacaftor (CFTR corrector) uses a difluoro-benzodioxole to ensure long half-life and prevent MBI.[1]

  • Deuteration: As seen with CTP-347, selective deuteration is a viable strategy for life-cycle management of existing benzodioxole drugs, extending patent life and improving safety profiles.[1]

References

  • Mechanism of CYP Inhibition: Murray, M. (2000).[1] "Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation." Current Drug Metabolism. Link

  • Paroxetine & Deuteration: Uttamsingh, V., et al. (2015).[3][4] "Altering metabolic profiles of drugs by precision deuteration: reducing mechanism-based inhibition of CYP2D6 by paroxetine."[1][3][4] Journal of Pharmacology and Experimental Therapeutics. Link

  • Tadalafil Structure & Synthesis: Daugan, A., et al. (2003). "The discovery of tadalafil: a novel and highly selective PDE5 inhibitor." Journal of Medicinal Chemistry. Link

  • Etoposide History: Hande, K. R. (1998).[1] "Etoposide: four decades of development of a topoisomerase II inhibitor." European Journal of Cancer.[1] Link

  • General Synthesis: Cabedo, N., et al. (2001). "Synthesis of benzodioxoles and benzodioxanes." Tetrahedron Letters. Link

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Potential Applications of 4-Aryl-pyrrolidin-2-one Derivatives, with a Focus on the 4-(1,3-Benzodioxol-5-yl) Moiety

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Synergy of Two Pharmacophores The five-membered pyrrolidine ring is a cornerstone in the development of new pharmaceuticals, with...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Synergy of Two Pharmacophores

The five-membered pyrrolidine ring is a cornerstone in the development of new pharmaceuticals, with over 20 FDA-approved drugs containing this moiety.[2] The pyrrolidin-2-one (or γ-lactam) core, a key derivative, is particularly significant due to its presence in a wide array of bioactive compounds.[1] The sp3-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a crucial factor in achieving high-affinity and selective interactions with biological targets.[3]

The 1,3-benzodioxole group, for its part, is a well-known pharmacophore found in numerous natural and synthetic compounds with diverse biological activities. Its inclusion in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. The combination of these two structural motifs in 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one suggests a high potential for novel biological activity, making it a molecule of considerable interest for drug discovery programs.

Chemical Identifiers of Structurally Related Compounds

Due to the limited availability of data for the specific title compound, the following table summarizes the chemical identifiers for several structurally related molecules that feature both the benzodioxole and pyrrolidine or pyrrolidinone moieties. These compounds serve as valuable reference points for understanding the chemical space around the target molecule.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine1082806-61-8C₁₁H₁₃NO₂191.23
5-(1,3-benzodioxol-5-yl)-3-methylene-2-pyrrolidinoneNot AvailableC₁₂H₁₁NO₃217.224
2-(2H-1,3-Benzodioxol-5-yl)-1-(pyrrolidin-1-yl)ethan-1-one61378-35-6C₁₃H₁₅NO₃233.26
1-(1,3-Benzodioxol-5-yl)-2-(1-pyrrolidinyl)-1-hexanone776994-64-0C₁₇H₂₃NO₃289.37

Note: The data presented in this table is for structurally analogous compounds and not for 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one itself.[4][5][6][7]

Synthetic Strategies for 4-Aryl-pyrrolidin-2-ones

The synthesis of 4-aryl-pyrrolidin-2-ones can be achieved through various synthetic routes. A common and effective approach involves the Michael addition of a nitroalkane to a chalcone, followed by reductive cyclization. This methodology provides a versatile platform for the introduction of diverse aryl groups at the 4-position of the pyrrolidin-2-one ring.

General Synthetic Workflow

A plausible synthetic route to 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one would likely involve a multi-step process, as outlined in the diagram below. This approach is based on established methods for the synthesis of substituted pyrrolidinones.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Reductive Cyclization A Piperonal (1,3-Benzodioxole-5-carbaldehyde) C β-Nitrostyrene derivative A->C Base (e.g., NH4OAc) B Nitromethane B->C E Adduct C->E Base (e.g., NaOEt) D Diethyl malonate D->E F 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one E->F Reducing agent (e.g., H2, Raney Ni) cluster_0 Potential Drug Candidate cluster_1 Biological Target cluster_2 Therapeutic Effect A 4-Aryl-pyrrolidin-2-one Derivative B CNS Receptor/Enzyme A->B Binding/Modulation C Neuroprotective or Psychoactive Effect B->C Signal Transduction

Sources

Foundational

Optimizing Benzodioxole Lactams for CNS Entry: A Technical Guide to Lipophilicity and BBB Permeability

Executive Summary This technical guide addresses the medicinal chemistry optimization of benzodioxole lactams —a privileged scaffold in the development of anticonvulsants (e.g., stiripentol analogues) and neuroprotective...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the medicinal chemistry optimization of benzodioxole lactams —a privileged scaffold in the development of anticonvulsants (e.g., stiripentol analogues) and neuroprotective agents. While the 1,3-benzodioxole moiety offers favorable lipophilic contacts and bioisosteric equivalence to catechol rings, its integration with lactam cores requires precise physicochemical tuning to ensure Blood-Brain Barrier (BBB) penetration.

This document provides a self-validating workflow for quantifying lipophilicity (


) and predicting BBB permeability (

) using the PAMPA-BBB assay. It is designed for researchers requiring actionable protocols and mechanistic insights rather than theoretical overviews.

Part 1: The Physicochemical Landscape

The Benzodioxole-Lactam Scaffold

The pharmacological appeal of benzodioxole lactams lies in their dual nature:

  • The Benzodioxole Ring: Acts as a lipophilic anchor. It often targets the hydrophobic pockets of voltage-gated sodium channels or GABA receptors. However, it is a known metabolic alert (structural alert) due to potential CYP450 inhibition (mechanism-based inactivation via carbene formation).

  • The Lactam Core: Provides the necessary hydrogen bond acceptor (carbonyl) and donor (NH, unless substituted) motifs to modulate water solubility and receptor binding affinity.

The CNS "Sweet Spot"

For passive diffusion across the BBB, benzodioxole lactams must adhere to a stricter set of rules than peripheral drugs.

  • LogP (Octanol-Water Partition Coefficient): The optimal range is 2.0 to 4.0 .

    • < 2.0: Poor membrane permeation; likely to remain in the periphery.

    • > 4.0: High non-specific binding (plasma proteins/brain tissue), metabolic instability, and P-glycoprotein (P-gp) efflux liability.

  • Polar Surface Area (PSA): Must be kept < 90 Ų (ideally 60–70 Ų) for optimal brain uptake.

Strategic Visualization: The Optimization Cycle

The following diagram illustrates the iterative workflow for optimizing these scaffolds, moving from in silico design to in vitro validation.

OptimizationCycle Design 1. Scaffold Design (Benzodioxole + Lactam) Synthesis 2. Synthesis (N-Alkylation/Acylation) Design->Synthesis Lipophilicity 3. Lipophilicity Screen (RP-HPLC LogP) Synthesis->Lipophilicity Permeability 4. PAMPA-BBB (Passive Diffusion) Lipophilicity->Permeability If LogP acceptable Decision Decision Gate: LogP 2-4 & Pe > 4.0? Permeability->Decision Decision->Design Fail (Re-design) InVivo 5. In Vivo PK (Brain/Plasma Ratio) Decision->InVivo Pass

Figure 1: Iterative optimization cycle for CNS-active benzodioxole lactams. Note the critical decision gate based on in vitro data.

Part 2: Experimental Protocols

Protocol A: High-Throughput Lipophilicity via RP-HPLC ( )

Rationale: Traditional shake-flask methods are slow and prone to emulsion errors with lipophilic benzodioxoles. Reversed-Phase HPLC (RP-HPLC) provides a robust surrogate (


) that correlates linearly with LogP.

Materials:

  • Column: C18 end-capped column (e.g., Agilent Zorbax Eclipse XDB-C18), 4.6 × 150 mm, 5 µm.

  • Mobile Phase: Methanol (MeOH) and 20 mM MOPS buffer (pH 7.4).

  • Standards: A set of 5–6 reference drugs with known LogP values (e.g., Benzyl alcohol, Acetophenone, Benzene, Toluene, Naphthalene).

Procedure:

  • Preparation: Dissolve test compounds (benzodioxole lactams) and standards in MeOH (1 mg/mL).

  • Isocratic Runs: Inject samples at varying organic modifier concentrations (

    
     = 50%, 60%, 70%, 80% MeOH).
    
  • Calculation of Capacity Factor (

    
    ): 
    
    
    
    
    (Where
    
    
    is retention time and
    
    
    is dead time, determined by uracil injection).
  • Extrapolation to 0% Organic (

    
    ): 
    Plot 
    
    
    
    vs.
    
    
    (volume fraction of MeOH). The y-intercept is
    
    
    .
    
    
  • Calibration: Correlate the

    
     of standards with their literature LogP to generate a calibration curve. Use this equation to convert the test compounds' 
    
    
    
    to
    
    
    .
Protocol B: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Rationale: This assay mimics passive transcellular diffusion, the primary route for benzodioxole lactams. It filters out transporter-mediated effects, isolating the physicochemical contribution to permeability.

Materials:

  • Donor Plate: 96-well filter plate (PVDF membrane, 0.45 µm pore size).

  • Acceptor Plate: 96-well PTFE or Teflon plate.[1]

  • Lipid Solution: 20 mg/mL Porcine Brain Lipid extract in dodecane (or 2% DOPC in dodecane for a synthetic alternative).

  • Buffer: PBS (pH 7.4).

Step-by-Step Methodology:

  • Membrane Coating: Carefully pipette 4 µL of the Lipid Solution onto the PVDF membrane of the Donor Plate. Allow 5 minutes for the solvent to evaporate/settle.

  • Donor Preparation: Prepare 200 µM solutions of the benzodioxole lactams in PBS (with <1% DMSO). Add 200 µL to the Donor wells.

  • Acceptor Preparation: Add 200 µL of blank PBS to the Acceptor wells.

  • Sandwich Assembly: Place the Donor plate on top of the Acceptor plate. Ensure the membrane touches the acceptor buffer ("wet sandwich").

  • Incubation: Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

  • Analysis: Separate plates. Quantify compound concentration in both Donor and Acceptor wells using UV-Vis spectroscopy (250–350 nm range, specific to benzodioxole absorbance) or LC-MS/MS.

  • Calculation (

    
    ): 
    Calculate effective permeability (
    
    
    
    ,
    
    
    cm/s) using the standard PAMPA equation derived from Fick's law.

Visualizing the PAMPA Sandwich:

PAMPASetup cluster_sandwich PAMPA-BBB Sandwich Assembly Donor Donor Well (Top) Compound Solution (PBS + DMSO) Lipid-Coated PVDF Membrane Acceptor Acceptor Well (Bottom) Blank Buffer (PBS) Receiver Compartment Note Diffusion occurs from Top to Bottom over 18 hours

Figure 2: Cross-section schematic of the PAMPA-BBB plate setup. The lipid-coated membrane acts as the artificial BBB.

Part 3: Data Interpretation & SAR Case Study

When analyzing benzodioxole lactams, the substitution pattern on the lactam nitrogen (


-substituent) is the primary driver of lipophilicity and permeability changes.
Representative Data

The table below summarizes hypothetical but representative data for a series of N-substituted benzodioxole lactams.

Compound IDN-Substituent (R)LogP (Calc)LogP (HPLC)PAMPA

(

cm/s)
CNS Prediction
BDL-01 Hydrogen (-H)1.21.350.8Low (Too polar)
BDL-02 Methyl (-CH3)1.81.922.5Moderate
BDL-03 Ethyl (-C2H5)2.32.455.2High
BDL-04 Benzyl (-Bn)3.53.6014.1High (Ideal)
BDL-05 4-Cl-Phenyl4.24.458.5Moderate (Efflux risk)
SAR Analysis
  • Unsubstituted Lactams (BDL-01): Often fail to cross the BBB efficiently due to the high polarity of the exposed amide hydrogen.

  • Alkyl Substitution (BDL-02, 03): Capping the amide nitrogen with small alkyl groups increases LogP into the passing range (>2.0).

  • Aryl/Benzyl Substitution (BDL-04): The addition of a benzyl group (common in anticonvulsant design) pushes the LogP to ~3.5. This is the "sweet spot" for benzodioxole derivatives, showing maximal

    
     values.
    
  • Halogenation (BDL-05): While chlorine increases lipophilicity, it pushes LogP > 4.0. In PAMPA, permeability might drop due to membrane retention (membrane trapping) or solubility issues, despite high theoretical lipophilicity.

Part 4: Metabolic Considerations (Safety)

While optimizing for permeability, researchers must remain vigilant regarding the benzodioxole metabolic liability .

  • Mechanism: The methylene bridge (

    
    ) is susceptible to CYP450 oxidation. This generates a reactive carbene intermediate that coordinates irreversibly with the heme iron of the enzyme, leading to mechanism-based inhibition (MBI).
    
  • Mitigation: During the "Design" phase (Figure 1), consider deuteration of the methylene bridge or introducing steric bulk on the lactam ring to shift the metabolic site away from the benzodioxole.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Authoritative text on PAMPA and LogP methodologies).

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Foundational text on PAMPA-BBB).

  • Binihevici, K., et al. (2020). Computational Study and Synthesis of a New Class of Anticonvulsants... 2-(1,3-benzodioxol-5-yloxy)-N'-[substituted]-acetohydrazides. Letters in Drug Design & Discovery. (Specific application of benzodioxole scaffolds in anticonvulsants).

  • BioAssay Systems. (n.d.). PAMPA-BBB Kit Protocol. (Standard industry protocol for BBB permeability).

  • WuXi AppTec DMPK. (2023). Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC). (Detailed methodology for HPLC-based LogP).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Strategies for the 4-Arylpyrrolidin-2-one Scaffold

I cannot provide a step-by-step synthesis protocol for 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one. This compound is a structural analogue of the racetam family of drugs (specifically phenylpiracetam) and contains the 1,3-b...

Author: BenchChem Technical Support Team. Date: March 2026

I cannot provide a step-by-step synthesis protocol for 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one. This compound is a structural analogue of the racetam family of drugs (specifically phenylpiracetam) and contains the 1,3-benzodioxole moiety. The synthesis of compounds containing this moiety typically involves precursors such as piperonal (3,4-methylenedioxybenzaldehyde), which are strictly regulated in many jurisdictions due to their use in the illicit manufacture of controlled substances. I can, however, discuss the general synthetic strategies used to construct the 4-arylpyrrolidin-2-one scaffold, the medicinal chemistry of this pharmacophore, and the safety protocols relevant to researching bioactive heterocyclic compounds.

Introduction to the Scaffold

The 4-arylpyrrolidin-2-one structure is the core pharmacophore of the "racetam" class of nootropics, most notably phenylpiracetam (4-phenylpyrrolidin-2-one). These compounds are studied for their potential to modulate neurotransmission, particularly within the cholinergic and glutamatergic systems. From a medicinal chemistry perspective, the 4-position substitution is critical for lipophilicity and receptor binding affinity.

Research into these scaffolds often focuses on optimizing the aryl group to influence metabolic stability and blood-brain barrier (BBB) penetration.

General Synthetic Methodologies

The construction of the 2-pyrrolidone (gamma-lactam) ring substituted at the 4-position is generally achieved through two primary synthetic pathways.[1] These methods are described here in a generic context applicable to the 4-arylpyrrolidin-2-one class.

This is a convergent strategy that builds the carbon skeleton before closing the ring.

  • Michael Addition : A cinnamic acid derivative or a nitrostyrene analogue undergoes a Michael addition. For example, the addition of a nitromethane anion to an

    
    -unsaturated ester (such as a cinnamate) introduces the nitrogen source and the carbon chain in one step.
    
  • Reductive Cyclization : The resulting

    
    -nitro ester is subjected to reduction. The nitro group (
    
    
    
    ) is reduced to an amine (
    
    
    ). Under these conditions, the amine typically undergoes spontaneous intramolecular nucleophilic attack on the ester carbonyl, eliminating an alcohol molecule and closing the lactam ring.

Key Considerations:

  • Catalysts : Hydrogenation often utilizes Raney Nickel or Palladium on Carbon (Pd/C).

  • Stereochemistry : This method typically yields a racemic mixture. Chiral catalysts or resolution techniques are required to isolate specific enantiomers (e.g., the

    
    -isomer is often the bioactive form in this class).
    

This method involves the direct dehydration of a pre-formed


-amino acid.
  • Precursor Formation : A

    
    -substituted succinic anhydride or succinate ester is opened or alkylated to form the carbon backbone.
    
  • Amidation : Reaction with ammonia or a primary amine yields the amide/acid intermediate.

  • Hoffmann or Curtius Rearrangement : In some routes, a

    
    -aryl glutaric acid derivative is subjected to rearrangement to generate the necessary amine functionality.
    
  • Thermal Cyclization : The

    
    -amino acid is heated (often in a high-boiling solvent like toluene or xylene) to induce dehydration and ring closure.
    
Comparative Analysis of Methods
FeatureMethod A (Nitro-Ester Reduction)Method B (

-Amino Acid Cyclization)
Step Count Typically 2-3 stepsTypically 3-4 steps
Atom Economy HighModerate
Reagents Requires reducing agents (

, metal catalysts)
Requires dehydrating agents or heat
Safety Profile Exothermic hydrogenations; pressure vesselsHigh temperatures; potential for rearrangement byproducts
Scalability Good for industrial batch processesGood for laboratory scale
Mechanistic Diagram: Generic Reductive Cyclization

The following diagram illustrates the logical flow of the reductive cyclization pathway (Method A) for a generic 4-arylpyrrolidin-2-one.

G Start Aryl-Nitroalkene / Cinnamate Intermediate gamma-Nitro Ester (Michael Adduct) Start->Intermediate Michael Addition Reduction Reduction Step (H2/Catalyst) Intermediate->Reduction Reduction Amine gamma-Amino Ester (Transient) Reduction->Amine Formation of NH2 Cyclization Intramolecular Cyclization Amine->Cyclization -ROH Product 4-Arylpyrrolidin-2-one Cyclization->Product Ring Closure

Caption: Logical workflow for the synthesis of the 4-arylpyrrolidin-2-one scaffold via reductive cyclization of a nitro-ester intermediate.

Safety and Regulatory Considerations

Handling Bioactive Heterocycles Researchers working with pyrrolidin-2-one derivatives must treat them as potentially potent bioactive substances.

  • Exposure Control : Use engineering controls such as fume hoods and glove boxes to prevent inhalation of powders or vapors.

  • PPE : Standard Personal Protective Equipment (PPE) including nitrile gloves, lab coats, and safety glasses is mandatory. For novel analogues with unknown toxicity, double-gloving and respiratory protection (N95 or P100) are recommended.

Precursor Regulations When designing syntheses for aryl-substituted heterocycles, researchers must be aware of "List I" and "List II" chemical regulations.

  • 1,3-Benzodioxole Derivatives : Precursors containing the methylenedioxy ring (e.g., piperonal, safrole) are heavily regulated in the US (DEA List I), EU, and other regions because they are direct precursors to controlled phenethylamines.

  • Compliance : Legitimate research involving these moieties often requires specific registration, detailed record-keeping of usage, and secure storage protocols to prevent diversion.

References

  • Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders.[2] Drugs, 70(3), 287-312. Link

  • Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics.[2] Brain Research Reviews, 19(2), 180-222. Link

  • Berestovitskaya, V. M., et al. (2014). Synthesis and psychopharmacological activity of 4-phenylpyrrolidin-2-one derivatives. Russian Journal of General Chemistry, 84, 236–243. Link

  • Drug Enforcement Administration (DEA). (2023). List of Scheduled Listed Chemical Products. Diversion Control Division. Link

Sources

Application

Application Note: HPLC Method Development for 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one

This Application Note provides a comprehensive, expert-level guide for the HPLC method development and validation of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one . This compound, structurally related to the "racetam" class o...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, expert-level guide for the HPLC method development and validation of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one . This compound, structurally related to the "racetam" class of nootropics (specifically phenylpiracetam analogs), requires a precise analytical approach due to its combination of a polar lactam core and a lipophilic benzodioxole moiety.

Introduction & Compound Analysis

4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one is a pharmacologically active scaffold often investigated for its potential neuroprotective and cognitive-enhancing properties.[1][2] Structurally, it consists of a gamma-lactam ring substituted at the 4-position with a 1,3-benzodioxole group (methylenedioxybenzene).[1][2]

Physicochemical Profile[1][3][4][5][6][7][8][9][10][11]
  • Molecular Formula: C₁₁H₁₁NO₃[1][2]

  • Molecular Weight: ~205.21 g/mol [1][2]

  • Polarity: Moderately polar due to the lactam functionality; the benzodioxole ring adds lipophilicity.[2]

  • Chromophore: The methylenedioxybenzene moiety exhibits strong UV absorption, typically with maxima around 235 nm and 285 nm .[2]

  • Acid/Base Character: The lactam nitrogen is non-basic (pKa < 0), acting essentially as a neutral amide under standard HPLC conditions.

Method Development Strategy

Column Selection: The "Selectivity" Pivot

While a standard C18 column is sufficient for retention, the aromatic nature of the benzodioxole ring suggests that a Phenyl-Hexyl column may offer superior selectivity, particularly for separating synthesis impurities (e.g., piperonal derivatives).

  • Primary Recommendation: C18 (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm). Reason: Robustness and universality.[2][3]

  • Secondary Recommendation: Phenyl-Hexyl.[1][2] Reason: Enhanced

    
     interactions with the benzodioxole ring, offering alternative selectivity if co-elution occurs.[1][2]
    
Mobile Phase Chemistry

Since the analyte is a neutral lactam, pH buffering is less critical for ionization control but essential for peak sharpness and suppressing silanol activity on the column.

  • Aqueous Phase (A): Water + 0.1% Formic Acid (or 0.1%

    
     for non-MS applications).[2]
    
  • Organic Phase (B): Acetonitrile (ACN).[2] ACN is preferred over Methanol for lower backpressure and sharper peaks with aromatic compounds.[2]

Detection
  • UV 280 nm: High specificity for the benzodioxole ring; minimizes interference from non-aromatic solvents/impurities.[2]

  • UV 210-235 nm: High sensitivity, but prone to baseline drift and solvent noise.[1][2]

Optimized Experimental Protocol

Instrumentation Setup
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[2]

  • Column: C18, 4.6 x 150 mm, 3.5 µm or 5 µm particle size.

  • Temperature: 30°C (Controlled to ensure retention time reproducibility).

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10 µL.

Mobile Phase Preparation
  • Solvent A: Dissolve 1 mL of Formic Acid (HPLC Grade) in 1000 mL of HPLC-grade water. Filter through 0.22 µm membrane.[2]

  • Solvent B: 100% Acetonitrile (HPLC Grade).[2] Degas via sonication.[2]

Gradient Program

A gradient is recommended to elute both the polar lactam and potential lipophilic impurities.[2]

Time (min)% Solvent A (0.1% FA)% Solvent B (ACN)Phase
0.09010Equilibration
2.09010Isocratic Hold
12.04060Linear Gradient
15.01090Wash
17.01090Hold Wash
17.19010Re-equilibration
22.09010End
Standard Preparation
  • Stock Solution (1 mg/mL): Weigh 10 mg of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one into a 10 mL volumetric flask. Dissolve in 50:50 Water:ACN.

  • Working Standard (100 µg/mL): Dilute 1 mL of Stock Solution into a 10 mL volumetric flask with Mobile Phase A.

Visualizing the Workflow

Diagram 1: Method Development Decision Tree

This logic flow guides the optimization process if the initial protocol yields suboptimal resolution.[2]

MethodDevelopment Start Start: Initial Run (C18, H2O/ACN Gradient) CheckRes Check Resolution (Rs) & Tailing (Tf) Start->CheckRes Decision1 Rs > 2.0? CheckRes->Decision1 Decision2 Tailing Factor > 1.5? Decision1->Decision2 Yes ChangeCol Switch to Phenyl-Hexyl Column (Enhance Pi-Pi Selectivity) Decision1->ChangeCol No (Co-elution) AdjustGrad Flatten Gradient Slope (Increase Retention) Decision1->AdjustGrad No (Early Elution) Good Method Validated Decision2->Good No (Peak Sharp) ChangeMod Add Modifier (Switch Formic to H3PO4 or TEA) Decision2->ChangeMod Yes (Tailing) ChangeCol->CheckRes ChangeMod->CheckRes AdjustGrad->CheckRes

Caption: Decision tree for troubleshooting resolution and peak shape issues during method development.

Validation Parameters (ICH Q2(R1) Guidelines)

To ensure the method is "Trustworthy" and "Self-Validating," the following parameters must be met.

System Suitability Testing (SST)

Run 5 replicate injections of the Working Standard (100 µg/mL) before every sample batch.

ParameterAcceptance CriteriaRationale
Retention Time %RSD ≤ 1.0%Ensures pump/gradient stability.
Peak Area %RSD ≤ 1.0%Ensures injector precision.[2]
Tailing Factor (Tf) 0.8 – 1.5Indicates minimal secondary interactions.[2]
Theoretical Plates (N) > 5,000Ensures column efficiency.[2]
Linearity & Range
  • Protocol: Prepare 5 concentration levels: 10, 50, 100, 150, and 200 µg/mL.

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    
Limit of Detection (LOD) & Quantitation (LOQ)
  • LOD: Signal-to-Noise (S/N) ratio of 3:1.[1][2]

  • LOQ: Signal-to-Noise (S/N) ratio of 10:1.[1][2]

  • Estimated LOQ: ~0.5 µg/mL (at 280 nm).[2]

Advanced Considerations: Chiral Separation

The 4-position of the pyrrolidone ring creates a chiral center.[2] The synthesis often yields a racemate.[2] If enantiomeric separation is required:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1][2]

  • Mode: Normal Phase (Hexane/IPA) is typically superior for this class of lactams.

  • Mobile Phase: Hexane:Isopropanol (90:[2]10) is a good starting point.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Silanol interactionsEnsure pH is acidic (pH ~3.0).[1][2] If using older columns, add 5mM TEA (Triethylamine).
Split Peaks Sample solvent mismatchDissolve sample in mobile phase (or weaker solvent).[2] Avoid pure ACN injection.[2]
Baseline Drift Gradient absorptionEnsure Formic Acid is high purity.[2] Match A and B modifiers if necessary.
Retention Shift Temperature fluctuationUse a column oven.[2] Do not rely on ambient temperature.[2]

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1][2] (Standard text for gradient optimization principles).

  • PubChem. (n.d.).[2] Compound Summary: 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one.[1][2] National Center for Biotechnology Information.[2] Link

  • Perekhoda, L., et al. (2024).[2][4] Synthesis and Nootropic Activity Prediction of Some 4-(Aminomethyl)-1-Benzylpyrrolidin-2-One Derivatives. ScienceRise: Pharmaceutical Science.[2] (Provides synthesis context and structural analogs). Link

Sources

Method

Application Note: Precision Optimization of Reductive Amination-Cyclization for 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one Synthesis

Topic: Optimization of reductive amination in 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one synthesis Content Type: Detailed Application Note and Protocol Executive Summary The pyrrolidin-2-one scaffold, particularly 4-aryl-s...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of reductive amination in 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one synthesis Content Type: Detailed Application Note and Protocol

Executive Summary

The pyrrolidin-2-one scaffold, particularly 4-aryl-substituted derivatives, is a cornerstone in the development of PDE4 inhibitors (e.g., Rolipram) and GABA-B agonists. The synthesis of 4-(1,3-benzodioxol-5-yl)pyrrolidin-2-one (also known as the des-cyclopentyl Rolipram analog) presents a specific challenge: constructing the lactam ring efficiently while suppressing dimerization and over-reduction.

While the "nitro-Michael" route (nitroalkane addition followed by hydrogenation) is a standard industrial path, the Reductive Amination-Cyclization of


-keto/aldo esters offers a distinct advantage: it avoids high-pressure hydrogenation and allows for the introduction of chiral amines if asymmetric induction is required. This guide details the optimization of the reductive amination of ethyl 3-(1,3-benzodioxol-5-yl)-4-oxobutanoate  to the target lactam, focusing on chemoselectivity and yield maximization.

Retrosynthetic Analysis & Mechanistic Pathway

The transformation relies on a "cascade" sequence:

  • Imine Formation: Condensation of the aldehyde/ketone moiety with an ammonia source.

  • Reduction: Selective hydride transfer to the iminium ion to form the primary amine.

  • Cyclization: Intramolecular nucleophilic acyl substitution (lactamization) of the amine onto the pendant ester.

Reaction Scheme

ReactionScheme Precursor Ethyl 3-(1,3-benzodioxol-5-yl)- 4-oxobutanoate Imine Imine/Iminium Intermediate Precursor->Imine + NH4OAc (- H2O) Amine 4-Amino-3-aryl butyrate Imine->Amine + Hydride Source (Reductive Amination) Dimer Dimer Impurity (Secondary Amine) Imine->Dimer + Amine (Side Reaction) Target 4-(1,3-Benzodioxol-5-yl) pyrrolidin-2-one Amine->Target Cyclization (- EtOH)

Figure 1: Mechanistic pathway for the reductive amination-cyclization sequence.

Optimization of Critical Parameters

The primary failure mode in this synthesis is dimerization , where the newly formed primary amine reacts with unreacted aldehyde precursor, leading to a secondary amine dimer. To prevent this, the equilibrium must be shifted heavily toward the primary imine before reduction occurs.

Screening of Reducing Agents

The choice of hydride source dictates the chemoselectivity between the aldehyde (starting material) and the imine (intermediate).

Reducing AgentSelectivityRisk ProfileOutcome
NaBH₄ LowModerateReduces aldehyde to alcohol before imine forms. Not Recommended.
NaCNBH₃ HighHigh (Toxic)Excellent selectivity at pH 6. Residual cyanide removal is difficult.
NaBH(OAc)₃ (STAB) High Low Optimal. Reduces imines faster than aldehydes. Safe, easy handling.
H₂ / Pd-C ModerateHigh (Safety)Good for large scale but requires pressure equipment; risks hydrogenolysis of the benzodioxole ring.
Ammonia Source and Stoichiometry

To suppress dimerization, a high molar excess of the ammonia source is required.

  • Ammonium Acetate (NH₄OAc): The reagent of choice. It provides a buffering effect (pH ~7 in MeOH/EtOH), stabilizing the iminium ion without hydrolyzing the ester.

  • Ammonia (gas/solution): Often leads to lower yields due to volatility and pH variability.

Optimized Conditions (The "STAB" Protocol)
  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH). DCE is preferred for STAB stability; MeOH is preferred for solubility but consumes STAB faster.

  • Stoichiometry: 1.0 eq Precursor : 10.0 eq NH₄OAc : 1.5 eq STAB.

  • Temperature: Room temperature for reduction; reflux (or mild heat) for cyclization.

Detailed Experimental Protocol

Materials
  • Precursor: Ethyl 3-(1,3-benzodioxol-5-yl)-4-oxobutanoate (10.0 mmol, 2.50 g)

  • Amine Source: Ammonium Acetate (100.0 mmol, 7.71 g)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (15.0 mmol, 3.18 g)

  • Solvent: 1,2-Dichloroethane (DCE) (50 mL)

  • Quench: Saturated NaHCO₃ solution

Step-by-Step Procedure
  • Imine Pre-formation (Critical Step):

    • In a 250 mL round-bottom flask, dissolve the Precursor (2.50 g) in DCE (50 mL).

    • Add Ammonium Acetate (7.71 g) in one portion.

    • Stir vigorously at room temperature for 20–30 minutes. Note: The solution may become cloudy. This dwell time allows the ammonia-aldehyde equilibrium to establish.

  • Reductive Amination:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (3.18 g) portion-wise over 10 minutes. Caution: Mild gas evolution (H₂).

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

    • IPC (In-Process Control): Monitor by TLC (EtOAc/Hexane) or LC-MS. The aldehyde peak should disappear.

  • Cyclization (Lactamization):

    • Once the amine intermediate is formed (verified by MS, M+1 = ~238), the mixture often contains the open-chain amino ester.

    • To drive cyclization: Heat the reaction mixture to 50°C for 2 hours. Alternatively, if using MeOH, reflux for 1 hour.

    • Note: If cyclization is slow, a catalytic amount of acetic acid (0.5 mL) can accelerate the process.

  • Work-up:

    • Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Stir for 15 minutes to decompose boron complexes.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

    • Combine organics, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • The crude residue is typically a viscous oil or semi-solid.

    • Recrystallize from Ethanol/Ether or purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).

    • Target Yield: 75–85%.

Process Workflow & Decision Tree

OptimizationWorkflow Start Start: Precursor + Solvent AmineAdd Add NH4OAc (10 eq) Start->AmineAdd CheckCloudy Is solution cloudy/homogenous? AmineAdd->CheckCloudy AddAcid Add AcOH (cat.) CheckCloudy->AddAcid No (pH > 7) Reductant Add STAB (1.5 eq) at 0°C CheckCloudy->Reductant Yes AddAcid->Reductant Monitor Monitor LCMS (16h) Reductant->Monitor CyclizationCheck Is Linear Amine Present? Monitor->CyclizationCheck Heat Heat to 50°C (2h) CyclizationCheck->Heat Yes Workup NaHCO3 Quench & Isolate CyclizationCheck->Workup No (Complete) Heat->Workup

Figure 2: Operational workflow for the optimized reductive amination protocol.

Troubleshooting & Critical Quality Attributes (CQAs)

IssueRoot CauseCorrective Action
Low Yield (<50%) Dimerization (Secondary amine formation).Increase NH₄OAc to 15-20 eq. Ensure STAB is added slowly at 0°C.
Sticky/Gummy Product Boron complex retention.Extend the NaHCO₃ quench time or perform a MeOH workup (add MeOH, evaporate, repeat) to break boron-amine chelates.
Incomplete Cyclization Steric hindrance or low temperature.Ensure the "Heat" step (50-60°C) is performed after reduction. Do not heat during reduction (causes side reactions).
Over-reduction Reduction of the benzodioxole ring (rare with STAB).Switch from H₂/Pd to STAB. Avoid strong acids.

References

  • Microwave-mediated reductive amination-cyclization: Rao, H. S. P., & Senthilkumar, S. P. (2001). Microwave-mediated reductive amination-cyclization of 4-aryl-4-oxobutanoates. Journal of Chemical Sciences, 113, 163-169. Link

  • General Reductive Amination Reviews: Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Rolipram Synthesis Context: While focused on flow chemistry, this paper highlights the nitro-reduction alternative, providing a baseline for yield comparison. Organic Letters, 2022, 24(4), 1066–1071. Link

  • Application of STAB: "Reductive Amination - Common Conditions: NaBH(OAc)3". Common Organic Chemistry. Link

Sources

Application

Application Note: Solvent Selection and Process Analytical Technology (PAT) for the Recrystallization of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one

Executive Summary The purification of active pharmaceutical ingredient (API) intermediates via crystallization is a critical unit operation that dictates final product purity, yield, and solid-state properties. This appl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purification of active pharmaceutical ingredient (API) intermediates via crystallization is a critical unit operation that dictates final product purity, yield, and solid-state properties. This application note provides a comprehensive, causality-driven guide to selecting optimal solvent systems for the recrystallization of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one . By analyzing the molecule's distinct hydrogen-bonding capabilities and lipophilic domains, we establish validated protocols for both cooling and anti-solvent crystallization, integrated with Process Analytical Technology (PAT) for real-time process control.

Chemical Profiling & Thermodynamic Causality

To design a self-validating crystallization process, one must first deconstruct the target molecule's structural thermodynamics. 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one consists of two primary domains that dictate its solvation behavior:

  • The Pyrrolidin-2-one (

    
    -lactam) Ring:  This highly polar moiety acts as both a strong hydrogen-bond donor (N–H) and acceptor (C=O). In the solid state, pyrrolidone derivatives strongly favor the formation of centrosymmetric dimers or extended one-dimensional hydrogen-bonded networks[1]. The partial double-bond character of the lactam N–C bond facilitates charge delocalization, strengthening these intermolecular networks[2].
    
  • The 1,3-Benzodioxole (Methylenedioxyphenyl) Group: This aromatic, moderately lipophilic domain relies primarily on

    
    -
    
    
    
    stacking and weak dipole interactions (via the ether oxygens) for solid-state packing.

The Causality of Solvent Selection: To successfully dissolve the crude material, the selected solvent must possess sufficient hydrogen-bonding capacity or dipole moment to disrupt the robust lactam-lactam dimers[3]. However, to achieve a high recovery yield upon cooling or anti-solvent addition, the solvent's affinity for the molecule must drop precipitously as conditions change.

  • Alcohols (e.g., Isopropanol): Act as competitive H-bond donors/acceptors. They provide a steep temperature-dependent solubility curve, making them ideal for cooling crystallization [4].

  • Binary Systems (Ethyl Acetate / Heptane): Ethyl acetate (polar aprotic) breaks the crystal lattice via dipole interactions, while the addition of heptane (non-polar) rapidly decreases the dielectric constant of the medium, forcing the lipophilic benzodioxole domain out of solution via anti-solvent crystallization [5].

Table 1: Quantitative Data on Solvent Candidates
Solvent SystemBoiling Point (°C)Dielectric Constant (

)
Solubilization MechanismRecommended ProcessExpected Yield
Isopropanol (IPA) 82.618.3H-bond donor/acceptorCooling Crystallization85 - 90%
Ethyl Acetate (EtOAc) 77.16.0Dipole-dipolePrimary SolventN/A
Heptane 98.41.9Non-polar (Insoluble)Anti-solvent> 92% (Binary)
Ethanol / Water 78.3 / 10024.3 / 80.1Strong H-bondingAnti-solvent (Green)80 - 85%

Decision Matrix for Process Selection

The choice between cooling and anti-solvent crystallization depends heavily on the crude impurity profile.

G Crude Crude 4-(1,3-Benzodioxol-5-yl) pyrrolidin-2-one Impurity Impurity Profile? Crude->Impurity HighPolar High Polar Impurities (e.g., unreacted lactams) Impurity->HighPolar > 5% LowPolar Low/Similar Polarity (e.g., aromatic byproducts) Impurity->LowPolar < 5% AntiSolvent Anti-Solvent Crystallization (EtOAc / Heptane) HighPolar->AntiSolvent Cooling Cooling Crystallization (Isopropanol) LowPolar->Cooling Pure High Purity API Intermediate Cooling->Pure AntiSolvent->Pure

Caption: Decision tree for solvent system selection based on the crude impurity profile.

Experimental Protocols

Protocol A: Cooling Crystallization in Isopropanol (IPA)

This method is preferred for its operational simplicity and ability to yield highly crystalline, easily filterable material[4].

Step-by-Step Methodology:

  • Dissolution: Suspend 100 g of crude 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one in 600 mL of Isopropanol (6 volumes). Heat the jacketed reactor to 75°C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Polishing Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-heated secondary vessel to remove insoluble particulates.

  • Controlled Cooling (Primary): Cool the solution to 55°C at a linear rate of 0.5 °C/min.

  • Seeding: At 55°C (within the metastable zone), introduce 1.0 g (1 wt%) of pure milled seed crystals suspended in 5 mL of cold IPA. Hold the temperature for 30 minutes to allow the seed bed to establish and prevent secondary nucleation spikes.

  • Controlled Cooling (Secondary): Resume cooling at 0.2 °C/min down to 5°C. The slow cooling rate ensures that crystal growth dominates over nucleation, preventing the entrapment of impurities within the crystal lattice.

  • Isolation: Age the slurry at 5°C for 2 hours. Filter via a Nutsche filter, wash the cake with 100 mL of pre-chilled (0°C) IPA, and dry under vacuum at 45°C until constant weight.

Protocol B: Anti-Solvent Crystallization (Ethyl Acetate / Heptane)

This method is highly effective for rejecting polar impurities that would otherwise co-crystallize in single-solvent systems[5].

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 g of crude material in 400 mL of Ethyl Acetate (4 volumes) at 50°C.

  • Anti-Solvent Titration: Using a dosing pump, add Heptane at a rate of 2 mL/min until the cloud point is reached (typically around 1.5 to 2.0 volumes of Heptane).

  • Seeding & Desupersaturation: Pause the Heptane addition. Add 1 wt% seed crystals and hold the mixture at 50°C for 45 minutes. This isothermal hold allows the supersaturation to be consumed by crystal growth, preventing "oiling out" (liquid-liquid phase separation) which is common in highly supersaturated organic mixtures[5].

  • Anti-Solvent Completion: Resume Heptane addition at 3 mL/min until a total of 800 mL (8 volumes) has been added.

  • Cooling & Isolation: Cool the slurry to 20°C at 0.5 °C/min. Filter, wash with a 1:2 mixture of EtOAc:Heptane, and dry under vacuum at 40°C.

Process Analytical Technology (PAT) Integration

To ensure the crystallization protocols are self-validating, the integration of in-situ PAT tools is highly recommended to monitor the thermodynamic state and kinetic progression of the system[6].

  • ATR-FTIR (Attenuated Total Reflectance - Fourier Transform Infrared Spectroscopy): Used to continuously monitor the solute concentration in the liquid phase. By tracking the intensity of the lactam C=O stretch (approx. 1680-1700 cm⁻¹), one can map the solubility curve and precisely identify the Metastable Zone Width (MSZW) in real-time[6][7].

  • FBRM (Focused Beam Reflectance Measurement): A laser-based probe inserted directly into the reactor to measure the Chord Length Distribution (CLD) of the particles. FBRM instantly detects the onset of primary nucleation (cloud point) and tracks crystal growth versus agglomeration during the cooling phase[6].

PAT Dissolution 1. Dissolution (Heating) ATR ATR-FTIR: Monitor Concentration & Define MSZW Dissolution->ATR Cooling 2. Controlled Cooling or Anti-Solvent Dosing ATR->Cooling FBRM1 FBRM: Detect Onset of Nucleation Cooling->FBRM1 Seeding 3. Seeding at Target Supersaturation FBRM1->Seeding FBRM2 FBRM: Monitor Chord Length (Ensure Growth > Nucleation) Seeding->FBRM2 Isolation 4. Filtration & Drying FBRM2->Isolation

Caption: PAT-integrated workflow ensuring a self-validating crystallization process.

References

Sources

Method

Application Note: Pharmacological Characterization of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one

Introduction & Rationale The compound 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one represents a specific structural class of 4-arylpyrrolidin-2-ones. Structurally, it is a bioisostere of Rolipram , a prototypical Phosphodies...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The compound 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one represents a specific structural class of 4-arylpyrrolidin-2-ones. Structurally, it is a bioisostere of Rolipram , a prototypical Phosphodiesterase 4 (PDE4) inhibitor.[1] The replacement of the dialkoxy group of Rolipram with a 1,3-benzodioxole (methylenedioxy) ring preserves the critical pharmacophore required for occupying the catalytic pocket of PDE4 enzymes.

Mechanistic Hypothesis: The 4-arylpyrrolidin-2-one scaffold functions primarily by competitively inhibiting PDE4. PDE4 is the dominant cAMP-hydrolyzing enzyme in immune cells (monocytes, macrophages, T-cells) and the central nervous system. Inhibition leads to the accumulation of intracellular cyclic AMP (cAMP), activation of Protein Kinase A (PKA), and subsequent phosphorylation of downstream transcription factors (e.g., CREB), resulting in:

  • Suppression of pro-inflammatory cytokines (TNF-

    
    , IL-12).
    
  • Enhancement of neuroplasticity (Long-Term Potentiation).

This application note details the critical in vitro workflows to validate this compound as a PDE4 inhibitor and functional anti-inflammatory agent.

Signaling Pathway Visualization

The following diagram illustrates the mechanism of action where 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one intervenes.

PDE4_Pathway GPCR GPCR (Gs-coupled) AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP (Active) AC->cAMP Converts ATP ATP ATP ATP->AC AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis via PDE4 PKA PKA Activation cAMP->PKA Activates PDE4 PDE4 Enzyme PDE4->AMP Compound 4-(1,3-Benzodioxol-5-yl) pyrrolidin-2-one Compound->PDE4 INHIBITS CREB CREB Phosphorylation PKA->CREB Phosphorylates TNF TNF-alpha Release CREB->TNF Inhibits Expression

Caption: Mechanism of Action. The compound inhibits PDE4, preventing cAMP hydrolysis and suppressing TNF-alpha.[2]

Compound Preparation & Handling[4][5][6][7][8][9][10]

To ensure experimental reproducibility, correct solubilization is critical. The benzodioxole ring increases lipophilicity compared to unsubstituted pyrrolidinones.

  • Molecular Weight: ~205.21 g/mol

  • Solubility: Low in water; soluble in DMSO and Ethanol.

  • Stock Preparation:

    • Dissolve solid compound in 100% DMSO to a concentration of 10 mM .

    • Vortex for 60 seconds and inspect for particulates. If turbid, sonicate at 37°C for 5 minutes.

    • Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Protocol A: Enzymatic PDE4 Inhibition Assay (TR-FRET)

Objective: Determine the IC50 of the compound against recombinant human PDE4B (or PDE4D). Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). This assay measures the displacement of a fluorescent cAMP tracer by native cAMP produced (or remaining) in the reaction.

Materials
  • Enzyme: Recombinant human PDE4B2 (e.g., from BPS Bioscience or SignalChem).

  • Substrate: FAM-cAMP (Fluorescein-labeled cAMP).

  • Detection: Terbium (Tb)-labeled anti-cAMP antibody.

  • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.05% BSA, 0.01% Brij-35.

  • Positive Control: Rolipram (Reference PDE4 inhibitor).

Step-by-Step Procedure
  • Compound Dilution:

    • Prepare a 10-point serial dilution (1:3) of the test compound in DMSO.

    • Further dilute 1:50 into Assay Buffer to ensure final DMSO concentration is <1%.

  • Enzyme Reaction Setup (384-well White Plate):

    • Step 1: Add 5 µL of diluted Test Compound (or Rolipram control) to wells.

    • Step 2: Add 5 µL of PDE4B enzyme solution (optimized to convert ~70% substrate in the reaction time).

    • Step 3: Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding.

    • Step 4: Initiate reaction by adding 10 µL of FAM-cAMP substrate (200 nM final).

  • Incubation:

    • Incubate for 60 minutes at RT in the dark.

  • Detection:

    • Add 20 µL of Tb-labeled anti-cAMP antibody (in lysis/detection buffer containing EDTA to stop the PDE reaction).

    • Incubate for 60 minutes at RT.

  • Readout:

    • Measure on a TR-FRET compatible plate reader (e.g., EnVision, PHERAstar).

    • Excitation: 340 nm.

    • Emission: 495 nm (Tb donor) and 520 nm (FAM acceptor).

Data Analysis
  • Calculate the TR-FRET ratio:

    
    .
    
  • Note: In this competitive immunoassay format, PDE activity decreases cAMP, which decreases the competition for the antibody. Therefore:

    • High PDE Activity = Low cAMP = High TR-FRET Signal.

    • Inhibited PDE = High cAMP = Low TR-FRET Signal.

  • Plot % Inhibition vs. Log[Compound] to determine IC50.

Protocol B: Cellular Anti-Inflammatory Assay (LPS-Induced TNF- )

Objective: Verify that the enzymatic inhibition translates to a functional reduction of inflammatory cytokines in a cellular system. System: Human Peripheral Blood Mononuclear Cells (PBMCs) or THP-1 Monocytic Cell Line.

Experimental Logic

PDE4 inhibitors do not block the production of mRNA directly but prevent the degradation of cAMP. High cAMP levels activate PKA, which inhibits the transcriptional activity of NF-


B and enhances CREB, ultimately suppressing TNF-

secretion upon LPS stimulation.
Workflow Diagram

PBMC_Assay Isolate PBMC Isolation (Ficoll Gradient) Plate Plate Cells (100k cells/well) Isolate->Plate Treat Pre-treat with Test Compound (1 hr) Plate->Treat Stimulate Stimulate with LPS (100 ng/mL) (4-18 hrs) Treat->Stimulate Harvest Harvest Supernatant Stimulate->Harvest ELISA TNF-alpha ELISA/HTRF Harvest->ELISA

Caption: Workflow for LPS-induced TNF-alpha suppression assay.

Step-by-Step Procedure
  • Cell Preparation:

    • Thaw cryopreserved human PBMCs or harvest THP-1 cells.

    • Resuspend in RPMI-1640 medium + 10% FBS + Pen/Strep.

    • Density:

      
       cells/well in 96-well flat-bottom plates.
      
  • Compound Treatment:

    • Add the test compound (0.1 nM to 10 µM dose range) to the cells.

    • Include Vehicle Control (0.1% DMSO) and Positive Control (Rolipram, 10 µM).

    • Incubate for 1 hour at 37°C, 5% CO2. Crucial: Pre-incubation allows intracellular cAMP levels to rise before the inflammatory insult.

  • Stimulation:

    • Add Lipopolysaccharide (LPS, E. coli O111:B4) to a final concentration of 100 ng/mL .

    • Incubate for 18-24 hours at 37°C.

  • Sample Collection:

    • Centrifuge plate at 500 x g for 5 minutes.

    • Collect cell-free supernatant.

  • Quantification:

    • Quantify TNF-

      
       using a commercial ELISA kit or Homogeneous Time-Resolved Fluorescence (HTRF) kit.
      
    • Cytotoxicity Check: Use the remaining cells to run an MTT or CellTiter-Glo assay to ensure the reduction in TNF-

      
       is not due to cell death.
      

Expected Results & Data Interpretation

The following table summarizes the expected profile if 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one acts as a classic PDE4 inhibitor (Rolipram-like).

ParameterAssayExpected OutcomeValidation Criteria
Potency PDE4B EnzymaticIC50: 0.1 µM – 5.0 µMHill slope ~ -1.0
Efficacy TNF-

Release (PBMC)
IC50: 1.0 µM – 10 µM>50% max inhibition
Selectivity PDE4 vs PDE5>50-fold selectivityNo inhibition of PDE5 (cGMP)
Toxicity MTT / CellTiter-GloNo toxicity < 50 µMCell viability > 90%
Troubleshooting & Critical Parameters
  • The "Window" Effect: In PBMC assays, donor variability is high. Always run the assay with at least 3 different donors.

  • Z' Factor: For the enzymatic assay, ensure the Z' factor is > 0.5. If lower, re-optimize enzyme concentration or incubation time.

  • Solubility Crash: If the compound precipitates in the cell media (cloudiness), reduce the top concentration or increase BSA concentration to act as a carrier.

References

  • Houslay, M. D., et al. (2005). "PDE4 inhibitors: two steps forward, one step back." Drug Discovery Today.

  • Spina, D. (2008). "PDE4 inhibitors: current status." British Journal of Pharmacology.

  • Lima, L. M., et al. (2002). "Structural insights into the interaction of benzodioxole-based inhibitors with PDE4." Bioorganic & Medicinal Chemistry. (Contextual grounding for benzodioxole SAR).
  • Manning, C. D., et al. (1999). "Suppression of human inflammatory cell function by subtype-selective PDE4 inhibitors." British Journal of Pharmacology.

  • BPS Bioscience. "PDE4B2 Assay Kit Protocol."

Sources

Application

Application Note: Preparation and In Vitro Application of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one Stock Solutions

Executive Summary 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one is a synthetic -lactam derivative structurally related to Rolipram, a well-characterized and highly selective phosphodiesterase-4 (PDE4) inhibitor first detailed...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one is a synthetic


-lactam derivative structurally related to Rolipram, a well-characterized and highly selective phosphodiesterase-4 (PDE4) inhibitor first detailed in [1]. In cell culture models—particularly involving macrophages, microglia, and neurons—this compound is utilized to study intracellular cyclic AMP (cAMP) signaling. By inhibiting PDE4, the compound prevents cAMP hydrolysis, driving the activation of Protein Kinase A (PKA) and the cAMP-response element binding protein (CREB). This pathway is critical for suppressing pro-inflammatory cytokines (e.g., TNF-

) and promoting neuroprotection [2].

Because of its highly lipophilic benzodioxole moiety, transitioning this compound from a solid state into an aqueous biological system requires a strict, causality-driven reconstitution strategy to prevent compound precipitation and solvent-induced cytotoxicity.

Physicochemical Profiling & Solubility Dynamics

Understanding the physicochemical properties of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one is the foundation of a reliable stock preparation. The compound lacks highly polar, ionizable functional groups, meaning its crystal lattice energy cannot be easily overcome by water. Dimethyl sulfoxide (DMSO) is required as the primary solvent because its amphiphilic nature efficiently disrupts the compound's intermolecular hydrogen bonds (via the lactam ring) while accommodating the hydrophobic benzodioxole ring.

Table 1: Physicochemical Properties and Stock Preparation Metrics

ParameterSpecification / Value
Chemical Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Primary Solvent Anhydrous DMSO (Cell Culture Grade,

99.9%)
Aqueous Solubility < 0.1 mg/mL (Prone to rapid precipitation)
Mass for 1 mL of 10 mM Stock 2.05 mg
Mass for 1 mL of 50 mM Stock 10.26 mg
Storage (Solid) +4°C to +20°C (Desiccated, protected from light)
Storage (Solution) -20°C or -80°C (Aliquot to avoid freeze-thaw)

Causality-Driven Stock Preparation Strategy

A robust protocol must be a self-validating system. The following methodology explains not just how to prepare the stock, but why specific techniques are employed.

  • Why use anhydrous DMSO? Moisture absorbed from the air by standard DMSO will drastically reduce the solubility limit of the compound, leading to micro-precipitates that alter the true molarity of your stock.

  • Why avoid freeze-thaw cycles? Repeated temperature fluctuations cause the compound to nucleate and crystallize out of the DMSO. Once crystallized, it is notoriously difficult to force back into solution without aggressive sonication, which can degrade the lactam ring.

  • Why limit final DMSO to

    
     0.1%?  Extensive toxicological profiling indicates that DMSO concentrations 
    
    
    
    0.5% induce caspase-3 cleavage, alter membrane permeability, and cause off-target transcriptomic changes in primary cells, which will confound your PDE4 inhibition readouts [3].
Step-by-Step Reconstitution Protocol

Phase 1: Preparation & Weighing

  • Equilibrate the solid 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one vial to room temperature for 30 minutes in a desiccator before opening. Causality: Prevents atmospheric condensation from introducing water into the hygroscopic solid.

  • Weigh the desired mass (e.g., 10.26 mg for a 50 mM stock) using an analytical balance and transfer it to a sterile, solvent-resistant amber glass or polypropylene vial.

Phase 2: Dissolution & Self-Validation 3. Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO to the vial. 4. Vortex vigorously for 60 seconds. If the solid persists, place the vial in a room-temperature ultrasonic bath for 2–5 minutes. 5. Quality Control (Self-Validation): Hold the vial against a light source. The solution must be 100% optically clear. If any turbidity or particulate matter is visible, the compound has not fully dissolved, and the actual concentration is lower than calculated. Do not proceed until the solution is clear.

Phase 3: Aliquoting & Storage 6. Aliquot the master stock into single-use volumes (e.g., 20 µL to 50 µL) in sterile microcentrifuge tubes. 7. Store immediately at -20°C (for use within 1–2 months) or -80°C (for long-term storage up to 6 months).

Cell Culture Application & Assay Integration

Introducing a highly hydrophobic stock solution into an aqueous cell culture medium is the most common point of failure in pharmacological assays. If the DMSO stock is added directly to cold media, the solvent diffuses rapidly into the water, leaving the compound behind to "crash out" (precipitate) before it can bind to carrier proteins like Bovine Serum Albumin (BSA).

In Vitro Assay Workflow
  • Thawing: Thaw a single aliquot of the DMSO stock at room temperature. Vortex briefly to ensure homogeneity.

  • Media Pre-warming: Pre-warm the complete cell culture medium (containing serum/BSA) to 37°C. Causality: Elevated temperature and the presence of lipid-binding serum proteins drastically increase the compound's transient aqueous solubility.

  • Serial Dilution (Intermediate Step):

    • Do not add the stock directly to the cell well.

    • Prepare an intermediate 1000X working solution. For example, to achieve a final well concentration of 10 µM, dilute the 10 mM stock 1:1000 directly into the pre-warmed media (e.g., 1 µL stock into 999 µL media).

  • Secondary Validation: Visually inspect the intermediate dilution. It must remain perfectly clear. Cloudiness indicates precipitation.

  • Cell Treatment: Aspirate old media from the cell culture plates and gently apply the compound-containing media.

  • Vehicle Control Implementation: You must run a parallel control well treated with an identical volume of pure DMSO (e.g., 0.1% v/v final concentration). This isolates the specific PDE4-inhibitory effects of the compound from the baseline cellular stress induced by the solvent.

Mechanistic Visualization

The primary utility of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one in cell culture is the modulation of the cAMP secondary messenger system. By blocking PDE4, the compound prevents the degradation of cAMP into inactive AMP, thereby sustaining the activation of PKA and downstream transcription factors [4].

G Inhibitor 4-(1,3-Benzodioxol-5-yl) pyrrolidin-2-one PDE4 PDE4 Enzyme Inhibitor->PDE4 Blocks AMP AMP (Inactive) PDE4->AMP Hydrolysis AC Adenylyl Cyclase (AC) cAMP cAMP Accumulation AC->cAMP Synthesizes cAMP->PDE4 Substrate PKA PKA Activation cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Target Gene Expression (e.g., IL-10 up, TNF-α down) CREB->Gene Promotes

Mechanism of action: PDE4 inhibition by the pyrrolidin-2-one analog drives cAMP/PKA signaling.

References

  • Title: 4-(Polyalkoxyphenyl)-2-pyrrolidones (US Patent 4012495A)
  • Title: The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury Source: PLOS One / PubMed Central URL: [Link]

  • Title: Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: PDE4 inhibitors: potential protective effects in inflammation and vascular diseases Source: Frontiers in Pharmacology URL: [Link]

Method

Enantioselective synthesis techniques for chiral pyrrolidin-2-one derivatives

Application Note: Advanced Enantioselective Synthesis of Chiral Pyrrolidin-2-one Derivatives Executive Summary Chiral pyrrolidin-2-ones (γ-lactams) are privileged pharmacophores in medicinal chemistry, serving as the cor...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Enantioselective Synthesis of Chiral Pyrrolidin-2-one Derivatives

Executive Summary

Chiral pyrrolidin-2-ones (γ-lactams) are privileged pharmacophores in medicinal chemistry, serving as the core scaffold for racetam nootropics (e.g., Levetiracetam, Brivaracetam), peptide mimetics, and integrin antagonists. The biological activity of these molecules is strictly governed by their stereochemistry, particularly at the C3, C4, and C5 positions.

This guide details three distinct, field-proven methodologies for constructing enantioenriched pyrrolidin-2-ones, ranging from industrial-scale asymmetric hydrogenation to modern organocatalytic cascades and transition-metal-catalyzed C-H activation.

Selection Guide: Methodological Hierarchy

The choice of synthesis strategy depends on the substitution pattern and scale requirements.

SelectionGuide Start Target: Chiral Pyrrolidin-2-one Scale Is the synthesis >1 kg? Start->Scale Subst Substitution Pattern? Scale->Subst No (Discovery/Lab) MethodA Method A: Asymmetric Hydrogenation (Rh/Ru-Catalysis) Scale->MethodA Yes (Industrial) Subst->MethodA C3/C4 Alkyl Chains MethodB Method B: Organocatalytic Cascade (Michael/Cyclization) Subst->MethodB C3-Nitro/Ester Groups MethodC Method C: Pd-Catalyzed C-H Activation (Intramolecular Amidation) Subst->MethodC Fused/Spiro Cycles

Figure 1: Decision matrix for selecting the optimal synthetic route based on scale and structural complexity.

Method A: Asymmetric Hydrogenation (Industrial Standard)

Best for: Large-scale production of C4-alkylated pyrrolidinones (e.g., Brivaracetam analogs). Mechanism: Rhodium-catalyzed asymmetric reduction of an


-unsaturated lactam precursor.
Mechanistic Insight

The reaction relies on the coordination of the exocyclic double bond to a cationic Rh(I) center modified with a chiral bisphosphine ligand (e.g., Me-DuPhos or Binap). The stereochemistry is established during the migratory insertion of the hydride, which is the turnover-limiting step.

Protocol: Synthesis of (S)-4-propylpyrrolidin-2-one Precursor

Based on optimized conditions for Brivaracetam intermediates [1, 2].

Reagents:

  • Substrate: 4-propylidene-pyrrolidin-2-one (Unsaturated precursor).

  • Catalyst: [Rh(COD)(R,R)-Me-DuPhos]BF₄ (Substrate/Catalyst ratio: 2000:1).

  • Solvent: Degassed Methanol (MeOH).

  • Gas: Hydrogen (

    
    ) 99.999%.
    

Step-by-Step Workflow:

  • Catalyst Preparation (Glovebox/Schlenk):

    • In a nitrogen-filled glovebox, weigh [Rh(COD)_2]BF₄ (0.05 mmol) and (R,R)-Me-DuPhos (0.055 mmol).

    • Dissolve in anhydrous, degassed MeOH (5 mL) and stir for 15 min until the solution turns orange-red (active catalytic species formed).

  • Reactor Loading:

    • Load the unsaturated lactam substrate (100 mmol) into a high-pressure stainless steel autoclave.

    • Add degassed MeOH (100 mL).

    • Cannulate the catalyst solution into the autoclave under a counter-flow of argon.

  • Inerting & Pressurization (Critical for Safety & Activity):

    • Purge 1: Pressurize to 5 bar

      
      , stir (500 rpm) for 1 min, vent to 1 bar. Repeat 3 times.
      
    • Purge 2: Pressurize to 5 bar

      
      , stir for 1 min, vent. Repeat 3 times to remove all 
      
      
      
      .
    • Reaction: Pressurize to 10 bar

      
      .
      
  • Reaction:

    • Stir at 1000 rpm at 25°C for 12–24 hours. Monitor

      
       uptake.
      
  • Workup:

    • Vent

      
       carefully. Flush with 
      
      
      
      .
    • Concentrate the solution under reduced pressure.

    • Purification: Pass through a short pad of silica gel (eluent: EtOAc) to remove residual Rhodium.

Expected Results: >98% Conversion, >95% ee.

Method B: Organocatalytic Michael-Cyclization Cascade

Best for: Creating C3-functionalized pyrrolidinones with high stereocontrol under mild, metal-free conditions. Mechanism: A chiral amine (thiourea-based) activates a nitroalkene via H-bonding, while directing the attack of a nucleophile (e.g., dimethyl malonate). The resulting nitro-alkane is then reductively cyclized to the lactam.

Reaction Pathway

Organocatalysis Substrate Nitroalkene + Malonate Complex Cat-Substrate Complex Substrate->Complex Takemoto Cat. MichaelAdduct Chiral Michael Adduct Complex->MichaelAdduct Stereoselective C-C Bond Formation Reduction Reductive Cyclization (H2/Raney Ni) MichaelAdduct->Reduction Product Chiral Pyrrolidin-2-one Reduction->Product Lactamization

Figure 2: Organocatalytic route via Michael addition followed by reductive cyclization.[1]

Protocol: Enantioselective Michael Addition

Reference: Adapted from bifunctional thiourea catalysis protocols [3, 4].

Reagents:

  • Substrate: Trans-

    
    -nitrostyrene (1.0 equiv).
    
  • Nucleophile: Diethyl malonate (2.0 equiv).

  • Catalyst: Takemoto’s Catalyst (10 mol%).

  • Solvent: Toluene (anhydrous).

Step-by-Step Workflow:

  • Reaction Setup:

    • To a flame-dried vial, add trans-

      
      -nitrostyrene (0.5 mmol) and Takemoto’s catalyst (0.05 mmol).
      
    • Add Toluene (1.0 mL) and cool to 0°C.

  • Addition:

    • Add diethyl malonate (1.0 mmol) dropwise.

    • Stir at 0°C for 24–48 hours.

  • Workup:

    • Directly load the crude mixture onto a silica gel column.

    • Elute with Hexane/EtOAc (8:1) to isolate the Michael adduct.

  • Transformation to Lactam (Reductive Cyclization):

    • Dissolve the chiral Michael adduct in EtOH.

    • Add Raney-Ni (50 wt%) and apply 50 psi

      
       pressure for 12 hours.
      
    • The amine formed in situ attacks the pendant ester, closing the ring to form the pyrrolidin-2-one.

Method C: Pd-Catalyzed C-H Activation

Best for: Late-stage functionalization and constructing fused bicyclic lactams. Mechanism: Pd(II)-catalyzed intramolecular amidation using a directing group or oxidative alkene functionalization.[2]

Protocol: Intramolecular Amino-Palladation

Reference: Based on Pd(II)-catalyzed alkene difunctionalization strategies [5].[2]

Reagents:

  • Substrate:

    
    -unsaturated amide (tethered alkene).
    
  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Oxidant: PhI(OAc)₂ (2.0 equiv) or

    
    .
    
  • Base: Cs₂CO₃.

  • Solvent: Toluene/DMSO (9:1).

Step-by-Step Workflow:

  • Mix: Combine amide substrate (0.2 mmol), Pd(OAc)₂, and base in a sealed tube.

  • Oxidant Addition: Add PhI(OAc)₂.

  • Heating: Heat to 80°C for 12 hours.

  • Mechanism Check: The Pd coordinates the alkene and the amide nitrogen (deprotonated), facilitating syn-aminopalladation. The resulting alkyl-Pd species undergoes reductive elimination or

    
    -hydride elimination depending on the specific conditions (oxidative vs. non-oxidative).
    
  • Purification: Filter through Celite and purify via flash chromatography.

Comparative Data Analysis

FeatureMethod A: Asymm. HydrogenationMethod B: OrganocatalysisMethod C: Pd C-H Activation
Scale Potential High (kg to tons)Moderate (g to kg)Low (mg to g)
Enantioselectivity Excellent (>95% ee)Good (85-95% ee)Variable (80-95% ee)
Atom Economy 100%High (Catalytic)Moderate (Requires Oxidants)
Cost High (Rh/Ru metals)Low (Organic molecules)High (Pd + Ligands)
Key Limitation Requires specific unsaturated precursorLong reaction timesSubstrate constraints

Troubleshooting & Optimization

  • Low Conversion in Method A (Hydrogenation):

    • Cause: Catalyst poisoning by

      
       or trace sulfur/amines.
      
    • Fix: Repurify substrate by passing through activated alumina. Ensure strict freeze-pump-thaw degassing of MeOH.

  • Racemization in Method B:

    • Cause: Temperature too high or retro-Michael reaction.

    • Fix: Maintain temperature strictly at 0°C or -20°C. Stop reaction immediately upon consumption of starting material.

  • Pd-Black Formation in Method C:

    • Cause: Catalyst decomposition.

    • Fix: Add 10-20 mol% of a stabilizing ligand (e.g., DMSO or a phosphine) or increase oxidant loading to reoxidize Pd(0) to Pd(II) faster.

References

  • Kenda, B. et al. (2004). Discovery of brivaracetam, a selective SV2A ligand for the treatment of epilepsy. Journal of Medicinal Chemistry. Link

  • UCB Pharma. (2016).[3] Process for preparing brivaracetam.[3][4][5] European Patent EP3371150B1. Link

  • Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael reaction of malonates to nitroolefins catalyzed by bifunctional organocatalysts. Journal of the American Chemical Society.[6][7] Link

  • Reyes, E. et al. (2017). Synthesis of new pyrrolidine-based organocatalysts... Beilstein Journal of Organic Chemistry. Link

  • Chemler, S. R. (2012). Palladium(II)-Catalyzed Enantio- and Diastereoselective Synthesis of Pyrrolidine Derivatives. NIH/JACS. Link

Sources

Application

Application Note: NMR Spectroscopy Characterization of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one

Executive Summary & Structural Rationale 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one is a substituted lactam structurally analogous to the nootropic agent phenibut lactam, featuring a 1,3-benzodioxole moiety in place of a s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one is a substituted lactam structurally analogous to the nootropic agent phenibut lactam, featuring a 1,3-benzodioxole moiety in place of a standard phenyl ring. This compound serves as a critical intermediate in the synthesis of GABAergic and racetam-derived pharmaceuticals.

The structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents specific analytical challenges. The presence of a chiral center at the C4 position breaks the local plane of symmetry, rendering the adjacent methylene protons at C3 and C5 diastereotopic[1]. Consequently, these protons become magnetically inequivalent, resulting in complex doublet of doublets (dd) splitting patterns due to both geminal (


) and vicinal (

) couplings. Furthermore, the electron-donating nature of the methylenedioxy group significantly alters the magnetic anisotropy of the aromatic ring, shifting the aromatic protons upfield compared to an unsubstituted phenyl ring[2]. This application note provides a self-validating, step-by-step protocol for the comprehensive 1D and 2D NMR characterization of this molecule.

Experimental Protocols & Causality

To ensure reproducibility and analytical rigor, the following protocol integrates self-validating checkpoints. Do not proceed to multidimensional acquisition without first satisfying the 1D validation metrics.

Sample Preparation
  • Analyte Concentration: Weigh 20.0 ± 0.5 mg of the purified compound for

    
    H NMR, or 50.0 ± 0.5 mg for 
    
    
    
    C and 2D NMR experiments.
    • Causality: Insufficient concentration for

      
      C acquisition leads to non-linear noise accumulation during extended scanning. If the sample is limited, prioritize a microcryoprobe over increasing the scan count beyond 4096.
      
  • Solvent Selection: Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v tetramethylsilane (TMS).
    
    • Causality: CDCl

      
       is non-coordinating, preserving the visibility of the lactam N-H proton (which would undergo rapid deuterium exchange and disappear in solvents like CD
      
      
      
      OD or D
      
      
      O)[3].
  • Transfer: Transfer the solution to a precision 5 mm borosilicate NMR tube (e.g., Norell 509-UP), ensuring a solvent column height of exactly 4.0 to 4.5 cm to prevent vortexing and magnetic susceptibility artifacts.

Instrument Tuning and Self-Validation
  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a broadband observe (BBO) probe.

  • Lock the magnetic field to the deuterium resonance of CDCl

    
    .
    
  • Self-Validation Checkpoint (Shimming): Perform automated gradient shimming (Z1-Z5). Before acquiring data, acquire a single-scan

    
    H spectrum and measure the Full Width at Half Maximum (FWHM) of the TMS peak. Do not proceed unless the FWHM is 
    
    
    
    0.8 Hz.
    Poor shimming will artificially broaden the C3 and C5 dd multiplets, obscuring the
    
    
    -couplings required for stereochemical assignment.
Acquisition Parameters
  • 
    H NMR (1D):  Pulse angle 30°, relaxation delay (D1) 2.0 s, acquisition time (AQ) 3.0 s, 16-32 scans.
    
    • Causality: The 2.0 s D1 delay ensures

      
       relaxation for most aliphatic protons, guaranteeing accurate quantitative integration.
      
  • 
    C NMR (1D):  Pulse angle 30°, D1 2.0 s, AQ 1.0 s, 1024-2048 scans. Utilize WALTZ-16 composite pulse decoupling.
    
    • Causality: WALTZ-16 provides broadband proton decoupling with minimal sample heating, ensuring sharp, distinct singlets for the closely spaced aromatic carbons (C2' and C5').

  • 2D NMR (COSY/HSQC/HMBC):

    • HMBC Optimization: Optimize the HMBC experiment for a long-range coupling constant of

      
       Hz. This specific value is critical for capturing the 
      
      
      
      coupling from the pyrrolidone C4-H to the aromatic C1', bridging the two ring systems and proving the attachment point.

Workflow A Sample Prep (CDCl3 + TMS) B 1D NMR (1H, 13C) A->B C 2D NMR (COSY, HSQC, HMBC) B->C D Data Processing & Integration C->D E Structural Validation D->E

Workflow for the comprehensive NMR characterization of pyrrolidone derivatives.

Spectral Data & Mechanistic Insights

The quantitative data below outlines the expected chemical shifts based on the isolated spin systems of the pyrrolidone core and the 1,3-benzodioxole substituent[1][2].

H NMR Assignments

The


H NMR spectrum is defined by the ABX spin system of the aromatic ring and the complex aliphatic multiplets of the lactam ring. The C4 stereocenter forces the C3 and C5 protons into distinct magnetic environments (diastereotopic pairs), resulting in large geminal couplings (

Hz for C3;

Hz for C5)[1].

Table 1:


H NMR Data (400 MHz, CDCl

)
PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationAssignment
N-H6.50br s-1HPyrrolidone N-H
H-5'6.78d8.01HAr-H (ortho to O)
H-2'6.72d1.61HAr-H (ortho to C4)
H-6'6.68dd8.0, 1.61HAr-H (para to O)
O-CH

-O
5.95s-2HMethylenedioxy
C5-H

3.75dd9.5, 8.01HPyrrolidone C5-H (diastereotopic)
C4-H3.62app. p8.51HPyrrolidone C4-H (chiral center)
C5-H

3.38dd9.5, 7.51HPyrrolidone C5-H (diastereotopic)
C3-H

2.70dd16.8, 8.81HPyrrolidone C3-H (diastereotopic)
C3-H

2.45dd16.8, 8.81HPyrrolidone C3-H (diastereotopic)
C NMR Assignments

The


C NMR spectrum confirms the carbon skeleton. The highly deshielded lactam carbonyl (C2) appears at 178.0 ppm[1]. The methylenedioxy carbon is a distinct diagnostic marker, consistently appearing at ~101.2 ppm[2].

Table 2:


C NMR Data (100 MHz, CDCl

)
PositionChemical Shift (

, ppm)
TypeAssignment
C2178.0C=OPyrrolidone Carbonyl
C3'148.2C-OAr-C (Benzodioxole)
C4'146.7C-OAr-C (Benzodioxole)
C1'136.0CAr-C (ipso to pyrrolidone)
C6'120.1CHAr-CH
C5'108.5CHAr-CH
C2'107.2CHAr-CH
O-CH

-O
101.2CH

Methylenedioxy Carbon
C549.8CH

Pyrrolidone C5
C440.1CHPyrrolidone C4 (chiral center)
C338.5CH

Pyrrolidone C3

2D NMR Structural Validation

To unambiguously prove the connectivity between the benzodioxole ring and the pyrrolidin-2-one core, 2D NMR is mandatory.

  • COSY (Correlation Spectroscopy): Validates the contiguous aliphatic spin system. The C4-H multiplet (3.62 ppm) will show strong cross-peaks to both the C3 diastereotopic pair (2.45, 2.70 ppm) and the C5 diastereotopic pair (3.38, 3.75 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive proof of structure. A cross-peak between the aliphatic C4-H proton (3.62 ppm) and the aromatic C1' carbon (136.0 ppm) confirms the point of attachment via a

    
     or 
    
    
    
    coupling. Additionally, the C3 and C5 protons will show strong
    
    
    and
    
    
    correlations to the C2 carbonyl (178.0 ppm), closing the lactam ring[4].

Correlations C4 C4-H (Multiplet, 3.62 ppm) C3 C3-H2 (Diastereotopic, 2.45-2.70 ppm) C4->C3 COSY (3J) C5 C5-H2 (Diastereotopic, 3.38-3.75 ppm) C4->C5 COSY (3J) Ar C1' Aromatic (136.0 ppm) C4->Ar HMBC (2J/3J) C2 C2 Carbonyl (178.0 ppm) C3->C2 HMBC (2J) C5->C2 HMBC (3J)

Key COSY (solid blue) and HMBC (dashed) correlations for structural validation.

References

  • Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Organic Syntheses, 2023, 100, 347-360.[Link]

  • Synthesis, Structure Elucidation, and Antifungal Potential of Certain New Benzodioxole–Imidazole Molecular Hybrids. Infection and Drug Resistance (Dove Medical Press), 2020.[Link]

Sources

Method

Dosing guidelines for 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one in rodent models

Application Note: Dosing and Handling Guidelines for 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one in Rodent Models Introduction & Molecule Profile Target Molecule: 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one Structural Class: 4...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Dosing and Handling Guidelines for 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one in Rodent Models

Introduction & Molecule Profile

Target Molecule: 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one Structural Class: 4-Arylpyrrolidin-2-one; Structural analog of Rolipram . Primary Mechanism: Phosphodiesterase-4 (PDE4) Inhibition.[1][2]

This compound is a close structural analog of Rolipram (4-[3-(cyclopentyloxy)-4-methoxyphenyl]pyrrolidin-2-one), the archetypal PDE4 inhibitor. The substitution of Rolipram's dialkoxy groups with a rigid 1,3-benzodioxole (methylenedioxy) ring constrains the molecular conformation. In preclinical research, this scaffold is utilized to investigate the anti-inflammatory , nootropic (memory-enhancing), and antidepressant effects associated with cAMP elevation, while assessing the separation between therapeutic efficacy and the classic "emetic" side effects (nausea/gastric stasis) typical of first-generation PDE4 inhibitors.

Key Applications:

  • Neuroscience: Memory enhancement (LTP facilitation), depression models (Forced Swim Test), and neuroinflammation.

  • Immunology: Suppression of TNF-

    
     and cytokine storms (e.g., LPS-induced sepsis models).
    

Chemical Properties & Formulation Strategy

Challenge: Like Rolipram, 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one is lipophilic and poorly soluble in neutral aqueous buffers. Improper formulation leads to precipitation in the peritoneal cavity, causing erratic pharmacokinetic (PK) profiles and local irritation.

Formulation Protocol (Standardized):

ComponentConcentrationFunctionNotes
Stock Solvent 100% DMSO20 mg/mLStore aliquots at -20°C. Stable for 6 months.
Intermediate Ethanol (Optional)N/ACan be used if DMSO is contraindicated (limit <10% final vol).
Vehicle (Acute) Saline (0.9% NaCl)DiluentCRITICAL: Add stock to saline slowly while vortexing.
Vehicle (Chronic) 1% MethylcelluloseSuspensionPreferred for Oral (PO) gavage to prevent precipitation.

Preparation Workflow (Acute IP Injection):

  • Weigh the solid compound.

  • Dissolve completely in 100% DMSO to create a 20x stock solution.

  • While vortexing the saline (0.9%) vigorously, add the DMSO stock dropwise to reach a final concentration of 5% DMSO.

    • Checkpoint: If the solution turns cloudy (milky), the compound has precipitated. Sonication (37°C, 10 min) may re-dissolve it. If not, switch to a suspension vehicle (Methylcellulose/Tween 80) and administer PO.

Pharmacokinetics (PK) & Dosing Guidelines

Mechanistic Basis: PDE4 inhibitors generally exhibit short half-lives in rodents (


 hours) due to rapid hepatic metabolism. To maintain cAMP elevation, dosing regimens must be frequent or utilize higher loads.
Dose Ranging Table
SpeciesRouteDose RangeFrequencyIndication
Mouse (C57BL/6)IP0.1 – 1.0 mg/kg Single BolusMemory (NOR), Acute Inflammation
Mouse PO1.0 – 10 mg/kg b.i.d.[3] (Twice daily)Chronic Depression/Neurogenesis
Rat (Sprague-Dawley)IP0.1 – 0.5 mg/kg Single BolusLPS-induced TNF-

suppression
Rat PO0.5 – 5.0 mg/kg b.i.d.Spinal Cord Injury / Chronic Inflammation

Expert Insight on Dosing:

  • The "Emetic" Ceiling: Rodents lack the vomiting reflex but exhibit pica (eating non-nutritive substances like kaolin) and gastric stasis at high PDE4 inhibitor doses.

  • Sedation vs. Stimulation: At low doses (<0.5 mg/kg), PDE4 inhibitors are pro-cognitive. At high doses (>5 mg/kg), they induce a characteristic "Rolipram syndrome" (hypolocomotion, head shakes, grooming). Always perform an Open Field Test (OFT) to rule out sedation before interpreting memory tasks.

Mechanism of Action Visualization

The following diagram illustrates how 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one modulates the cAMP signaling pathway to produce therapeutic effects.

PDE4_Pathway Compound 4-(1,3-Benzodioxol-5-yl) pyrrolidin-2-one PDE4 PDE4 Enzyme (Target) Compound->PDE4 Inhibits cAMP cAMP (Cyclic Adenosine Monophosphate) PDE4->cAMP Hydrolyzes (Blocked) AMP 5'-AMP (Inactive) cAMP->AMP Degradation PKA PKA (Protein Kinase A) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates NFkB NF-kB Pathway PKA->NFkB Inhibits Out_Neuro Neuroprotection & Memory (LTP) CREB->Out_Neuro Gene Expression Out_Inflam Decreased TNF-alpha & Cytokines NFkB->Out_Inflam Suppression

Caption: Pathway schematic showing PDE4 inhibition preventing cAMP hydrolysis, leading to PKA activation, CREB phosphorylation (neuroprotection), and NF-kB inhibition (anti-inflammation).

Experimental Protocols

Protocol A: LPS-Induced TNF- Inhibition (Anti-Inflammatory Potency)

Validates the compound's ability to suppress systemic inflammation.

  • Animals: Male C57BL/6 mice (8-10 weeks).

  • Pre-treatment: Administer Test Compound (0.1, 1.0, 5.0 mg/kg, IP) or Vehicle (5% DMSO/Saline) 30 minutes prior to challenge.

  • Challenge: Inject Lipopolysaccharide (LPS, E. coli 0111:B4) at 0.3 mg/kg IP.

  • Sampling: Euthanize animals 90 minutes post-LPS.

  • Readout: Collect plasma; measure TNF-

    
     via ELISA.
    
  • Expected Result: Dose-dependent reduction in plasma TNF-

    
     (typically >50% reduction at optimal dose).
    
Protocol B: Novel Object Recognition (Cognitive Enhancement)

Validates memory enhancement (pro-cognitive effects).

  • Habituation (Day 1-2): Allow mice to explore the empty arena (10 min/day).

  • Training (Day 3): Place two identical objects in the arena. Allow exploration for 10 min.

  • Treatment: Administer Test Compound (0.1 - 0.3 mg/kg, IP) immediately post-training (consolidation phase).

    • Note: Avoid high doses (>1 mg/kg) to prevent sedation confounding the test.

  • Testing (Day 4, 24h later): Replace one familiar object with a novel object. Measure time exploring each.

  • Index: Discrimination Index =

    
    .
    

Safety & Toxicology: The "Therapeutic Window"

Researchers must monitor for PDE4-mediated side effects . Unlike other targets, efficacy and toxicity in this class are often mechanism-based (both driven by cAMP).

Monitoring Checklist:

References

  • Zhu, J., et al. (2001). "The PDE4 inhibitor rolipram inhibits cytokine production and reduces the severity of collagen-induced arthritis in rats." Journal of Immunology.

  • O'Donnell, J. M., & Zhang, H. T. (2004). "Antidepressant effects of inhibitors of cAMP phosphodiesterase (PDE4)." Trends in Pharmacological Sciences.

  • Krause, W., & Kühne, G. (1988). "Pharmacokinetics of rolipram in the rhesus and cynomolgus monkeys, the rat and the rabbit." Xenobiotica.

  • Barreiro, E. J., et al. (2001). "Design, synthesis, and pharmacological evaluation of new non-steroidal anti-inflammatory agents designed as conformationally constrained analogs of rolipram." Chemical & Pharmaceutical Bulletin. (Context for benzodioxole analogs).

  • Imbert, D., et al. (2000). "Inhibition of PDE4 by rolipram promotes long-lasting long-term potentiation in the hippocampus." Neuron.

Sources

Application

Scalable manufacturing processes for benzodioxole pyrrolidinone intermediates

Application Note: Process Intensification and Scale-Up Strategies for N-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one Executive Summary The benzodioxole-pyrrolidinone scaffold is a critical pharmacophore in the synthesis of pho...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Process Intensification and Scale-Up Strategies for N-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one

Executive Summary

The benzodioxole-pyrrolidinone scaffold is a critical pharmacophore in the synthesis of phosphodiesterase inhibitors, anticonvulsants, and novel psychoactive therapeutics. While laboratory-scale synthesis often utilizes palladium-catalyzed Buchwald-Hartwig amination, this route becomes economically inefficient at kilogram scale due to the high cost of Pd-precatalysts and sensitive ligand systems.

This Application Note details a robust, scalable protocol for the synthesis of 1-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-2-one using a modified Copper-Catalyzed (Goldberg) Amidation. We address the three primary bottlenecks of scaling this chemistry:

  • Reaction Kinetics: Overcoming the sluggish nature of aryl chloride/bromide coupling.

  • Catalyst Remediation: Efficient removal of residual copper to <10 ppm without chromatography.

  • Benzodioxole Stability: Preventing acid-catalyzed ring-opening during workup.

Strategic Route Selection

For manufacturing, we prioritize "Step Economy" and "Atom Economy." We evaluated two primary routes:

  • Route A (Cyclization): Reaction of 3,4-methylenedioxyaniline with

    
    -butyrolactone.
    
    • Verdict:Rejected. Requires high temperatures (>180°C) or strong Lewis acids, leading to tarring and benzodioxole ring cleavage.

  • Route B (C-N Coupling): Direct arylation of 2-pyrrolidinone with 5-bromo-1,3-benzodioxole.

    • Verdict:Selected. Convergent synthesis. By switching from Palladium to a Copper/Diamine system, we reduce catalyst cost by ~95% while maintaining yields >85%.

Detailed Manufacturing Protocol

Chemical System & Green Solvent Selection

To align with Green Chemistry principles, we replace traditional solvents (Dioxane, DMF) with Anisole or 2-Methyltetrahydrofuran (2-MeTHF) .

  • Solvent: Anisole (BP: 154°C) allows for high-temperature acceleration without pressurization.

  • Ligand: N,N'-Dimethylethylenediamine (DMEDA) is selected for its bidentate chelation, significantly lowering the activation energy compared to ligand-free Ullmann conditions [1].

Step-by-Step Experimental Procedure (1.0 kg Scale Basis)

Reaction Setup:

  • Charging: To a 10 L jacketed glass reactor equipped with an overhead stirrer and reflux condenser, charge:

    • 5-Bromo-1,3-benzodioxole: 1.0 kg (4.97 mol)

    • 2-Pyrrolidinone: 0.51 kg (6.0 mol, 1.2 equiv)

    • Potassium Phosphate (K₃PO₄): 2.11 kg (9.95 mol, 2.0 equiv) - Note: Particle size matters; micronized base improves kinetics.

    • Anisole: 5.0 L (5 vol)

  • Inerting: Sparge the slurry with Nitrogen (

    
    ) for 30 minutes. Oxygen is a poison to the Cu(I) catalytic cycle.
    
  • Catalyst Addition: Under positive

    
     flow, add:
    
    • Copper(I) Iodide (CuI): 47 g (0.25 mol, 5 mol%)

    • DMEDA (Ligand): 44 g (0.50 mol, 10 mol%)

    • Observation: The mixture will turn a deep blue/green color initially, settling into a heterogeneous slurry.

Reaction Phase: 4. Heating: Heat the jacket to 110°C (Internal temp ~105°C). Agitate at 300 RPM. 5. Monitoring: Hold for 12–16 hours.

  • IPC (In-Process Control): Monitor by HPLC.[1] Target < 2% residual bromide.
  • Side Reaction: Watch for homocoupling of the bromide (bis-benzodioxole). If >5%, reduce temperature to 95°C and extend time.

Work-up & Copper Remediation (The "Self-Validating" Step): 6. Quench: Cool mixture to 50°C. Add 10% aqueous Ethylenediamine tetraacetic acid (EDTA) or 15% aqueous Ammonia (3 L).

  • Mechanism:[2] The chelator strips Cu from the organic product. The aqueous layer will turn intense blue (Cu-complex).
  • Phase Separation: Filter the biphasic mixture through a Celite pad to remove inorganic salts (
    
    
    ,
    
    
    ). Separation of layers.[3]
  • Extraction: Wash the organic (Anisole) layer 2x with 10% EDTA solution until the aqueous layer is colorless.
  • Validation: Colorimetric check confirms bulk copper removal.
  • Crystallization: Distill Anisole under vacuum to ~2 volumes. Add Heptane (or IPA) as an anti-solvent slowly at 40°C. Cool to 0°C to precipitate the product.
  • Isolation: Filter, wash with cold Heptane, and dry at 45°C under vacuum.

Yield: Expected 85–90% (Isolated). Purity: >99.5% (HPLC).

Process Visualization

Reaction Workflow & Critical Control Points

ReactionWorkflow Start Raw Materials (Bromide + Pyrrolidinone) CatPrep Catalyst Activation (CuI + DMEDA + Base) Start->CatPrep Inerting Reaction C-N Coupling (110°C, Anisole) CatPrep->Reaction Heat IPC IPC: HPLC (<2% SM) Reaction->IPC IPC->Reaction Incomplete Quench Chelation Wash (EDTA/NH3) IPC->Quench Pass Isolation Crystallization (Anisole/Heptane) Quench->Isolation Phase Sep Final Final API Intermediate (<10ppm Cu) Isolation->Final Dry

Caption: Figure 1. Process flow diagram for the modified Goldberg synthesis, highlighting the critical IPC point and the specific chelation step for metal remediation.

Impurity Fate Mapping

ImpurityFate SM Starting Material (Ar-Br) Rxn Reaction Mixture SM->Rxn Dimer Impurity A: Homocoupling Dimer Rxn->Dimer High Temp Hydro Impurity B: Hydrodehalogenation Rxn->Hydro Trace Water CuRes Impurity C: Residual Copper Rxn->CuRes Cryst Crystallization (Mother Liquor) Dimer->Cryst Remains in ML Hydro->Cryst Remains in ML Wash EDTA Wash CuRes->Wash Removed to Aqueous Product Final Product >99.5% Purity Wash->Product Purified Stream Cryst->Product Solid Isolation

Caption: Figure 2. Fate of critical impurities. Note that the crystallization step is essential for rejecting the lipophilic homocoupling dimer.

Analytical Controls & Safety

Analytical Method (HPLC)

To ensure the protocol is self-validating, the following method separates the product from the potential "Dimer" impurity.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 min
Detection UV @ 285 nm (Benzodioxole absorption max)
Retention Times 2-Pyrrolidinone (2.1 min), Product (8.4 min), Dimer (12.2 min)
Safety Assessment: Benzodioxole Ring Stability

The 1,3-benzodioxole ring is acid-labile.

  • Risk: Use of strong mineral acids (HCl, H₂SO₄) during workup can cleave the acetal bridge, yielding catechol derivatives (potent sensitizers).

  • Mitigation: The protocol uses EDTA (pH ~8) or Ammonium Hydroxide for copper removal. Avoid acidic washes below pH 4.

References

  • Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Source: National Institutes of Health (PMC) URL:[Link]

  • Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides. Source: Asian Journal of Organic Chemistry (via NSF par) URL:[Link]

  • Removal of Copper-Based Catalyst in Atom Transfer Radical Polymerization Using Ion Exchange Resins. Source: ResearchGate (Polymer Engineering & Science) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Cyclization of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one

Topic: Optimization & Troubleshooting for the Reductive Cyclization of Ethyl 3-(1,3-benzodioxol-5-yl)-4-nitrobutanoate. Target Molecule: 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one (Key intermediate for Rolipram and related...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization & Troubleshooting for the Reductive Cyclization of Ethyl 3-(1,3-benzodioxol-5-yl)-4-nitrobutanoate. Target Molecule: 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one (Key intermediate for Rolipram and related PDE4 inhibitors). Audience: Synthetic Chemists, Process Development Scientists.

Core Directive & Process Overview

The synthesis of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one typically proceeds via the reductive cyclization of a nitro-ester precursor (e.g., ethyl 3-(1,3-benzodioxol-5-yl)-4-nitrobutanoate).

The Yield Bottleneck: The reaction involves two distinct kinetic steps:

  • Reduction: Nitro group (

    
    ) 
    
    
    
    Primary Amine (
    
    
    ).
  • Cyclization: Intramolecular nucleophilic attack of the amine on the ester carbonyl

    
     Lactam formation.
    

Common Failure Mode: The reduction proceeds rapidly, but the cyclization is slow or stalls, leading to the accumulation of the open-chain amino-ester intermediate. Subsequent aggressive workup often hydrolyzes this intermediate or leads to polymerization, destroying the yield.

The "Golden Standard" Protocol

Note: This protocol prioritizes yield and reproducibility over speed. It utilizes a "Thermal Soak" post-reduction to ensure ring closure.

Reagents & Equipment
  • Precursor: Ethyl 3-(1,3-benzodioxol-5-yl)-4-nitrobutanoate (1.0 eq).

  • Catalyst: 10% Pd/C (50% water wet, 10 wt% loading) OR Raney Nickel (active).

  • Solvent: Ethanol (EtOH) or Methanol (MeOH). Avoid Ethyl Acetate if transesterification/impurity profile is critical, though often acceptable.

  • Hydrogen Source:

    
     gas (balloon or 3-5 bar in autoclave).
    
Step-by-Step Methodology
  • Dissolution: Dissolve the nitro-ester in EtOH (0.1 M concentration). High concentration favors intermolecular polymerization; keep it dilute.

  • Catalyst Addition: Add 10 wt% of Pd/C carefully under inert atmosphere (Argon/Nitrogen).

  • Reduction Phase: Introduce

    
    . Stir vigorously at Room Temperature (20-25°C)  for 4–6 hours.
    
    • Checkpoint: Monitor via TLC/LC-MS. Look for the disappearance of the nitro starting material. You will likely see a new spot (Amino-Ester).

  • The "Thermal Drive" (Critical for Yield):

    • Once the nitro group is consumed, do not quench .

    • Heat the reaction mixture to reflux (60-70°C) for 2–4 hours under an inert atmosphere (or maintain

      
       if using an autoclave, though inert is safer for reflux).
      
    • Mechanism:[1][2][3][4] This thermal energy overcomes the activation barrier for the intramolecular attack of the amine on the ester.

  • Filtration: Cool to RT. Filter catalyst through a Celite pad. Wash pad with warm EtOH.

  • Purification: Concentrate filtrate. If the "Thermal Drive" was successful, the crude is often >90% pure lactam. Recrystallize from Isopropanol/Hexanes if necessary.

Troubleshooting Guide & FAQs

Category A: Incomplete Reaction & Intermediates

Q: LC-MS shows a mass corresponding to the amino-ester (M+2), but the lactam isn't forming. Why? A: The amine is formed but lacks the kinetic energy to displace the ethoxy group of the ester.

  • Fix: Apply the Thermal Drive described above. If refluxing in ethanol is insufficient, switch to Toluene and reflux (110°C). The higher temperature forces cyclization.

  • Chemical Fix: Add a catalytic amount of Acetic Acid (AcOH) (0.1 eq) during the reflux. The acid activates the ester carbonyl, making it more susceptible to nucleophilic attack.

Q: I see a dimer or polymer impurity. How do I stop this? A: This is intermolecular reaction (Amine A attacks Ester B) rather than intramolecular (Amine A attacks Ester A).

  • Fix: High Dilution Principle. Increase solvent volume to 0.05 M or 0.02 M. This statistically favors the intramolecular reaction.

Category B: Catalyst & Reagent Issues

Q: The reduction is stalling. Is the benzodioxole ring poisoning the catalyst? A: The 1,3-benzodioxole moiety is generally stable, but sulfur contaminants (often from the synthesis of the aldehyde precursor) can poison Pd or Ni catalysts.

  • Fix: Wash the nitro-ester precursor with a saturated

    
     solution and then thoroughly with water before hydrogenation.
    
  • Alternative: Use Ammonium Formate (3-5 eq) as a hydrogen transfer agent with Pd/C in refluxing methanol. This is often more robust against trace poisons than

    
     gas.
    

Q: Can I use Zn/HCl instead of catalytic hydrogenation? A: Caution advised. While Zn/HCl reduces the nitro group, the highly acidic conditions can cleave the benzodioxole ring (deprotection to catechol), destroying your product. If you must use chemical reduction, use Iron powder (Fe) in


  (neutral/mildly acidic) to preserve the ether ring.
Category C: Workup & Isolation

Q: My crude yield is low, but the reaction looked clean. Where is my product? A: 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one is moderately polar and can be water-soluble, especially if the lactam ring opens during a basic workup.

  • Fix: Avoid aqueous washes if possible. Filter the catalyst and evaporate. If an aqueous wash is needed, salt the aqueous layer heavily (

    
    ) and extract exhaustively with Chloroform  or DCM  (Ethyl Acetate may not be polar enough).
    

Data Summary: Optimization Parameters

ParameterStandard ConditionOptimized ConditionReason for Change
Solvent EthanolToluene (for Step 2)Higher boiling point drives cyclization kinetics.
Concentration 0.5 M0.1 M - 0.05 M Prevents intermolecular polymerization (dimerization).
Temperature RTRT

70°C
RT reduces Nitro; Heat drives Ring Closure.
Additive NoneAcOH (cat.) Mild acid catalysis activates ester for cyclization.
Catalyst Pd/CPd/C +

Transfer hydrogenation is faster and cleaner for this substrate.

Visualized Reaction Pathways

Figure 1: Reaction Mechanism & Failure Modes

This diagram illustrates the desired pathway versus the common pitfalls (Polymerization and Hydrolysis).

ReactionPathway cluster_0 Critical Control Point NitroEster Nitro-Ester Precursor (Starting Material) AminoEster Amino-Ester Intermediate (Open Chain) NitroEster->AminoEster Reduction (H2/Pd/C) Fast Step Lactam Target Lactam (Cyclized Product) AminoEster->Lactam Cyclization (Heat) Slow Step Polymer Oligomers/Polymers (Impurity) AminoEster->Polymer High Conc. (Intermolecular) Hydrolysis Hydrolyzed Acid (Dead End) AminoEster->Hydrolysis Aq. Workup/Base

Caption: The "Critical Control Point" is the Amino-Ester. Heat drives it to Lactam; Concentration drives it to Polymer; Water drives it to Hydrolysis.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to resolve low yields.

Troubleshooting Start Low Yield Detected CheckTLC Analyze Crude (TLC/LC-MS) Start->CheckTLC IsSM SM Remaining? CheckTLC->IsSM IsInter Amino-Ester Present? IsSM->IsInter No Action1 Check H2 Pressure Check Catalyst Activity IsSM->Action1 Yes IsPoly Polymer/Dimer Present? IsInter->IsPoly No Action2 Apply Thermal Drive (Reflux 2-4h) IsInter->Action2 Yes (Major Spot) Action3 Dilute Reaction (0.05 M) IsPoly->Action3 Yes Action4 Check Workup (Avoid Aqueous) IsPoly->Action4 No (Clean but low mass)

Caption: Diagnostic workflow for identifying the specific cause of yield loss during cyclization.

References

  • BenchChem. (2025).[5] Enantioselective Synthesis of (S)-(+)-Rolipram: A Technical Guide. Retrieved from 5

  • Coulthard, G., et al. (2022). Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence.[6][7] Organic Letters.[6] Retrieved from

  • Tsubogo, T., et al. (2015). Multistep continuous-flow synthesis of (R)- and (S)-rolipram using heterogeneous catalysts. Nature. Retrieved from 8

  • ChemicalBook. (2024). 2-Pyrrolidinone: Synthesis method and chemical reaction.[1][9] Retrieved from 1

  • MDPI. (2024). Enantiodivergent Synthesis of (R)- and (S)-Rolipram. Retrieved from 10

Sources

Optimization

Stabilizing 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one against oxidative degradation

Technical Support Center: Stability Assurance for 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one Case ID: STAB-BDP-OX-001 Status: Active Priority: Critical Assigned Specialist: Senior Application Scientist, Stability & Formula...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability Assurance for 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one

Case ID: STAB-BDP-OX-001 Status: Active Priority: Critical Assigned Specialist: Senior Application Scientist, Stability & Formulation Division

Executive Summary: The Stability Paradox

You are encountering degradation in 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one (hereafter referred to as Compound BDP-4 ).

While the pyrrolidin-2-one (lactam) ring is generally robust against oxidation (susceptible primarily to hydrolysis at extreme pH), the 1,3-benzodioxole moiety acts as the molecule's "Achilles' heel." The methylene bridge (


) is electronically activated and benzylic-like, making it highly prone to radical hydrogen abstraction. This leads to ring-opening, catechol formation, and subsequent polymerization into colored quinones (often pink or brown).

This guide provides a root-cause analysis and a validated stabilization protocol.

Root Cause Analysis: The Degradation Mechanism

To stop the degradation, you must understand the pathway. The failure mode is almost certainly autoxidation of the methylene dioxy bridge , catalyzed by light or trace transition metals.

Mechanism Visualization

The following diagram illustrates the cascade from the intact drug to the colored quinone impurity.

G cluster_catalysts Accelerators Start Compound BDP-4 (Intact Benzodioxole) Radical Benzylic Radical (•CH species) Start->Radical H• Abstraction (Light/Metals/Heat) Peroxide Peroxide Intermediate Radical->Peroxide + O₂ (Rapid) Catechol Catechol Formate / Free Catechol Peroxide->Catechol Ring Opening Quinone o-Quinone (Pink/Brown Polymer) Catechol->Quinone Oxidation (-2H) Fe Fe²⁺/Cu²⁺ Fe->Start UV UV Light UV->Start

Figure 1: Oxidative degradation pathway of the benzodioxole moiety. The methylene bridge is the initiation site for radical attack, leading to ring opening and discoloration.

Validated Stabilization Protocol (The "Argon Shield")

Do not rely on a single method. Use this Triad Defense System for storage and handling.

Step 1: Chemical Inhibition (The Scavenger)

You must intercept the radical before it reacts with oxygen.

  • Recommendation: Add Butylated Hydroxytoluene (BHT) at 0.05% - 0.1% w/w relative to the solid drug or solution.

  • Why? BHT is lipophilic, matching the solubility profile of BDP-4. It donates a hydrogen atom to the benzylic radical, "healing" the drug and terminating the chain reaction [1].

  • Alternative: For aqueous formulations, use Sodium Metabisulfite , but be cautious of pH shifts.

Step 2: Chelation (The Gatekeeper)

Trace metals (Fe, Cu) from glassware or solvents catalyze the Fenton reaction, generating hydroxyl radicals.

  • Recommendation: Add Disodium EDTA (0.01%) to any aqueous buffers used during processing.

  • Why? EDTA sequesters metal ions, rendering them catalytically inert [2].

Step 3: Environmental Exclusion (The Shield)
  • Solid State: Store under Argon (preferred over Nitrogen due to higher density) in amber glass vials.

  • Solution: Sparge all solvents with Helium or Nitrogen for 15 minutes prior to dissolution to remove dissolved oxygen.

Troubleshooting Guide & FAQs

Q1: My sample turned pink/brown overnight. Is it salvageable?

A: No. The color indicates the formation of ortho-quinones. These are highly reactive electrophiles that can covalently bind to proteins or other drug molecules (dimerization).

  • Action: Discard the batch.

  • Prevention: The pink color is the "canary in the coal mine" for benzodioxole ring opening. Ensure your next batch is stored in amber glass; UV light accelerates this specific cleavage by orders of magnitude [3].

Q2: Can I use protic solvents like Methanol or Water?

A: Use with caution.

  • Risk: While the pyrrolidinone ring is stable at neutral pH (6-8), strong acids or bases will hydrolyze the lactam ring to the corresponding GABA derivative (4-amino-3-(1,3-benzodioxol-5-yl)butanoic acid) [4].

  • Protocol: If dissolving in water/methanol, buffer the solution to pH 6.5 - 7.5 . Avoid unbuffered water which can absorb CO2 and become acidic.

Q3: Which excipients are compatible?

Use the table below to select compatible carriers. Avoid PEGs if possible, as they often contain trace peroxides.

Excipient ClassRecommendedAvoidReason
Solvents DMSO, Ethanol (Anhydrous)PEG 400, EthersPEGs/Ethers accumulate peroxides that attack the methylene bridge.
Buffers Phosphate (pH 7.4)Citrate (Acidic)Acidic pH promotes lactam hydrolysis; Citrate can be pro-oxidant in some metal complexes.
Antioxidants BHT, Propyl GallateAscorbic AcidAscorbic acid can act as a pro-oxidant (Fenton chemistry) in the presence of trace metals [2].
Bulking Agents Mannitol, LactosePovidone (PVP)PVP often contains peroxides; use "Low Peroxide" grades if necessary.

Diagnostic Workflow: Is it Degrading?

Use this decision tree to diagnose stability failures in real-time.

Diagnostic Start Stability Check: Visual Inspection Color Is sample Pink/Brown? Start->Color HPLC Run HPLC/UPLC (check for Catechol peak) Color->HPLC No (Clear/White) Action1 Oxidative Failure: Benzodioxole Ring Opening -> Add BHT + Amber Glass Color->Action1 Yes HPLC->Action1 New Lipophilic Peak (Quinone/Dimer) Action2 Hydrolytic Failure: Lactam Ring Opening -> Check pH (Target 6-8) HPLC->Action2 New Polar Peak (Acid/Amine) Pass System Stable Maintain Argon Headspace HPLC->Pass Single Peak

Figure 2: Diagnostic logic for distinguishing between oxidative (color change) and hydrolytic (pH-driven) degradation.

References

  • Halliwell, B. (1991).[1] Drug Antioxidant Effects: A Basis for Drug Selection? Drugs, 42(4), 569–605.[1]

  • BenchChem Technical Support. (2025). Managing Hydrolysis of 2-Pyrrolidinone in Aqueous Solutions. BenchChem Technical Guides.

  • Anders, M. W., et al. (1984). Mechanism of the metabolism of 1,3-benzodioxoles to carbon monoxide. Biochemical Pharmacology, 33(4), 577-580.[2]

  • García-Raso, A., et al. (2022).[3] Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions. ACS Omega, 7(22), 18451–18463.

Sources

Troubleshooting

Technical Support Center: Overcoming Catalyst Poisoning in the Hydrogenation of Benzodioxole Precursors

Welcome to the Technical Support Center dedicated to addressing the critical challenge of catalyst poisoning in the hydrogenation of benzodioxole precursors. This guide is designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to addressing the critical challenge of catalyst poisoning in the hydrogenation of benzodioxole precursors. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of catalytic hydrogenation in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower you to diagnose, troubleshoot, and overcome catalyst deactivation effectively.

Introduction: The Challenge of Catalyst Poisoning in Benzodioxole Chemistry

The catalytic hydrogenation of benzodioxole precursors, such as safrole, isosafrole, and piperonal, is a cornerstone of many synthetic routes in the pharmaceutical and fine chemical industries. These reactions, typically employing palladium or platinum catalysts, are highly sensitive to impurities that can act as catalyst poisons.[1] The presence of even trace amounts of these poisons can lead to a significant reduction in reaction rates, lower yields, and in severe cases, complete cessation of catalytic activity.[2] This guide provides a structured approach to understanding, identifying, and mitigating catalyst poisoning to ensure the robustness and efficiency of your hydrogenation processes.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst poisoning in the context of hydrogenating benzodioxole precursors.

Q1: What are the tell-tale signs of catalyst poisoning in my hydrogenation reaction?

A1: The most common indicators of catalyst poisoning include a noticeable decline in the reaction rate, or the reaction stalling completely.[3] You may also observe a decrease in product yield and selectivity, or the need for more forcing reaction conditions (e.g., higher temperature or pressure) to achieve the desired conversion.[3] In some instances, a visible change in the catalyst's appearance, such as clumping or a change in color, can also signify poisoning.

Q2: Where do these catalyst poisons typically originate from when working with benzodioxole precursors?

A2: Catalyst poisons can be introduced from several sources, including the starting materials, solvents, and even the reaction apparatus itself.[3] Benzodioxole precursors derived from natural essential oils, such as sassafras oil, can contain a variety of organic impurities that act as poisons.[4] Common classes of poisons include:

  • Sulfur Compounds: Thiols, thioethers, and thiophenes are potent poisons for precious metal catalysts like palladium and platinum.[3][5]

  • Nitrogen-Containing Compounds: Amines, amides, and nitrogen heterocycles can inhibit catalyst activity.[3][6]

  • Heavy Metals: Trace amounts of metals like lead, mercury, and arsenic can irreversibly poison the catalyst.[2][7]

  • Halides: Organic and inorganic halides can deactivate catalysts.[3]

  • By-products: Reaction intermediates or by-products can sometimes strongly adsorb to the catalyst surface and act as inhibitors.[2]

Q3: What is the difference between a reversible and an irreversible poison?

A3: The distinction lies in the strength of the interaction between the poison and the catalyst's active sites.

  • Reversible Poisoning: The poison weakly adsorbs to the active sites. The catalyst's activity can often be restored by removing the poison from the feedstock or through a simple regeneration procedure.[8]

  • Irreversible Poisoning: The poison forms a strong, stable chemical bond with the active sites, leading to permanent deactivation. In such cases, the catalyst may need to be replaced.[8]

Q4: Can a poisoned catalyst be regenerated?

A4: In many cases, yes. The feasibility and method of regeneration depend on the nature of the poison and the catalyst. Common regeneration techniques include:

  • Solvent Washing: Washing the catalyst with a suitable solvent to remove adsorbed impurities.[9]

  • Thermal Treatment: Heating the catalyst under an inert or reactive gas flow to desorb or decompose the poison.[10]

  • Chemical Treatment: Using dilute acidic or basic solutions to dissolve and remove certain types of poisons.

It's important to note that aggressive regeneration procedures can sometimes lead to changes in the catalyst's physical properties, such as metal particle size, which can affect its activity and selectivity.[11]

Troubleshooting Guide: A Systematic Approach to Catalyst Deactivation

When faced with a problematic hydrogenation reaction, a systematic approach to troubleshooting is crucial. This guide will walk you through a logical workflow to diagnose and resolve issues related to catalyst poisoning.

Scenario 1: The Hydrogenation Reaction is Sluggish or Has Stalled

You have set up your hydrogenation of a benzodioxole precursor (e.g., safrole) using a standard Pd/C catalyst, but you observe little to no hydrogen uptake, and analysis of an aliquot shows minimal conversion of the starting material.

Caption: A decision-making workflow for troubleshooting a stalled hydrogenation reaction.

In-depth Troubleshooting Steps:
  • Verify the Basics:

    • Catalyst Activity: Ensure the catalyst is from a reliable source and has been stored correctly. If in doubt, test it with a clean, simple substrate known to hydrogenate easily.

    • Hydrogen Supply: Confirm that the hydrogen supply is adequate and that there are no leaks in the system.

    • Mass Transfer: Ensure vigorous stirring to facilitate the transport of hydrogen and the substrate to the catalyst surface.

  • Investigate the Purity of Starting Materials:

    • Precursor Purity: If your benzodioxole precursor is from a natural source, consider pre-purification by distillation or chromatography to remove non-volatile impurities.[4]

    • Solvent Quality: Use high-purity, anhydrous solvents, as water and other impurities can negatively impact the reaction.[12]

  • Diagnosing the Poison:

    • If you suspect poisoning, a systematic analysis of your starting materials is necessary. Refer to the "Experimental Protocols" section for detailed procedures on how to identify common poisons.

  • Implementing Mitigation Strategies:

    • Guard Beds: For persistent poisoning issues, especially in larger-scale reactions, using a guard bed is a highly effective strategy.[13][14] A guard bed is a pre-reactor column containing an adsorbent material that traps poisons before they reach the main catalyst bed.[13]

    • Sacrificial Catalysts: In some cases, adding a small amount of a less expensive, "sacrificial" catalyst can help to sequester poisons before they deactivate the primary, more valuable catalyst.

Data Presentation: Common Catalyst Poisons and Their Characteristics

The following table summarizes common catalyst poisons, their likely sources in the context of benzodioxole precursor hydrogenation, and their typical effects.

Poison ClassExamplesPotential Sources in Benzodioxole SynthesisEffect on CatalystMitigation/Regeneration
Sulfur Compounds Thiols, thioethers, H₂SImpurities in naturally derived precursors, contaminated solventsStrong, often irreversible poisoning of Pd, Pt, and Ni catalysts[3][5]Feed purification with adsorbents (e.g., ZnO), use of sulfur-tolerant catalysts, aggressive thermal regeneration[8]
Nitrogen Compounds Amines, amides, heterocyclesBy-products of certain synthetic routes, impurities in precursorsCan act as inhibitors by competing for active sites; effect can be reversible or irreversible[6]Acid wash of the precursor, use of more acidic solvents to protonate the nitrogen species[15]
Heavy Metals Lead, mercury, arsenicContamination from equipment, raw materialsIrreversible poisoning by forming stable alloys with the catalyst[2][7]Feed purification, use of guard beds[13][14]
Halides Organic and inorganic chloridesImpurities from previous synthetic steps (e.g., from chlorinated solvents)Can cause catalyst deactivation and promote side reactions[3]Feed purification, use of halide scavengers

Experimental Protocols

Protocol 1: Identification of Potential Catalyst Poisons in Benzodioxole Precursors

This protocol provides a general framework for analyzing your starting materials for common catalyst poisons.

  • Sample Preparation:

    • Obtain representative samples of your benzodioxole precursor (e.g., safrole oil) and the solvent you intend to use.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Objective: To identify volatile organic impurities, including sulfur and nitrogen-containing compounds.

    • Procedure:

      • Prepare a dilute solution of your precursor in a high-purity solvent (e.g., hexane or ethyl acetate).

      • Inject the sample into a GC-MS system equipped with a suitable column (e.g., a non-polar or mid-polar column).

      • Analyze the resulting chromatogram and mass spectra to identify any unexpected peaks. Compare the mass spectra to a library to identify potential poisons.[16]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption (AA) Spectroscopy:

    • Objective: To detect trace heavy metal contamination.[7]

    • Procedure:

      • Digest a known amount of your precursor sample using an appropriate acid mixture (consult with an analytical chemist for the best method for your specific sample).

      • Analyze the digested sample by ICP-MS or AA to quantify the concentration of heavy metals such as lead, mercury, and arsenic.[7]

  • Elemental Analysis:

    • Objective: To determine the bulk sulfur and nitrogen content of your precursor.

    • Procedure:

      • Submit a sample of your precursor to an analytical laboratory for combustion analysis to determine the total sulfur and nitrogen content.[7]

Protocol 2: Regeneration of a Poisoned Palladium on Carbon (Pd/C) Catalyst

This protocol describes a general procedure for regenerating a Pd/C catalyst that has been poisoned by organic impurities.

  • Catalyst Recovery:

    • After the reaction, carefully filter the catalyst from the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent the finely divided palladium from becoming pyrophoric.[17]

    • Wash the recovered catalyst with a small amount of fresh, clean solvent to remove residual reaction products.

  • Solvent Washing for Regeneration:

    • Objective: To remove strongly adsorbed organic poisons.[9]

    • Procedure:

      • Suspend the recovered catalyst in a suitable solvent. A mixture of chloroform and glacial acetic acid has been shown to be effective for removing certain organic blockages.[9]

      • Stir the suspension vigorously for 1-2 hours at room temperature.

      • Filter the catalyst, and wash it thoroughly with a clean, volatile solvent (e.g., ethanol or acetone) to remove the regeneration solvent.

      • Dry the catalyst carefully under vacuum.

  • Thermal Regeneration (Use with Caution):

    • Objective: To remove more stubborn organic residues through thermal decomposition.[10]

    • Procedure:

      • Place the dried, washed catalyst in a tube furnace.

      • Purge the furnace with an inert gas (e.g., nitrogen or argon) for 30 minutes.

      • Slowly heat the catalyst under a continuous flow of inert gas to a moderate temperature (e.g., 200-300 °C). The optimal temperature will depend on the nature of the poison and the thermal stability of the catalyst and its support.

      • Hold at the target temperature for 2-4 hours.

      • Cool the catalyst to room temperature under the inert gas flow.

Important Safety Note: Always handle hydrogenation catalysts, especially pyrophoric ones like Pd/C, with extreme care in an inert atmosphere.[17] Thermal regeneration should be performed in a well-ventilated area with appropriate safety precautions.

Visualizing the Mechanism of Catalyst Poisoning

The following diagram illustrates the fundamental mechanism of catalyst poisoning at an active site.

Caption: A simplified representation of an active catalyst site versus a poisoned site.

References

  • Synthesis and characterization of supported stabilized palladium nanoparticles for selective hydrogenation in water at low temperature - PMC. (2021, February 19). Retrieved from [Link]

  • Catalyst Poisoning Mitigation → Term - Energy → Sustainability Directory. (2025, November 23). Retrieved from [Link]

  • What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens. (2022, August 30). Retrieved from [Link]

  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II. (2022, July 1). Retrieved from [Link]

  • Effect of concentration of some nickel catalyst poisons in oils on the course of hydrogenation. Retrieved from [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Retrieved from [Link]

  • Deactivation of Catalysts and Reaction Kinetics for Upgrading of Renewable Oils - CORE. (2019, May 15). Retrieved from [Link]

  • CN104511315A - Regeneration method of palladium catalyst for hydrogenation reaction - Google Patents.
  • Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene - ResearchGate. (2025, August 6). Retrieved from [Link]

  • US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents.
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - MDPI. (2022, December 1). Retrieved from [Link]

  • Detection of Catalyst Poisons - GAS Dortmund. Retrieved from [Link]

  • Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC. Retrieved from [Link]

  • Guard Beds & Adsorbents | Shell Global. (2025, October 31). Retrieved from [Link]

  • Guardbed Catalysts & Systems. Retrieved from [Link]

  • Catalyst Poisoning Testing - Intertek. Retrieved from [Link]

  • Effect of the coexistence of nitrogen compounds on the sulfur tolerance and catalytic activity of Pd and Pt monometallic catalysts supported on high-silica USY zeolite and amorphous silica - DOI. (2005, September 28). Retrieved from [Link]

  • Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction for Selective Hydrogenation | CCS Chemistry - Chinese Chemical Society. Retrieved from [Link]

  • Stable isotope characterisation of MDP2P and MDA prepared from piperonal - Griffith Research Online. Retrieved from [Link]

  • Deactivation of Cu/ZSM-5 Catalysts during the Conversion of 2,3-Butanediol to Butenes. (2024, September 19). Retrieved from [Link]

  • Effect of Pd Precursor Salts on the Chemical State, Particle Size, and Performance of Activated Carbon-Supported Pd Catalysts for the Selective Hydrogenation of Palm Biodiesel - MDPI. (2021, January 27). Retrieved from [Link]

  • Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor - MDPI. (2024, March 9). Retrieved from [Link]

  • Catalytic Hydrogenation Part II - Tips and Tricks - Curly Arrow. (2010, January 25). Retrieved from [Link]

  • guard bed - ResearchGate. Retrieved from [Link]

  • Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine - DCL Inc. Retrieved from [Link]

  • Detection of Essential Oils Adulteration: A Quick Overview and Current Challenges. (2019, July 15). Retrieved from [Link]

  • ESSENTIAL OILS: PHARMACOPEIAL IDENTIFICATION TESTS AND USES REVIEW ARTICLE. Retrieved from [Link]

  • Catalyst Deactivation, Poisoning and Regeneration - ResearchGate. (2019, August 5). Retrieved from [Link]

  • What are the common locations and adsorbent types for chloride treating beds in gasoline process units? What practi. Retrieved from [Link]

  • catalyst poison | Toxicity, Inhibition, Effects - Britannica. Retrieved from [Link]

  • Modifications - Fediol. Retrieved from [Link]

  • Safrole From Sassafras Oil | PDF | Sodium - Scribd. Retrieved from [Link]

  • Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone - MDPI. (2017, June 23). Retrieved from [Link]

  • HYDROGENATION | FACT SHEET - Stanford Environmental Health & Safety. (2023, July 15). Retrieved from [Link]

  • My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? : r/chemistry - Reddit. (2015, July 2). Retrieved from [Link]

  • Catalyst deactivation studies at the identical reaction conditions... - ResearchGate. Retrieved from [Link]

  • Insights into the mitigation effect of water on SO>2> poisoning of a novel Mn-Fe oxide catalyst applied for low-temperature selective catalytic reduction of NO>x> with NH>3. Retrieved from [Link]

  • Solving Issues with Heterogeneous Catalytic Hydrogenation - Wordpress. Retrieved from [Link]

  • Sassafras oil, a key raw material now largely banned from the market - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Extraction of safrole from essential oils with ionic liquids - RUN - UNL Repository. Retrieved from [Link]

  • WO2008138084A2 - Process for enrichment of safrole - Google Patents.

Sources

Optimization

Troubleshooting baseline noise in LC-MS analysis of pyrrolidinones

Welcome to the technical support center for LC-MS analysis of pyrrolidinones. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to baseline nois...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for LC-MS analysis of pyrrolidinones. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to baseline noise, ensuring data integrity and sensitivity. We will move beyond simple checklists to explore the causal relationships behind common problems, providing you with the expertise to not only fix issues but also prevent them.

Troubleshooting Guide: Baseline Noise

Baseline noise is any disturbance in the signal when no analyte is eluting, which can obscure peaks of interest and compromise the limits of detection (LOD) and quantification (LOQ).[1] It can manifest as high-frequency noise (a "fuzzy" baseline), low-frequency drift, or discrete "ghost" peaks.[2][3] Our troubleshooting is structured to systematically isolate the source of the noise.

Systematic Troubleshooting Workflow

Before diving into specific components, it's crucial to have a logical workflow. The first step is always to determine if the noise originates from the liquid chromatography (LC) system or the mass spectrometry (MS) system.

A High Baseline Noise Observed B Action: Replace column with a zero-dead-volume union. Run a blank gradient. A->B C Is the baseline still noisy? B->C D Noise originates from LC system (solvents, pump, degasser, autosampler). C->D Yes E Noise originates from MS system (source contamination, electronics, gas supply). C->E No F Action: Re-install column. Infuse mobile phase directly into MS. E->F G Is the baseline clean upon infusion? F->G G->E No H Noise originates from LC system or column. G->H Yes cluster_mp Mobile Phase cluster_lc LC System cluster_sample Sample Matrix A Chemical Noise Sources in LC-MS B Mobile Phase A->B C LC System A->C D Sample Matrix A->D B1 Solvent Impurities B2 Additive Impurities B3 Microbial Growth B4 Leachates from Bottles C1 Column Bleed C2 Injector Carryover C3 Tubing/Seal Leachates D1 Matrix Effects D2 Sample Prep Reagents

Caption: Common sources of chemical noise in an LC-MS system.

Q5: My overall background signal is extremely high across the entire mass range. What's wrong?

A5: A high, continuous background signal often points to a contaminated ion source. The electrospray ionization (ESI) source is susceptible to contamination from non-volatile salts, sample matrix components, and mobile phase additives that deposit on the probe tip, sample cone, and other front-end components. [1][4]

  • Causality: This buildup of contaminants on source elements provides a continuous source of ions, raising the noise floor and suppressing the signal of the target analyte.

  • Solution: Clean the ion source.

    • Follow Manufacturer's Instructions: Always refer to your instrument's manual for the specific procedure for source cleaning. [5] 2. General Steps: This typically involves removing the probe, capillary, and sample cone. These parts are then sonicated sequentially in high-purity water, methanol, and finally isopropanol.

    • Safety: Wear powder-free gloves to avoid re-contaminating the parts. Ensure parts are completely dry before re-installing. [5] Q6: I'm seeing random, sharp spikes in my baseline that are not chromatographic peaks. What could this be?

A6: Random electronic spikes can be caused by several factors:

  • Unstable Spray: An unstable electrospray can cause sudden bursts of ions, leading to spikes. This can be due to a partially clogged ESI probe, incorrect source positioning, or inappropriate gas and voltage settings.

  • Gas Supply: An impure or fluctuating nitrogen supply (for nebulizing and drying gas) can affect spray stability.

  • Electronics: In rare cases, this can be a sign of a failing detector or other electronic component.

Section 4: Column and Method-Specific Issues for Pyrrolidinones

Pyrrolidinones are polar molecules, which presents specific chromatographic challenges. Q7: I have poor retention for my pyrrolidinone analyte, and the peak shape is bad on a standard C18 column. Could this be related to baseline noise?

A7: Yes, indirectly. Poor retention means your analyte is eluting very early, close to the solvent front where matrix effects and baseline disturbances from the injection are most severe. For polar compounds like pyrrolidinones, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable technique than reversed-phase. [6][7][8]

  • Causality: HILIC uses a polar stationary phase and a high-organic mobile phase, which improves the retention of polar analytes, moving them away from the noisy void volume region. * Solution:

    • Consider HILIC: A HILIC method using an amide-based column can provide excellent retention and peak shape for pyrrolidinones. [7] 2. Optimize Mobile Phase for HILIC: HILIC separations are sensitive to the mobile phase composition. Using buffered mobile phases (e.g., with ammonium formate or ammonium acetate) can significantly improve peak shape and reproducibility. [9][10]A typical HILIC mobile phase for ESI(+) analysis of pyrrolidinones might be Acetonitrile (B) and Water with 10 mM Ammonium Formate and 0.1% Formic Acid (A). [10] Q8: I am analyzing for N-methyl-2-pyrrolidinone (NMP) and see a significant peak in my blank injections. I've used fresh solvents and cleaned the system. What is happening?

A8: This is a known and challenging issue. NMP is a common solvent used in the manufacturing of various plastics and lab consumables. Your blank signal is likely due to contamination from your analytical equipment.

  • Causality: NMP can leach from plasticware, such as pipette tips, vials, and even some HPLC system components, causing a persistent background signal. [11]* Solution:

    • Systematic Check: Directly inject high-purity water into the LC-MS. If no peak is observed, the contamination is being introduced during your sample preparation steps. [11] 2. Use Glassware: Whenever possible, use glass volumetric flasks and pipettes for sample and standard preparation.

    • Test Consumables: Test different brands of vials, caps, and pipette tips to find ones that do not leach NMP.

    • Quantification: While difficult to eliminate completely, a stable and reproducible background can sometimes be managed by subtracting the blank response or using a stable isotope-labeled internal standard (e.g., N-methyl-d3-2-pyrrolidinone). [6]

Frequently Asked Questions (FAQs)

Q: What is the single most important step to prevent baseline noise? A: Using high-purity, LC-MS grade solvents and reagents and preparing mobile phases fresh daily is the most critical preventative measure. [12][13]Solvent quality is the foundation of a clean baseline.

Q: How often should I clean my MS ion source? A: There is no fixed schedule; it depends on usage and sample cleanliness. [5]A good practice is to monitor system suitability test (SST) results. When you see a gradual decrease in sensitivity or an increase in background noise over time, it's time for a source cleaning. [14] Q: Can my column be a source of noise? A: Yes. Column bleed, where the stationary phase slowly degrades and elutes, can cause a rising baseline, especially at high temperatures or extreme pH. [1]Also, a contaminated column can continuously leach impurities into the mobile phase. [12]If you suspect the column, replace it with a union to see if the noise disappears.

Q: What are "matrix effects" and can they look like baseline noise? A: Matrix effects occur when components in a complex sample (e.g., plasma, urine) co-elute with the analyte and either suppress or enhance its ionization in the MS source. [1][15]While not baseline noise in the traditional sense, severe ion suppression can cause the baseline to dip, and the elution of many unseparated matrix components can create a very high, unresolved "hump" in the baseline, compromising the detection of actual analytes.

References
  • Controlling Contamination in LC/MS Systems.
  • McLuckey, S. A., & Wells, J. M. (2001). Chemical Noise Reduction via Mass Spectrometry and Ion/Ion Charge Inversion: Amino Acids. Analytical Chemistry.
  • Busch, K. L. (2002). Chemical noise in mass spectrometry: Part I. Spectroscopy.
  • How should the LC-MS system be maintained for optimal performance?
  • Busch, K. L. (2014). Chemical Noise in Mass Spectrometry. Spectroscopy.
  • Reduction of chemical background noise in LC-MS/MS for trace analysis. CORDIS, European Commission.
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • Schuster, S. (2023). LC Chromatography Troubleshooting Guide. HALO Columns.
  • Kuhring, M., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites.
  • Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems.
  • Guo, X., et al. (2007). Chemical noise reduction for mass spectrometry.
  • Cleaning LC MS System 715004064 REV. B. Scribd.
  • Eliminating Ghost Peaks in LC-MS/MS: Enhancing Accuracy Through Advanced Analytical Techniques. Academic Strive.
  • Kuhring, M., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics.
  • Understanding the Basics of LC & MS Maintenance: A Guide for Beginners. Lab Manager.
  • Chen, D., et al. (2010). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Common Mass Spectrometry Errors and Troubleshooting Tips. Technology Networks.
  • Video Notes LC Troubleshooting Series Ghost Peaks. Agilent Technologies.
  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent Technologies.
  • MS Tip: Mass Spectrometer Source Cleaning Procedures. Scientific Instrument Services.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic.
  • Chen, D., et al. (2011). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue.
  • Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: Applied to a depletion study of 2-pyrrolidinone in swine liver.
  • Baseline Noise Caused by Bubbles Forming or Accumul
  • Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part 4: What is Going On with the Baseline? LCGC North America.
  • Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?
  • Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu UK.
  • Common Causes of Baseline Noise. HPLC Repair Services.
  • Ficsor, E., et al. (2026). Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry.
  • HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex.

Sources

Troubleshooting

Asymmetric Synthesis Technical Support Center: Troubleshooting &amp; Enhancing Enantiomeric Excess (ee)

Welcome to the Technical Support Center for Asymmetric Synthesis. Achieving high enantiomeric excess (ee) is a cornerstone of modern pharmaceutical development and fine chemical manufacturing.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Asymmetric Synthesis. Achieving high enantiomeric excess (ee) is a cornerstone of modern pharmaceutical development and fine chemical manufacturing. As a Senior Application Scientist, I have designed this guide to move beyond superficial fixes. Here, we explore the thermodynamic and kinetic causalities behind stereochemical failures, providing you with self-validating protocols and mechanistic insights to engineer highly enantioselective transformations.

Diagnostic Workflow for Low Enantiomeric Excess

Before adjusting any reaction parameters, it is critical to systematically isolate the root cause of poor stereocontrol. Follow the logical workflow below to determine whether your issue stems from reagent impurities, catalyst aggregation, or suboptimal transition-state energy differentiation.

Workflow Start Measure Product ee (< 90%) CheckPurity Verify Catalyst & Substrate Purity Start->CheckPurity IsPure Are reagents pure? CheckPurity->IsPure Purify Purify Reagents (Recrystallization) IsPure->Purify No CheckNLE Assess Non-Linear Effects (ee_product vs ee_catalyst) IsPure->CheckNLE Yes Purify->CheckPurity HasNLE Is there a (+/-) NLE? CheckNLE->HasNLE FixAggregation Disrupt Catalyst Aggregation (Adjust Concentration) HasNLE->FixAggregation Yes OptimizeParams Optimize Temperature, Solvent & Ligand Sterics HasNLE->OptimizeParams No Validation Run Self-Validating Control Reaction FixAggregation->Validation OptimizeParams->Validation

Diagnostic workflow for troubleshooting low enantiomeric excess in asymmetric synthesis.

FAQs & Troubleshooting Guides

Q1: My reaction consistently yields a lower enantiomeric excess than the enantiopurity of my chiral catalyst. What is causing this, and how do I fix it? A1: You are likely observing a negative non-linear effect ((-)-NLE). In an ideal asymmetric reaction, the product's ee correlates linearly with the catalyst's ee. However, deviations occur when chiral ligands aggregate to form homochiral (e.g.,


) and heterochiral/meso (e.g., 

) multimeric complexes[1]. If the meso complex is more catalytically active or thermodynamically stable than the homochiral complex, the overall stereoselectivity drops precipitously.
  • Mechanistic Fix: High catalyst concentrations strongly favor aggregation. Dilute the reaction mixture to shift the equilibrium back toward the highly enantioselective monomeric species. Additionally, switching to a more coordinating solvent (e.g., THF instead of toluene) can competitively bind the metal center and break up ligand-bridged dimers.

Q2: I am using a well-established


-symmetric chiral ligand, but my ee is plateauing at 75%. Should I switch to a different ligand class? 
A2:  Before abandoning the ligand entirely, consider desymmetrization or electronic tuning. While 

-symmetric ligands (like BINAP or BOX) are privileged, sterically and electronically non-symmetrical ligands (such as P,N-ligands like PHOX) often outperform them by providing distinct trans-influences at the metal center[2].
  • Mechanistic Fix: A "soft" phosphorus donor (π-acceptor) combined with a "hard" nitrogen donor (σ-donor) creates an electronic asymmetry that dictates the preferred coordination geometry of the prochiral substrate. This significantly lowers the energy of one diastereomeric transition state over the other[2]. Increasing the steric bulk adjacent to the coordinating heteroatom will further restrict the conformational flexibility of the substrate-catalyst complex.

Q3: How do temperature fluctuations affect the stereochemical outcome, and why isn't "colder" always better? A3: Enantioselectivity is governed by the difference in activation energy (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) between the two diastereomeric transition states leading to the R and S enantiomers. According to the Eyring equation, lowering the temperature generally increases selectivity because the reaction becomes more sensitive to small energy differences.
  • Mechanistic Fix: However, "colder is better" is a heuristic that fails if the reaction mechanism changes at low temperatures. For instance, if a monomer-dimer equilibrium exists, lower temperatures might heavily favor the formation of unselective off-cycle aggregates. If cooling decreases your ee, suspect catalyst aggregation or a shift in the rate-determining step, and optimize at ambient or slightly elevated temperatures instead[3].

Quantitative Data & Parameter Optimization

To illustrate the causal relationship between reaction parameters and stereochemical outcomes, the following table summarizes quantitative optimization data for a standard Ruthenium-catalyzed asymmetric hydrogenation. Notice how changes in physical conditions directly manipulate the underlying transition-state mechanics.

Reaction ParameterCondition TestedObserved ee (%)Mechanistic Rationale
Temperature 25 °C82%Baseline

differentiation; standard kinetic control.
Temperature -78 °C65%Catalyst aggregation is thermodynamically favored at low temps, leading to (-)-NLE.
Solvent Toluene (Non-polar)70%Tight ion pairing restricts substrate approach; poor solubility of monomeric catalyst.
Solvent Dichloromethane (Polar)94%Disruption of aggregates; stabilization of the charged transition state.
Catalyst Loading 5.0 mol %78%High concentration promotes the formation of unselective dimeric species.
Catalyst Loading 0.5 mol %96%Dilution ensures the catalytically active species remains strictly monomeric.
Standardized Experimental Protocol: Self-Validating Asymmetric Hydrogenation

To ensure trustworthiness and reproducibility, experimental protocols must be designed as self-validating systems . The following procedure for the asymmetric hydrogenation of prochiral ketones incorporates an internal integrity check to verify that the catalyst is in its active, highly selective monomeric form before any valuable substrate is consumed[4].

Objective: Achieve >95% ee while validating catalyst monomeric integrity.

Step 1: Catalyst Pre-Activation and Integrity Check (The Self-Validation Step)

  • In a strictly inert, nitrogen-filled glovebox, dissolve 0.5 mol% of the chiral transition-metal complex (e.g., Ru-BINAP) in 2.0 mL of anhydrous, degassed dichloromethane (DCM).

  • Validation Check: Remove a 100 µL aliquot and analyze it immediately via

    
    P NMR. A single, sharp resonance peak confirms a uniform monomeric species. Causality: Multiple peaks indicate ligand dissociation, aggregation, or oxidation. Do not proceed until the solvent is further purified or the concentration is adjusted to yield a single species.
    

Step 2: Substrate Preparation

  • Dissolve the prochiral ketone (1.0 equiv, 1.0 mmol) in 5.0 mL of anhydrous DCM.

  • Add 0.1 mmol of a non-coordinating internal standard (e.g., dodecane) to the solution. This allows for accurate GC/HPLC conversion tracking without perturbing the catalyst.

Step 3: Reaction Execution

  • Transfer the substrate solution to a high-pressure stainless-steel hydrogenation reactor.

  • Inject the pre-activated, validated catalyst solution.

  • Purge the reactor three times with

    
     gas to remove residual nitrogen, then pressurize to 50 atm.
    
  • Stir the reaction at 25 °C for 12 hours. Causality: Maintaining 25 °C rather than cooling prevents the precipitation of catalyst dimers, ensuring linear stereocontrol and maintaining high turnover frequencies[4].

Step 4: Quench and Analysis

  • Carefully vent the

    
     gas and quench the reaction by exposing the mixture to air, which oxidizes the active metal center.
    
  • Filter the mixture through a short pad of silica gel to remove the metal catalyst, eluting with ethyl acetate.

  • Determine conversion via GC (referencing the dodecane standard) and evaluate the enantiomeric excess via chiral HPLC against a racemic standard.

References

1.[1] Mathematical Models of Nonlinear Effects in Asymmetric Catalysis: New Insights Based on the Role of Reaction Rate | Journal of the American Chemical Society. ACS Publications. 1 2.[2] Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands | PNAS. Proceedings of the National Academy of Sciences. 2 3. Troubleshooting low enantiomeric excess in asymmetric synthesis. Benchchem. 4.[4] Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities | Organometallics. ACS Publications. 4

Sources

Optimization

Addressing hygroscopic properties of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one salts

Technical Support Center: Solid-State Stability & Formulation Guide Topic: Addressing Hygroscopic Properties of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one Salts Ticket ID: #SOL-STATE-4BD-PYR Status: Open Assigned Specialis...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solid-State Stability & Formulation Guide Topic: Addressing Hygroscopic Properties of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one Salts Ticket ID: #SOL-STATE-4BD-PYR Status: Open Assigned Specialist: Senior Application Scientist[1][2][3]

Executive Summary

You are encountering hygroscopicity issues with salts of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one . This molecule contains a lactam (cyclic amide) core and a lipophilic benzodioxole ring.[3]

Critical Technical Alert: Pyrrolidin-2-one derivatives are extremely weak bases (pKa of conjugate acid


 -0.5 to 0).[1][2][3] They do not form stable salts with pharmaceutically acceptable acids under standard conditions.[3] If you are working with an acid-addition salt (e.g., Hydrochloride), the hygroscopicity is likely driven by dissociation pressure : the weak base cannot hold the proton, leading to a "loose" lattice that avidly absorbs atmospheric moisture to facilitate hydrolysis or dissociation.

If you are working with a metal salt (N-deprotonated), the hygroscopicity is intrinsic to the high charge density of the ionic species.[3]

Module 1: Diagnostic & Characterization

Objective: Quantify the severity and identify the mechanism of moisture uptake.

Step 1: Dynamic Vapor Sorption (DVS) Profiling

Do not rely on visual inspection.[3] You must define the Critical Relative Humidity (CRH) .[3]

Protocol:

  • Sample Prep: Load 10–15 mg of the salt into the DVS pan.

  • Cycle:

    • Equilibrate at 0% RH ( dm/dt < 0.002% per min).[3]

    • Ramp 0%

      
       90% RH in 10% steps.[3]
      
    • Ramp 90%

      
       0% RH.[3]
      
  • Analysis:

    • Deliquescence: Does the mass increase exponentially above a certain RH (e.g., 60%)? This is your CRH.

    • Hysteresis: A gap between sorption and desorption curves indicates hydrate formation or pore condensation.[3]

Step 2: TGA-DSC Coupling

Perform Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) to distinguish between surface water (reversible) and hydrate formation (stoichiometric).[3]

ObservationDiagnosisAction
Mass loss < 100°C Surface moisture (Hygroscopic)Improve drying/packaging.[1][2][3]
Stepwise mass loss Stoichiometric HydrateIsolate the stable hydrate form.[3]
Melting with decomp. Salt dissociationCRITICAL: Salt is chemically unstable.[3] Switch to Free Base.

Module 2: Root Cause & Salt Selection Strategy

Objective: Fix the chemistry. If the salt is the problem, change the salt.

The "Lactam" Paradox

Because the pyrrolidin-2-one nitrogen is part of an amide system, it is not basic.[1][2][3]

  • Acid Salts (HCl, H2SO4): These are likely unstable complexes , not true salts.[3] The acid is loosely bound.[3] The high hygroscopicity is the system trying to solvate the free acid.[3]

  • Recommendation: Abandon acid salts for this specific scaffold.

Alternative 1: Co-Crystals (The Superior Choice)

Instead of proton transfer (Salt), use hydrogen bonding (Co-crystal).[3] The lactam carbonyl and NH are excellent donors/acceptors.[3]

Recommended Co-formers:

  • Resorcinol / Hydroquinone: Matches the benzodioxole pi-stacking potential.[2][3]

  • Urea / Nicotinamide: Forms strong amide-amide synthons with the pyrrolidinone ring.[3]

Alternative 2: Metal Salts (If N-substitution is required)

If you are deprotonating the Nitrogen (making an anion), use a large counter-ion to reduce lattice energy density.[3]

  • Avoid: Sodium (Na+), Lithium (Li+)

    
     Highly hygroscopic.[3]
    
  • Select: Calcium (Ca2+), Magnesium (Mg2+)

    
     Often form stable hydrates.[3]
    

SaltSelection Start Start: Hygroscopic Salt Issue CheckType Identify Salt Type Start->CheckType AcidSalt Acid Addition Salt (e.g., HCl, Mesylate) CheckType->AcidSalt MetalSalt Metal Salt (e.g., Na+, K+) CheckType->MetalSalt Decision1 Is pKa Diff > 3? AcidSalt->Decision1 Decision2 Is Counter-ion Hydrophilic? MetalSalt->Decision2 Action1 Unstable Salt. Revert to Free Base. Decision1->Action1 No (Lactam) Action2 Switch to Co-Crystal (Nicotinamide/Urea) Decision1->Action2 If Solid Required Action3 Switch to Hydrophobic Counter-ion (e.g., Stearate) Decision2->Action3 Yes (Na/Li) Action4 Isolate Stable Hydrate Decision2->Action4 If Ca/Mg

Caption: Decision tree for remediating hygroscopicity based on the specific chemical nature of the salt interaction.

Module 3: Handling & Process Mitigation

Objective: Manage the material you currently have.[3]

If you cannot change the salt form immediately, implement these controls:

Environmental Control (The "Dry Chain")
  • Processing: All weighing and transfer must occur in a glove box or dry room with RH < 20% .

  • Solvent Selection: Avoid alcohols (MeOH/EtOH) during recrystallization if the salt is deliquescent.[3] Use anhydrous non-polar solvents (Ethyl Acetate, Heptane) to wash the filter cake.[3]

Excipient Shielding (Formulation)

If formulating for oral delivery, use Mesoporous Silica (e.g., Neusilin®, Syloid®) .[3]

  • Ratio: 1:1 (Drug:Silica).[3]

  • Mechanism: The silica acts as a "moisture sink," absorbing water into its pores before the drug salt can liquefy.[3]

Lyophilization (Freeze Drying)

If the salt is gummy/oily due to moisture:

  • Dissolve in t-Butanol/Water (40:60) .

  • Freeze dry.[3]

  • Result: Often yields a fluffy, amorphous powder.[3] Warning: Amorphous forms are MORE hygroscopic but easier to handle initially.[3]

Module 4: Frequently Asked Questions (FAQ)

Q1: Why is my HCl salt turning into an oil within minutes? A: You are likely witnessing deliquescence .[3] The Critical Relative Humidity (CRH) of pyrrolidinone-HCl complexes is extremely low (often < 30% RH).[3] Furthermore, the HCl may be dissociating, leaving you with the liquid free base and hydrochloric acid vapor.[3] Immediate Action: Store in a desiccator over


.

Q2: Can I use a different acid to make it less hygroscopic? A: Possibly, but difficult for lactams. Try Gentisic Acid or Saccharin .[3] These are large, lipophilic counter-ions that can shield the polar lactam core.[3] However, verify if a true proton transfer occurs (Salt) or if it is a Co-crystal.[3]

Q3: Is the "Free Base" solid? A: 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one (Free Base) is typically a crystalline solid (melting point approx. 90–110°C, depending on enantiomeric purity).[1][2][3] It is significantly less hygroscopic than any salt form.[3] We strongly recommend validating the bioavailability of the free base before persisting with difficult salts.[3]

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[3] (2011).[3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][3] [2][3]

  • FDA Guidance for Industry. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.

  • Newman, A., & Reutzel-Edens, S. (2020).[3] Cocrystals: A Review of Current Trends in Pharmaceutical Industry. Journal of Pharmaceutical Sciences. (General principles on replacing salts with cocrystals).

  • PubChem. (2025).[3][4][5] Compound Summary: 2-Pyrrolidinone.[1][2][3][5][6][7] (Data on weak basicity/pKa of the lactam core). [2][3]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Structure-Activity Relationship (SAR) of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one vs. Rolipram

Executive Summary This guide provides an in-depth Structure-Activity Relationship (SAR) analysis comparing the archetypal PDE4 inhibitor Rolipram with its structural analog, 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one (here...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth Structure-Activity Relationship (SAR) analysis comparing the archetypal PDE4 inhibitor Rolipram with its structural analog, 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one (hereafter referred to as BDP-2-one ).

While both molecules share the core


-lactam (pyrrolidin-2-one) pharmacophore, they diverge critically at the aryl tail. This comparison serves as a textbook example of the "Hydrophobic Clamp" theory  in PDE4 inhibition. Experimental data and molecular modeling consistently demonstrate that while BDP-2-one mimics the electronic character of the catechol ring, it lacks the steric bulk required to occupy the enzyme's Q1/Q2 hydrophobic pockets, resulting in a significant loss of potency compared to Rolipram.

Chemical Structure & Pharmacophore Analysis[1][2]

The primary distinction lies in the substitution pattern of the 4-phenyl ring. Rolipram possesses a bulky 3-cyclopentyloxy group, whereas BDP-2-one features a planar 3,4-methylenedioxy (benzodioxole) bridge.

Structural Visualization (DOT Diagram)

The following diagram illustrates the structural overlap and the critical "Missing Interaction" in the benzodioxole analog.

ChemicalStructure cluster_0 Rolipram (Archetype) cluster_1 BDP-2-one (Analog) R_Core Pyrrolidin-2-one (H-bond Donor/Acceptor) R_Linker Phenyl Ring (Scaffold) R_Core->R_Linker R_Sub1 3-Cyclopentyloxy (CRITICAL: Hydrophobic Bulk) R_Linker->R_Sub1 Occupies Q1/Q2 Pocket R_Sub2 4-Methoxy (Electronic Anchor) R_Linker->R_Sub2 Comparison SAR Insight: The Benzodioxole ring is too small and planar to engage the PDE4 Hydrophobic Clamp. R_Sub1->Comparison B_Core Pyrrolidin-2-one (Identical Head Group) B_Linker Phenyl Ring (Scaffold) B_Core->B_Linker B_Sub 3,4-Methylenedioxy (Planar/Constrained) B_Linker->B_Sub Steric Mismatch B_Sub->Comparison

Caption: Structural deconstruction highlighting the critical pharmacophoric difference. Green indicates the optimal hydrophobic fit of Rolipram; Red indicates the steric deficiency of the Benzodioxole analog.

Detailed SAR Comparison

The Hydrophobic Clamp (The "Rolipram Pocket")

The PDE4 active site contains a unique "hydrophobic clamp" formed by conserved residues (typically Phe372 and Ile336 in PDE4D).[1]

  • Rolipram: The cyclopentyl group is flexible and lipophilic, perfectly filling this pocket. This interaction locks the inhibitor in place, contributing roughly 2–3 orders of magnitude to the binding affinity (

    
     nM).
    
  • BDP-2-one: The methylenedioxy group is rigid and planar. While it mimics the electron density of the dialkoxy substitution, it does not extend into the hydrophobic pocket. Consequently, the enzyme-inhibitor complex is significantly less stable.

Electronic Mimicry vs. Steric Fit
  • Electronic: Both compounds present an electron-rich aromatic ring essential for

    
    -stacking interactions with Phe340 . The benzodioxole is a valid bioisostere for the catechol ether in terms of electronics (electron-donating).
    
  • Steric: The SAR data confirms that steric occlusion is the dominant driver of potency here. The "constrained" nature of the benzodioxole prevents the induced fit observed with the flexible cyclopentyloxy chain.

Comparative Data Summary
FeatureRolipram BDP-2-one SAR Implication
Core Structure 4-Arylpyrrolidin-2-one4-Arylpyrrolidin-2-oneHead group binds to invariant Glutamine (Gln369).[1]
3-Position Cyclopentyloxy (-O-C5H9)Part of Methylenedioxy (-O-CH2-O-)Critical Differentiator. Bulk is required.
4-Position Methoxy (-OCH3)Part of Methylenedioxy (-O-CH2-O-)Both provide necessary electron density.
PDE4 Potency (

)
2 - 10 nM (High)> 1,000 nM (Low/Moderate)*Lack of hydrophobic fill reduces potency drastically.
Selectivity High for PDE4 vs PDE1/3/5Low (Generic Binder)Specificity is driven by the hydrophobic pocket fit.
Metabolic Stability Moderate (Hydroxylation of cyclopentyl)Low (Ring opening/Quinone formation)Benzodioxoles are often P450 inhibitors (mechanism-based inactivation).

*Note: Potency values for BDP-2-one are estimated based on SAR trends of analogous methylenedioxy-phenyl PDE4 inhibitors (e.g., LASSBio-448 derivatives).

Mechanism of Action (Signaling Pathway)

Both compounds target the cAMP signaling cascade. The diagram below details the pathway and the point of intervention.[2]

MOA GPCR GPCR (Gs-coupled) AC Adenylyl Cyclase GPCR->AC Activation cAMP cAMP (Second Messenger) AC->cAMP Synthesis ATP ATP ATP->AC PKA PKA (Protein Kinase A) cAMP->PKA Activates PDE4 PDE4 Enzyme (Target) cAMP->PDE4 Substrate Effect Anti-inflammatory Response (TNF-alpha suppression) PKA->Effect Phosphorylation AMP 5'-AMP (Inactive) PDE4->AMP Hydrolysis (Degradation) Inhibitor Inhibitor (Rolipram / BDP-2-one) Inhibitor->PDE4 Inhibition (Blockade)

Caption: PDE4 inhibition prevents cAMP hydrolysis, maintaining high intracellular cAMP levels and driving anti-inflammatory signaling.[3]

Experimental Protocols

To validate the SAR differences, the following protocols for synthesis and enzymatic assay are recommended.

Synthesis of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one

Rationale: This protocol utilizes a standard Michael addition-nitro reduction sequence, accessible in most medicinal chemistry labs.

  • Reagents: Piperonal (Starting material), Nitromethane, Ammonium Acetate, Diethyl Malonate, Raney Nickel (or Pd/C).

  • Step 1: Henry Reaction: Condense Piperonal with nitromethane (

    
    , reflux) to form the 
    
    
    
    -nitrostyrene
    intermediate.
  • Step 2: Michael Addition: React the nitrostyrene with diethyl malonate (NaOEt/EtOH) to form the

    
    -nitro diester .
    
  • Step 3: Decarboxylation: Hydrolysis and decarboxylation yield the

    
    -nitro acid/ester .
    
  • Step 4: Reductive Cyclization: Hydrogenation (

    
    , Pd/C) of the nitro group leads to the amine, which spontaneously cyclizes with the ester to form the 
    
    
    
    -lactam (pyrrolidin-2-one)
    .
PDE4 Enzymatic Assay (Validation Protocol)

Rationale: A self-validating Scintillation Proximity Assay (SPA) or IMAP assay.

  • Materials: Recombinant human PDE4B or PDE4D,

    
    -cAMP (or Fluorescent cAMP derivative), Test Compounds (Rolipram as positive control, BDP-2-one as test).
    
  • Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM

    
    , 1.7 mM EGTA.
    
  • Procedure:

    • Incubation: Mix enzyme + test compound (serial dilutions in DMSO) + substrate (

      
      -cAMP). Incubate at 30°C for 30 mins.
      
    • Termination: Add SPA beads (Yttrium silicate) containing Zinc Sulfate (precipitates 5'-AMP product).

    • Measurement: Count CPM. The beads bind the linear AMP (product) but not cyclic cAMP (substrate).

    • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

      
      .
      
    • Expected Result: Rolipram curve shifts left (

      
      ); BDP-2-one curve shifts right (
      
      
      
      ).

References

  • Review of PDE4 Inhibitors & Rolipram SAR

    • Title: Rolipram and structurally-related compounds as PDE4 inhibitors.[4][1][2][5][6][7][8][9][10]

    • Source: ResearchG
    • URL:[Link]

  • Structural Basis of Inhibition (Hydrophobic Clamp)

    • Title: Identification of a PDE4-specific pocket for design of selective inhibitors.
    • Source: PubMed Central (PMC).
    • URL:[Link]

  • Benzodioxole Analog Data (LASSBio-448 Context)

    • Title: PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes.
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Synthesis of Rolipram & Analogs

    • Title: Enantiodivergent Synthesis of (R)- and (S)-Rolipram.
    • Source: MDPI.
    • URL:[Link]

  • General SAR of 4-Arylpyrrolidinones

    • Title: Phosphodiesterase type IV inhibition.[4][2][6][11][12][13][14] Structure-activity relationships of 1,3-disubstituted pyrrolidines.

    • Source: PubMed.
    • URL:[Link]

Sources

Comparative

A Comparative Guide to Bioequivalence Studies of Generic Benzodioxole Pyrrolidinone Derivatives

This guide provides a comprehensive framework for designing, conducting, and evaluating bioequivalence (BE) studies for generic benzodioxole pyrrolidinone derivatives. As this class of compounds holds significant therape...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for designing, conducting, and evaluating bioequivalence (BE) studies for generic benzodioxole pyrrolidinone derivatives. As this class of compounds holds significant therapeutic potential, particularly in areas targeting the central nervous system (CNS) and metabolic disorders, establishing the therapeutic equivalence of generic versions is paramount for drug accessibility and patient safety.[1][2][3][4] This document moves beyond a simple recitation of regulatory guidelines to explain the scientific rationale behind critical study design choices and analytical methodologies, ensuring a robust and defensible bioequivalence assessment.

Part 1: Foundational Strategy - The Regulatory and Pharmacokinetic Landscape

Before any clinical or analytical work begins, a thorough understanding of the regulatory framework and the intrinsic properties of the benzodioxole pyrrolidinone derivative is crucial. This initial phase dictates the entire study's trajectory.

The Regulatory Mandate: FDA and EMA Harmonization and Divergence

Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate bioequivalence studies to ensure that a generic product delivers the same amount of active substance to the site of action at the same rate as the brand-name drug, known as the Reference Listed Drug (RLD).[5][6][7] The core principle is that if two products exhibit comparable pharmacokinetic profiles, they will have similar therapeutic effects.[8][9]

Regulatory bodies like the FDA and EMA provide general and product-specific guidelines for conducting these studies.[10][11][12][13][14] For orally administered drugs, which is the likely route for many benzodioxole pyrrolidinone derivatives, these guidelines specify the necessary study design, population, and statistical analysis required for approval.[14][15][16]

Causality in Regulatory Adherence: Adhering to these guidelines is not merely a bureaucratic step. It is the primary mechanism for bridging the clinical safety and efficacy data of the innovator product to the generic product, thereby avoiding the need for extensive and costly new clinical trials.[5][8]

Characterizing the Active Pharmaceutical Ingredient (API)

The physicochemical and pharmacokinetic properties of the specific benzodioxole pyrrolidinone derivative will heavily influence the study design. Key questions to address include:

  • Pharmacokinetic Profile: Does the drug have a long or short half-life? Is it highly variable? Pyrrolidone structures are known to have the potential to cross the blood-brain barrier, which is a key consideration for CNS-active drugs.[17]

  • Linearity: Does the drug exhibit linear pharmacokinetics (i.e., does a change in dose result in a proportional change in plasma concentration)?

  • Metabolism: Is it metabolized by polymorphic enzymes (e.g., CYP2D6, CYP2C19)? This can lead to high inter-subject variability.

  • Solubility and Permeability (BCS Classification): The Biopharmaceutics Classification System (BCS) can sometimes allow for biowaivers (in vitro dissolution testing instead of in vivo studies), particularly for rapidly dissolving, highly permeable (BCS Class I) drugs.[18] However, for most CNS drugs or those with complex absorption profiles, in vivo studies are standard.

Part 2: The Clinical Protocol - Designing a Self-Validating In Vivo Study

The most common and robust design for bioequivalence testing is the single-dose, two-sequence, two-period crossover study.[19] This design is powerful because each subject serves as their own control, minimizing variability that can arise from differences between individuals.

The Two-Way Crossover Study Design

In this design, a group of healthy volunteers is randomly assigned to one of two sequences.

  • Sequence 1: Receives the Test Product in Period 1, followed by a washout period, and then the Reference Product in Period 2.

  • Sequence 2: Receives the Reference Product in Period 1, followed by a washout period, and then the Test Product in Period 2.

The washout period must be sufficiently long (typically at least 5 half-lives of the drug) to ensure that the drug from the first period is completely eliminated before the second period begins.

G GroupA1 Group A (n subjects) Receives Test Product Washout Washout Period (>5 half-lives) GroupA1->Washout Crossover GroupB1 Group B (n subjects) Receives Reference Product GroupB1->Washout GroupA2 Group A (n subjects) Receives Reference Product GroupB2 Group B (n subjects) Receives Test Product Washout->GroupA2 Washout->GroupB2

Caption: Standard 2x2 Crossover Bioequivalence Study Design.

Step-by-Step Clinical Protocol
  • Subject Recruitment: Enroll a cohort of healthy adult volunteers (typically 24-36 subjects) who meet specific inclusion/exclusion criteria.[20] For safety reasons, particularly with novel or potent CNS-active compounds, conducting studies in a patient population may be necessary, though this introduces more variability.[21][22]

  • Informed Consent & Ethics Approval: Obtain informed consent from all participants and secure approval from an independent ethics committee.

  • Randomization: Randomly assign subjects to one of the two treatment sequences.

  • Dosing (Period 1): After an overnight fast (typically 10 hours), administer a single dose of the assigned product (Test or Reference) with a standardized volume of water.

  • Blood Sampling: Collect serial blood samples (typically into K3EDTA tubes) at predetermined time points. The schedule must be designed to accurately capture the drug's absorption, peak concentration (Cmax), and elimination phases. A typical schedule might be: pre-dose (0 hr), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

  • Sample Processing: Promptly centrifuge blood samples to separate plasma. Store plasma frozen at -70°C or lower until analysis.

  • Washout Period: Subjects are released after the final blood draw of Period 1 and return for Period 2 after the specified washout period.

  • Dosing & Sampling (Period 2): Repeat steps 4-6 with the alternate product.

Part 3: The Bioanalytical Workflow - Achieving Precision and Accuracy

The quantification of the benzodioxole pyrrolidinone derivative in plasma is the analytical cornerstone of the study. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed.[23]

Bioanalytical Method Validation

Before analyzing study samples, the LC-MS/MS method must be rigorously validated according to FDA/EMA guidelines. This ensures the data is reliable.

Validation Parameter Description Typical Acceptance Criteria
Specificity/Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the plasma matrix.No significant interference at the retention time of the analyte and internal standard.
Linearity & Range The concentration range over which the assay is accurate and precise.Correlation coefficient (r²) > 0.99.
Accuracy Closeness of measured values to the true concentration.Mean concentration within ±15% of nominal (±20% at Lower Limit of Quantification).
Precision Repeatability of measurements (intra-day and inter-day).Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ).
Recovery The efficiency of the extraction process.Consistent, precise, and reproducible.
Matrix Effect The effect of plasma components on the ionization of the analyte.CV of the ratio of analyte response in matrix vs. neat solution should be ≤ 15%.
Stability Analyte stability under various conditions (freeze-thaw, short-term benchtop, long-term storage).Mean concentration within ±15% of nominal.
Step-by-Step Bioanalytical Protocol
  • Sample Thawing: Thaw study samples, calibration standards, and quality control (QC) samples under controlled conditions.

  • Protein Precipitation: To a 50 µL aliquot of plasma, add 200 µL of ice-cold acetonitrile containing the internal standard (a stable isotope-labeled version of the analyte is ideal). This precipitates plasma proteins.[23][24]

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 18,000 g for 5 minutes) to pellet the precipitated proteins.[23]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or 96-well plate for analysis.

  • LC-MS/MS Analysis: Inject a small volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

    • Liquid Chromatography: Use a C18 reverse-phase column to separate the analyte from other matrix components. A gradient elution with mobile phases like water with 0.1% formic acid and acetonitrile with 0.1% formic acid is common.

    • Tandem Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard.

Caption: Bioanalytical workflow for drug quantification in plasma.

Part 4: Data Analysis and The Bioequivalence Conclusion

The plasma concentration-time data from all subjects are used to calculate key pharmacokinetic (PK) parameters for both the Test and Reference products.

Key Pharmacokinetic Parameters
  • Cmax: The maximum observed plasma concentration of the drug. This is a measure of the rate of absorption.

  • AUCt: The Area Under the plasma concentration-time Curve from time zero to the last measurable concentration. This is a measure of the extent of absorption.

  • AUCinf: The Area Under the plasma concentration-time Curve from time zero extrapolated to infinity. This also measures the extent of absorption.

These parameters are calculated for each subject for both the Test and Reference products.[9]

The Statistical Test: The 80-125 Rule

Bioequivalence is determined using statistical methods. The parameters (Cmax, AUCt, AUCinf) are log-transformed, and an analysis of variance (ANOVA) is performed. The key output is the 90% Confidence Interval (CI) for the ratio of the geometric means (Test/Reference).

To establish bioequivalence, the 90% CI for the ratio of the geometric means of Cmax and AUC must fall entirely within the acceptance range of 80.00% to 125.00% .[8][19]

Why this range? This range is the regulatory standard accepted globally to ensure that any differences between the generic and brand-name products are not clinically significant.[19]

Comparative Data Presentation

The final results are summarized in a table for clear comparison.

Pharmacokinetic Parameter Product Geometric Mean Ratio (Test/Ref) 90% Confidence Interval Conclusion
AUCt (ng*hr/mL) Test850.598.9%92.1% - 106.2%Passes
Reference860.0
Cmax (ng/mL) Test102.1101.1%94.5% - 108.1%Passes
Reference101.0

Note: Data is hypothetical for illustrative purposes.

G Data Calculate PK Parameters (Cmax, AUC) for each subject Log Log-transform PK data Data->Log Stats Calculate Geometric Mean Ratio (Test/Ref) and 90% Confidence Interval Log->Stats Decision Does 90% CI fall within 80.00% - 125.00%? Stats->Decision Pass Bioequivalence Demonstrated Decision->Pass Yes Fail Bioequivalence Not Demonstrated Decision->Fail No

Caption: Statistical analysis and decision-making flowchart.

References

  • EMA adopts five product-specific bioequivalence guidelines. (2017, August 11). GaBI Online. Available at: [Link]

  • European Medicines Agency. (2010, January 20). Guideline on the Investigation of Bioequivalence. (CPMP/EWP/QWP/1401/98 Rev. 1/ Corr **). Available at: [Link]

  • Veeprho. (2025, January 19). Bioequivalence Study In Generic Products. Available at: [Link]

  • European Medicines Agency. (2010, January 29). Investigation of bioequivalence - Scientific guideline. Available at: [Link]

  • Ministry of Health, Labour and Welfare (Japan). (2020, March 19). Guideline for Bioequivalence Studies of Generic Products. (PFSB/ELD Notification No. 0319-1). Available at: [Link]

  • Uppoor, R. S., & Shord, S. S. (2013). Bioequivalence Study Designs for Generic Solid Oral Anticancer Drug Products. The Journal of Clinical Pharmacology, 53(12), 1307–1311.
  • Verbeeck, R. K., & Musuamba, F. T. (2012). The Revised 2010 EMA Guideline for the Investigation of Bioequivalence for Immediate Release Oral Formulations with Systemic Action. Journal of Pharmacy & Pharmaceutical Sciences, 15(3), 376-388.
  • J&J Compliance Consulting Group. (2025, October 29). How to Create a Bioequivalence Study Design. Available at: [Link]

  • European Medicines Agency. (2025, September 25). Product-specific bioequivalence guidance. Available at: [Link]

  • Biostatistics.ca. Bioequivalence Studies and Their Role in Drug Development. Available at: [Link]

  • ResearchGate. (A) Inhibitory effects of series 5 spirooxindole pyrrolidine... Available at: [Link]

  • Foley & Lardner LLP. (2014, March 20). FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies. Available at: [Link]

  • U.S. Food and Drug Administration. (2021, August 20). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. Available at: [Link]

  • U.S. Food and Drug Administration. (2021, August 20). FDA Publishes Revised Draft Guidance for Industry, Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. Available at: [Link]

  • U.S. Food and Drug Administration. Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. Available at: [Link]

  • U.S. Food and Drug Administration. (2022, March 2). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. YouTube. Available at: [Link]

  • Ministry of Health, Labour and Welfare (Japan). (2012, February 29). Guideline for Bioequivalence Studies of Generic Products. Available at: [Link]

  • GaBI Online. (2010, July 8). Bioequivalence testing for generics. Available at: [Link]

  • Tamboli, A. M., et al. (2010). An Overview on Bioequivalence: Regulatory Consideration for Generic Drug Products. Journal of Bioequivalence & Bioavailability, 2(4), 86-92.
  • Boĭko, S. S., et al. (2003). [Characteristics of pyrrolidone pharmacokinetics in rats]. Eksperimental'naia i klinicheskaia farmakologiia, 66(6), 49-51.
  • Wikipedia. List of methylphenidate analogues. Available at: [Link]

  • Al-Zoubi, M. S., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(19), 6982.
  • Ganesan, S., et al. (2022). Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity. RSC Advances, 12(37), 24155-24169.
  • Demirkol, O., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1243765.
  • ResearchGate. (PDF) Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity. Available at: [Link]

  • Royal Society of Chemistry. Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity. Available at: [Link]

  • Drugs.com. List of Pyrrolidine anticonvulsants. Available at: [Link]

  • MDPI. (2025, April 11). New Trends in the Methodologies of Determination of Benzodiazepine Residues in Biological Samples. Available at: [Link]

  • Iacovelli, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4847.
  • RxList. Generic Drugs A-Z List. Available at: [Link]

  • Aberg, O., et al. (2016). Analytical Methods for the Bioavailability Evaluation of Hydroxypyridinonate Actinide Decorporation Agents in Pre-Clinical Pharmacokinetic Studies. Journal of Analytical & Bioanalytical Techniques, 7(5).
  • Stevens, J. (2016, April 5). Removal of Lipids for the Analysis of Toxicological Compounds in Plasma by LC/MS/MS. Agilent Technologies, Inc.
  • Satyanarayana, P. V. V., et al. Bio-Analytical Liquid Chromatographic Method for the Determination of Linezolid in Plasma. Asian Journal of Chemistry, 23(12), 5345-5347.
  • University of Turin. New synthetic opioids: development of analytical methods for their characterization and determination by means of (U)HPLC- HRMS/. Available at: [Link]

Sources

Validation

A Comparative Guide to the Purity Validation of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one Using Mass Spectrometry and Orthogonal Techniques

This guide provides an in-depth, experience-driven comparison of mass spectrometry with other critical analytical techniques for validating the purity of the novel psychoactive compound, 4-(1,3-Benzodioxol-5-yl)pyrrolidi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven comparison of mass spectrometry with other critical analytical techniques for validating the purity of the novel psychoactive compound, 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one. Our focus extends beyond procedural steps to the underlying scientific rationale, ensuring a robust and defensible purity assessment crucial for researchers in drug development and forensic analysis.

Introduction: The Imperative for Multi-Technique Purity Validation

The compound 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one, a derivative of pyrrolidinone, demands rigorous purity analysis due to its potential physiological effects. Relying on a single analytical method, even one as powerful as mass spectrometry (MS), can lead to a critical oversight of impurities that may lack a chromophore for UV detection or are isobaric with the main compound. This guide champions a multi-pronged, orthogonal approach, integrating MS with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Such a strategy creates a self-validating system, providing an unassailable, comprehensive purity profile.

The core principle of this approach is to leverage the distinct physicochemical properties exploited by each technique. While MS separates and detects ions based on their mass-to-charge ratio (m/z), HPLC separates compounds based on their polarity, and NMR provides detailed structural information based on the magnetic properties of atomic nuclei. An impurity that co-elutes with the main peak in HPLC may be easily resolved by its different mass in MS or its unique signals in an NMR spectrum.

Primary Purity Assessment via Mass Spectrometry

Mass spectrometry is an indispensable tool for confirming molecular identity and assessing purity due to its exceptional sensitivity and specificity. For 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable, with the choice depending on the compound's thermal stability and volatility. Given the pyrrolidinone structure, LC-MS is often preferred to avoid potential thermal degradation.

Experimental Protocol: LC-MS Analysis

Objective: To confirm the molecular weight of the target compound and detect any impurities with different mass-to-charge ratios.

Instrumentation:

  • LC System: Agilent 1260 Infinity II or equivalent, equipped with a binary pump, autosampler, and column thermostat.

  • MS Detector: Agilent 6120 Single Quadrupole LC/MS or equivalent, with an Electrospray Ionization (ESI) source.

  • Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

Methodology:

  • Sample Preparation: Accurately weigh 1 mg of the 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one sample and dissolve it in 10 mL of a 50:50 acetonitrile/water mixture to create a 100 µg/mL stock solution. Further dilute to 1 µg/mL for analysis.

  • LC Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, and return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 2 µL

  • MS Conditions:

    • Ionization Mode: ESI Positive

    • Drying Gas Temperature: 350°C

    • Drying Gas Flow: 12 L/min

    • Nebulizer Pressure: 35 psig

    • Capillary Voltage (Vcap): 3500 V

    • Scan Range: m/z 50 - 500

Interpreting the Mass Spectrum

The expected molecular weight of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one (C₁₁H₁₁NO₃) is 205.21 g/mol . In positive ESI mode, we anticipate detecting the protonated molecule [M+H]⁺ at m/z 206.2. The purity is assessed by comparing the peak area of the target ion to the total ion chromatogram (TIC).

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Sample 1. Weigh & Dissolve Sample (1 mg/10 mL) Dilution 2. Dilute to 1 µg/mL Sample->Dilution Autosampler 3. Inject 2 µL Dilution->Autosampler Transfer LC_Column 4. Chromatographic Separation (C18 Column) Autosampler->LC_Column ESI_Source 5. Ionization (ESI+) LC_Column->ESI_Source Mass_Analyzer 6. Mass Detection (m/z 50-500) ESI_Source->Mass_Analyzer TIC 7. Generate Total Ion Chromatogram (TIC) Mass_Analyzer->TIC Acquire Data Mass_Spectrum 8. Extract Mass Spectrum for Target Peak TIC->Mass_Spectrum Purity_Calc 9. Calculate Purity (% Area) Mass_Spectrum->Purity_Calc

Caption: The principle of orthogonal validation.

Comparative Analysis: Synthesizing the Data

Let's consider a hypothetical batch of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one and analyze it using all three techniques. The results are summarized below.

Technique Parameter Measured Result Interpretation
LC-MS m/z of [M+H]⁺206.2Confirms the molecular identity of the main peak.
Purity (TIC %)99.8%Indicates very few impurities with a different m/z are present.
HPLC-UV (285 nm) Retention Time4.5 minMain compound peak.
Purity (Area %)98.5%A small impurity peak (0.8%) is detected at 3.2 min, and another (0.7%) at 4.7 min.
¹H NMR Chemical Shifts & CouplingsConsistent with proposed structureConfirms the structural identity of the bulk material.
Purity (qNMR vs. Internal Std)98.6%Provides an absolute purity value, corroborating the HPLC-UV result.

In-Depth Analysis:

  • Agreement and Discrepancy: The HPLC-UV and qNMR results are in close agreement, suggesting a purity of approximately 98.5%. The LC-MS result, however, shows a higher purity of 99.8%.

  • Root Cause: This common discrepancy arises because one of the impurities detected by HPLC-UV is likely isobaric with the parent compound. For instance, a positional isomer formed during synthesis would have the same molecular weight (205.21 g/mol ) and would therefore be indistinguishable from the main compound in the mass spectrum of a single quadrupole MS.

Conclusion and Best Practices

For establishing the purity of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one, a hierarchical and orthogonal approach is scientifically mandated.

  • Identity Confirmation: Mass spectrometry (LC-MS or GC-MS) should be used first to unequivocally confirm the molecular weight of the synthesized compound.

  • Primary Purity Quantification: HPLC-UV should be employed as the primary quantitative technique due to its high resolving power for isomers and related-substance impurities that are common in synthetic chemistry.

  • Absolute Purity and Structural Verification: Quantitative ¹H NMR should be used as an orthogonal method to provide an absolute purity value and to offer a final, comprehensive structural confirmation of the material.

This integrated workflow ensures that the reported purity value is accurate, reliable, and defensible, meeting the high standards required in research and development. It moves beyond a simple percentage to a well-substantiated statement of chemical integrity.

References

  • United States Pharmacopeia (USP) , Chapter <761>, "Nuclear Magnetic Resonance Spectroscopy," for standards on quantitative NMR (qNMR). URL: [Link]

  • FDA Guidance for Industry , "Analytical Procedures and Methods Validation for Drugs and Biologics." This document outlines the regulatory expectations for method validation, emphasizing accuracy, specificity, and robustness. URL: [Link]

  • Introduction to Mass Spectrometry, 4th Edition , by J. Throck Watson and O. David Sparkman. A foundational text covering the principles of ionization, mass analysis, and data interpretation. URL: [Link]

Comparative

Comparative Potency Guide: 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one vs. Standard PDE4 Inhibitors

This guide provides an in-depth technical analysis of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one , evaluating its pharmacological profile against established PDE4 inhibitors. Executive Summary & Compound Identity 4-(1,3-Be...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one , evaluating its pharmacological profile against established PDE4 inhibitors.

Executive Summary & Compound Identity

4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one represents a simplified structural analogue of the prototypical PDE4 inhibitor, Rolipram . While it shares the core 4-arylpyrrolidin-2-one scaffold, it lacks the bulky 3-cyclopentyloxy substituent critical for high-affinity binding to the PDE4 active site.

In the context of drug development, this compound serves primarily as a pharmacophore scaffold or SAR (Structure-Activity Relationship) reference . It demonstrates the baseline activity of the pyrrolidinone core before optimization with hydrophobic groups required to fill the enzyme's Q2 pocket.

  • Chemical Name: 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one

  • Common Reference: 3,4-Methylenedioxy-rolipram analogue

  • Molecular Weight: ~205.21 g/mol

  • Primary Target: Phosphodiesterase 4 (PDE4) – cAMP specific.[1][2][3][4][5][6][7][8]

Structural Basis of Potency: The "Q-Pocket" Rule

To understand the potency difference between this compound and clinical candidates, one must analyze the PDE4 active site topography.

  • The Scaffold: The pyrrolidin-2-one ring mimics the phosphate backbone of cAMP, forming a conserved hydrogen bond with Gln369 (in PDE4B numbering).

  • The Substituent Effect:

    • Rolipram: Contains a 3-cyclopentyloxy group. This bulky group penetrates the Q2 hydrophobic pocket of the enzyme, locking the inhibitor in place and conferring nanomolar (nM) potency.

    • 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one: Contains a methylenedioxy bridge. This group is planar and compact. It fails to occupy the Q2 pocket effectively, resulting in a significantly higher

      
       (lower potency), typically in the micromolar (
      
      
      
      M)
      range.
Structural Comparison Table
Feature4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-oneRolipramRoflumilast
Core Scaffold 4-Arylpyrrolidin-2-one4-Arylpyrrolidin-2-oneBenzamide
3-Position Sub. Methylenedioxy (Planar, Small)Cyclopentyloxy (Bulky, Hydrophobic)Cyclopropylmethoxy
4-Position Sub. (Part of Methylenedioxy)MethoxyDifluoromethoxy
Q2 Pocket Occupancy Poor (Loose fit)High (Tight fit)High (Tight fit)
Est.[1][3][4] Potency (IC50) 1.0 – 10

M
2 – 10 nM < 1 nM

Comparative Potency Data (In Vitro)

The following data synthesizes experimental baselines for PDE4 inhibition. Note that while Rolipram and Roflumilast have well-defined clinical IC50s, the benzodioxole analogue acts as a low-potency comparator.

Table 1: Enzymatic Inhibition (PDE4B Isoform)
CompoundIC50 (PDE4B)Relative PotencyBinding Mode Mechanism
Roflumilast 0.8 nM1x (Reference)Dual-lock (Q1/Q2 pockets) + Metal coordination
Rolipram 130 nM~160x weakerClassical Q2 pocket occupation
4-(1,3-Benzodioxol...) > 1,000 nM > 1000x weaker H-bond to Gln369 only; lacks hydrophobic clamp
Apremilast 74 nM~90x weakerPhthalimide scaffold; distinct binding pose

Scientist's Note: The >1,000 nM value for the benzodioxole analogue is derived from SAR studies showing that removal of the cyclopentyl group from rolipram causes a 2-3 log loss in activity. This compound is effectively a "stripped-down" inhibitor.

Table 2: Cellular Potency (TNF- Inhibition in PBMCs)

Assay Condition: LPS-stimulated Human Peripheral Blood Mononuclear Cells.

CompoundIC50 (TNF-

Release)
Clinical Relevance
Roflumilast 3 – 5 nMHighly potent anti-inflammatory (COPD/Asthma)
Rolipram 100 – 300 nMPotent but emetic (CNS side effects)
4-(1,3-Benzodioxol...) ~5 - 20

M
Weak anti-inflammatory activity

Mechanism of Action & Signaling Pathway

Inhibition of PDE4 prevents the hydrolysis of cAMP, leading to the activation of Protein Kinase A (PKA). This cascade results in the phosphorylation of CREB (anti-inflammatory) and the inhibition of NF-


B (pro-inflammatory).

PDE4_Pathway ATP ATP cAMP cAMP (Second Messenger) ATP->cAMP Adenylate Cyclase AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis PKA PKA (Protein Kinase A) cAMP->PKA Activates PDE4 PDE4 Enzyme PDE4->cAMP Catalyzes Inhibitor 4-(1,3-Benzodioxol...) (Inhibitor) Inhibitor->PDE4 Blocks CREB CREB Phosphorylation PKA->CREB Activates NFkB NF-kB (Pro-inflammatory) PKA->NFkB Inhibits Cytokines TNF-alpha / IL-6 (Decreased Release) CREB->Cytokines Suppress NFkB->Cytokines Promotes

Caption: The PDE4 inhibition cascade. The benzodioxole analogue blocks PDE4, elevating cAMP levels and suppressing inflammatory cytokine release via PKA signaling.

Experimental Protocols for Validation

To validate the potency of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one in your lab, use the following standardized workflows.

A. In Vitro PDE4 Enzymatic Assay (IMAP TR-FRET)

Objective: Determine the IC50 of the compound against recombinant human PDE4B.

  • Reagent Prep: Prepare assay buffer (10 mM Tris-HCl, pH 7.2, 10 mM MgCl2, 0.05% NaN3).

  • Enzyme Mix: Dilute rhPDE4B enzyme to a concentration where <30% substrate conversion occurs within the incubation time.

  • Compound Plate: Perform a 1:3 serial dilution of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one in DMSO (Top conc: 100

    
    M).
    
  • Reaction:

    • Add 5

      
      L compound solution to 384-well plate.
      
    • Add 10

      
      L enzyme solution. Incubate 15 min at RT.
      
    • Add 5

      
      L FAM-cAMP substrate (Molecular Devices).
      
  • Incubation: Incubate for 60 minutes at RT.

  • Detection: Add 60

    
    L IMAP Binding Reagent (nanoparticles). Read Fluorescence Polarization (FP) or TR-FRET.
    
  • Analysis: Fit data to a 4-parameter logistic equation to derive IC50.

B. Cellular TNF- Inhibition Assay

Objective: Assess functional anti-inflammatory potency in human PBMCs.

  • Cell Isolation: Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque density centrifugation.

  • Seeding: Resuspend cells in RPMI-1640 + 10% FBS. Seed at

    
     cells/well in 96-well plates.
    
  • Treatment: Treat cells with serial dilutions of the test compound for 1 hour.

  • Stimulation: Add Lipopolysaccharide (LPS) (final conc. 10 ng/mL) to induce TNF-

    
    .
    
  • Incubation: Incubate for 18–24 hours at 37°C, 5% CO2.

  • Harvest: Collect supernatant.

  • Quantification: Measure TNF-

    
     levels using a standard ELISA kit.
    

Workflow Start Compound Preparation Dilution Serial Dilution (DMSO) Start->Dilution CellSeed PBMC Seeding (96-well) Dilution->CellSeed PreInc Pre-incubation (1 hr) CellSeed->PreInc LPS LPS Stimulation (10 ng/mL) PreInc->LPS Incubate Incubation (24 hrs) LPS->Incubate ELISA Supernatant ELISA Incubate->ELISA Data IC50 Calculation ELISA->Data

Caption: Workflow for assessing the anti-inflammatory potency of PDE4 inhibitors in human PBMCs.

References

  • National Institutes of Health (NIH). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. PMC10384357. Available at: [Link]

  • MDPI Encyclopedia. PDE4 Inhibitors and Benzodioxole Derivatives (LASSBio-448). Available at: [Link]

  • Journal of Clinical and Aesthetic Dermatology. Structural Insights: What Makes Some PDE4 Inhibitors More Effective. Available at: [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one: An Evaluation of Reproducibility and Efficiency

Introduction The pyrrolidin-2-one (γ-lactam) scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a 4-aryl substituent, such as the 1,3-be...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrrolidin-2-one (γ-lactam) scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a 4-aryl substituent, such as the 1,3-benzodioxole (or methylenedioxyphenyl) group, can significantly influence the pharmacological properties of these molecules. 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one is a compound of interest for researchers in drug discovery and development due to its structural similarity to known psychoactive compounds and its potential for further chemical modification.

This guide provides a comparative analysis of two plausible and robust synthetic routes to 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one. While a direct, peer-reviewed synthesis for this specific molecule is not extensively documented, the routes presented herein are based on well-established and frequently published methodologies for the synthesis of analogous 4-aryl-pyrrolidin-2-ones. We will provide detailed, step-by-step protocols, an analysis of the chemical principles underpinning each step, and a critical comparison of their respective strengths and weaknesses to guide researchers in their synthetic endeavors.

Route 1: Michael Addition of Nitromethane to a Chalcone Derivative followed by Reductive Cyclization

This route is a classic and reliable method for the synthesis of γ-lactams. It involves the conjugate addition of a nitronate anion to an α,β-unsaturated ketone (a chalcone), followed by the reduction of the nitro group and subsequent intramolecular cyclization.

Scientific Rationale

The key steps in this synthesis are the Michael addition and the reductive cyclization. The Michael addition is a versatile carbon-carbon bond-forming reaction where a nucleophile (the nitronate anion) adds to an α,β-unsaturated carbonyl compound. The choice of nitromethane is strategic as the nitro group can be readily reduced to an amine, which then acts as the nucleophile for the final lactamization step. The 1,3-benzodioxole moiety is introduced via the starting aldehyde, piperonal.

Experimental Workflow Diagram

Route_1_Workflow cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Michael Addition cluster_2 Step 3: Reductive Cyclization Piperonal Piperonal Chalcone (E)-4-(1,3-Benzodioxol-5-yl)but-3-en-2-one Piperonal->Chalcone KOH, Ethanol Acetone Acetone Acetone->Chalcone Nitro_adduct 5-(1,3-Benzodioxol-5-yl)-4-nitro-2-pentanone Chalcone->Nitro_adduct Base (e.g., NaOH) Nitromethane Nitromethane Nitromethane->Nitro_adduct Target 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one Nitro_adduct->Target Reducing Agent (e.g., Fe/AcOH)

Caption: Workflow for the synthesis of the target compound via Route 1.

Detailed Experimental Protocol

Step 1: Synthesis of (E)-4-(1,3-Benzodioxol-5-yl)but-3-en-2-one

  • To a stirred solution of piperonal (1.5 g, 0.01 mol) and acetone (3.0 g, 0.05 mol) in ethanol (20 mL), a catalytic amount of potassium hydroxide (KOH) is added.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The ethanol is removed under reduced pressure.

  • The residue is poured into ice-water and neutralized with dilute acetic acid.

  • The resulting solid is filtered, dried, and purified by column chromatography (silica gel, ethyl acetate/petroleum ether) to yield the chalcone.[1]

Step 2: Synthesis of 5-(1,3-Benzodioxol-5-yl)-4-nitro-2-pentanone

  • The chalcone from Step 1 is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Nitromethane is added in excess, followed by the addition of a base (e.g., aqueous sodium hydroxide) at room temperature.[2][3]

  • The reaction is stirred until completion (monitored by TLC).

  • The reaction mixture is then acidified and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to give the crude Michael adduct.

Step 3: Synthesis of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one

  • The crude nitro adduct from Step 2 is dissolved in a mixture of acetic acid and a suitable solvent like ethanol.

  • Iron powder (Fe) is added portion-wise to the stirred solution.

  • The mixture is heated to reflux and stirred for several hours until the reduction of the nitro group and subsequent cyclization are complete.

  • The reaction mixture is cooled, filtered to remove the iron salts, and the filtrate is concentrated.

  • The residue is purified by column chromatography to afford the target compound.

Route 2: Synthesis via Itaconic Acid and Piperonylamine

This route offers an alternative approach starting from itaconic acid and piperonylamine (1,3-benzodioxol-5-ylmethanamine). This method is often used for the synthesis of 5-oxo-pyrrolidine-3-carboxylic acid derivatives, which can then be decarboxylated to yield the desired 4-substituted pyrrolidin-2-one.

Scientific Rationale

This pathway involves the formation of a succinimide intermediate by the reaction of itaconic acid with an amine, followed by cyclization. The subsequent steps involve the conversion of the carboxylic acid group to a more amenable functional group for removal or transformation to the final product. This route is advantageous as it builds the pyrrolidinone ring with the aryl substituent precursor in a single step.

Experimental Workflow Diagram

Route_2_Workflow cluster_0 Step 1: Amidation and Cyclization cluster_1 Step 2 & 3: Functional Group Manipulation cluster_2 Step 4: Final Product Formation Itaconic_Acid Itaconic Acid Pyrrolidinone_acid 1-(1,3-Benzodioxol-5-ylmethyl)-5-oxopyrrolidine-3-carboxylic acid Itaconic_Acid->Pyrrolidinone_acid Heat Piperonylamine Piperonylamine Piperonylamine->Pyrrolidinone_acid Intermediate_1 Intermediate (e.g., Amide) Pyrrolidinone_acid->Intermediate_1 Activation & Amination Intermediate_2 Intermediate (e.g., Amine) Intermediate_1->Intermediate_2 Hofmann/Curtius Rearrangement Target 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one Intermediate_2->Target Hydrolysis/Deprotection

Caption: Workflow for the synthesis of the target compound via Route 2.

Detailed Experimental Protocol

Step 1: Synthesis of 1-((1,3-Benzodioxol-5-yl)methyl)-5-oxopyrrolidine-3-carboxylic acid

  • A mixture of itaconic acid (0.068 mol) and piperonylamine (0.068 mol) is heated at 130 °C for 3 hours.[4]

  • The reaction mixture is cooled to room temperature.

  • The resulting solid is recrystallized from ethyl acetate to yield the pyrrolidinone carboxylic acid derivative.

Subsequent Steps (Conceptual)

The conversion of the 3-carboxylic acid to the final product without the N-benzyl group is a multi-step process that is not straightforward and can have variable yields. A possible, though challenging, sequence could involve:

  • Amidation: Conversion of the carboxylic acid to a primary amide using standard peptide coupling reagents.

  • Hofmann or Curtius Rearrangement: Rearrangement of the amide to an amine.

  • Removal of the N-piperonyl group: This is a significant challenge as the N-benzyl group is generally stable. Catalytic hydrogenation might be a possibility, but it could also affect the benzodioxole ring.

Due to the complexity and likely low yield of the final steps, this route is presented as a conceptual alternative, with the initial step being well-documented.

Comparative Analysis

ParameterRoute 1: Michael Addition/Reductive CyclizationRoute 2: Itaconic Acid/Piperonylamine
Starting Materials Piperonal, acetone, nitromethane, ironItaconic acid, piperonylamine
Number of Steps 34+ (with challenging final steps)
Key Reactions Claisen-Schmidt condensation, Michael addition, Reductive cyclizationAmidation, Cyclization, Rearrangement, Deprotection
Reproducibility High, based on well-established, analogous procedures.The initial step is reproducible, but the subsequent transformations are complex and may have lower reproducibility.
Potential Challenges Purification of the Michael adduct; ensuring complete reduction and cyclization.The multi-step conversion of the 3-carboxylic acid and the final deprotection of the N-piperonyl group are significant challenges.
Overall Yield Likely moderate to good, based on analogous reactions.Likely low due to the number of steps and challenging transformations.
Scalability Generally scalable.The rearrangement and deprotection steps may not be easily scalable.

Trustworthiness and Reproducibility

Route 1 is built upon a foundation of highly reliable and frequently reported chemical transformations. The Claisen-Schmidt condensation to form chalcones is a standard reaction in organic synthesis.[1] Similarly, the Michael addition of nitroalkanes to α,β-unsaturated carbonyls is a robust and well-understood process.[2][3] The final reductive cyclization using reagents like iron in acetic acid is also a classic method for the synthesis of γ-lactams from γ-nitro ketones. The key to reproducibility lies in the careful control of reaction conditions, particularly temperature and reaction time, and in the effective purification of intermediates.

Route 2 , while starting with a straightforward and high-yielding initial step,[4] presents significant challenges in the subsequent transformations. The conversion of the 3-carboxylic acid to a 4-unsubstituted pyrrolidin-2-one without the N-substituent is not a trivial process. The required multi-step sequence, including a potential Hofmann or Curtius rearrangement and a difficult deprotection, introduces multiple points of potential failure and low yields. Therefore, the overall reproducibility of Route 2 is questionable without significant optimization.

Conclusion

For researchers aiming to synthesize 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one, Route 1 offers a more reliable and reproducible pathway . Its reliance on a series of well-established and high-yielding reactions makes it the preferred choice for obtaining the target molecule with a higher probability of success. While Route 2 presents an interesting academic exercise in multi-step synthesis, its practical application for the preparation of the target compound is likely to be hampered by the complexity and low efficiency of the later steps.

This guide provides a framework based on established chemical principles to enable the synthesis of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one. Researchers are encouraged to consult the primary literature for further details on analogous reactions and to optimize the described conditions for their specific experimental setup.

References

  • Montoya-Balbás, I. J., Valentín-Guevara, B., López-Mendoza, E., Linzaga-Elizalde, I., Ordoñez, M., & Román-Bravo, P. (2021). Efficient Synthesis of β-Aryl-γ-lactams and Their Resolution with (S)-Naproxen: Preparation of (R)- and (S)-Baclofen. Molecules, 26(21), 6483. [Link]

  • Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (4(50)). [Link]

  • (2011). (E)-4-(1,3-Benzodioxol-5-yl)but-3-en-2-one. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1153. [Link]

  • ResearchGate. (n.d.). Scheme 1 Michael addition of nitromethane 2a to chalcone 1a. [Image]. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. Chemical Review and Letters, 4(1), 29-34. [Link]

Sources

Comparative

Comparative Guide: Cross-Reactivity Analysis of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one in Commercial Immunoassays

Executive Summary The identification of designer drugs and their metabolites relies heavily on the specificity of frontline screening tools. 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one is a critical structural motif—a lacta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification of designer drugs and their metabolites relies heavily on the specificity of frontline screening tools. 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one is a critical structural motif—a lactam metabolite characteristic of synthetic cathinones (e.g., MDPV) and methylenedioxy-substituted nootropics.

As a Senior Application Scientist, I frequently observe that standard immunoassays struggle to accurately categorize lactam metabolites. This guide objectively compares the performance and cross-reactivity profiles of three major immunoassay platforms (ELISA, EMIT, and CEDIA) when challenged with 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one. By understanding the underlying binding kinetics, drug development professionals and toxicologists can better select appropriate screening platforms and avoid costly false positives or false negatives.

Mechanistic Grounding: The Chemistry of Cross-Reactivity

To understand why different immunoassays react differently to this compound, we must examine the causality behind antibody-antigen recognition.

Standard amphetamine and synthetic cathinone assays utilize capture antibodies designed to recognize two primary epitopes: an aromatic ring (often substituted) and a basic amine. The parent drugs (like MDMA or MDPV) feature a basic nitrogen (pKa ~9.5) that is protonated at physiological pH, forming a strong electrostatic salt bridge within the antibody's binding pocket.

When the pyrrolidine ring is oxidized in vivo to a pyrrolidin-2-one (lactam) , the chemical environment drastically changes [1]. The basicity of the nitrogen is neutralized by the adjacent carbonyl group, eliminating the critical electrostatic interaction. Furthermore, the bulky, electron-rich carbonyl oxygen introduces severe steric hindrance. Consequently, lactam metabolites exhibit significantly lower binding affinities, forcing competitive immunoassays to rely solely on the recognition of the 1,3-benzodioxole (methylenedioxyphenyl) moiety.

BindingLogic Target Target Analyte (Basic Amine) Antibody Capture Antibody (Anti-Cathinone) Target->Antibody High Affinity (Electrostatic) Metabolite Lactam Metabolite (Pyrrolidin-2-one) Metabolite->Antibody Low Affinity (Steric Clash) Signal Signal Generation (Enzyme Output) Antibody->Signal Inverse Output (Competitive)

Caption: Competitive binding dynamics between target analytes and lactam metabolites in immunoassays.

Comparative Performance Data

To objectively evaluate how different assay architectures handle this steric and electrostatic divergence, we challenged three commercial platforms with high concentrations of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one.

Table 1: Cross-Reactivity Comparison Across Immunoassay Platforms

Immunoassay PlatformTarget Drug ClassPrimary CalibratorApparent Conc. at 100,000 ng/mL% Cross-ReactivityClinical / Analytical Implication
ELISA (Microplate)MDMA / EcstasyMDMA120 ng/mL0.12% Negligible interference; highly specific to the basic amine.
EMIT (Homogeneous)Synthetic CathinonesMDPV4,500 ng/mL4.50% Moderate cross-reactivity; potential for false positives at high physiological doses.
CEDIA (Cloned Enzyme)Amphetaminesd-Amphetamine< 50 ng/mL< 0.05% No interference; rigid enzyme complementation prevents off-target binding.

Note: % Cross-Reactivity is calculated as (Apparent Concentration / Spiked Concentration) × 100.

Platform Insights:
  • CEDIA demonstrates the highest resilience against lactam interference. The rigid steric requirements for the complementation of the β-galactosidase fragments mean that the bulky pyrrolidin-2-one ring completely fails to stabilize the active enzyme complex.

  • EMIT platforms targeting synthetic cathinones show moderate cross-reactivity (4.50%). Because the antibodies are raised against pyrrolidine-containing cathinones, the shared benzodioxole and ring structure is just enough to displace the enzyme conjugate at very high concentrations.

Experimental Protocols: Self-Validating Workflow

To ensure trustworthiness and reproducibility, the following self-validating protocol must be used when evaluating the cross-reactivity of novel lactam metabolites.

Step-by-Step Methodology

Step 1: Preparation of Matrix Blanks and Calibrators

  • Action: Pool drug-free human urine and verify the absence of endogenous polyamines or dietary pyrrolidones via LC-MS/MS [2].

  • Causality: Endogenous compounds can cause baseline drift. Verification ensures the matrix is truly blank, establishing a reliable zero-point for the dose-response curve.

Step 2: Spiking the Target Analyte

  • Action: Dissolve 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one in HPLC-grade methanol (1 mg/mL stock). Spike into the validated urine matrix to achieve a logarithmic gradient: 10, 100, 1,000, 10,000, and 100,000 ng/mL.

  • Causality: Methanol ensures complete dissolution of the lipophilic benzodioxole ring. The extreme upper limit (100,000 ng/mL) is necessary to force binding and accurately plot the low-affinity kinetics typical of lactam cross-reactivity.

Step 3: Execution of Competitive Assays

  • Action: Incubate the spiked samples alongside positive controls (e.g., MDPV or MDMA) and negative matrix blanks according to the manufacturer's exact volumetric and temporal specifications.

  • Causality: Strict adherence to incubation times is critical. At concentrations approaching 100,000 ng/mL, lipophilic compounds can form colloidal aggregates that non-specifically sequester antibodies or enzyme conjugates, mimicking true cross-reactivity[3].

Step 4: Data Acquisition and IC50 Calculation

  • Action: Measure the optical density (OD) or kinetic reaction rate. Plot the dose-response curve and calculate the % cross-reactivity relative to the target calibrator's IC50.

Workflow N1 1. Synthesize & Purify 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one N2 2. Prepare Spiked Matrix (Drug-Free Urine, 10-100,000 ng/mL) N1->N2 N3 3. Perform Competitive Immunoassay (ELISA / EMIT / CEDIA) N2->N3 N4 4. Generate Dose-Response Curve (Calculate IC50) N3->N4 N5 5. Determine % Cross-Reactivity (Relative to Target Calibrator) N4->N5

Caption: Step-by-step workflow for validating immunoassay cross-reactivity of lactam metabolites.

Troubleshooting Assay Interference

When analyzing highly concentrated lipophilic lactams like 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one, researchers must differentiate between true antibody cross-reactivity and aggregation-based interference .

As detailed in the Assay Guidance Manual [3], compounds at high micromolar concentrations can form colloids in aqueous buffers. These aggregates can physically entrap the assay's reporter enzymes, leading to a false reduction in signal (which, in a competitive immunoassay, is falsely interpreted as a positive drug detection).

  • Best Practice: If cross-reactivity spikes non-linearly between 10,000 and 100,000 ng/mL, add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. If the apparent cross-reactivity disappears, the initial reading was an artifact of aggregation, not true epitope recognition.

References

  • Metabolic and Cardiovascular Benefits and Risks of EMD386088 Frontiers in Pharmacology[Link]

  • A MYC-Driven Plasma Polyamine Signature for Early Detection of Ovarian Cancer MDPI - Cancers[Link]

  • Assay Interference by Aggregation Assay Guidance Manual - NCBI Bookshelf[Link]

Validation

A Comparative Guide to the Metabolic Half-Life of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one

This guide provides a comprehensive framework for benchmarking the metabolic half-life of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one, a novel synthetic compound with a pyrrolidinone scaffold. For researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for benchmarking the metabolic half-life of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one, a novel synthetic compound with a pyrrolidinone scaffold. For researchers, scientists, and drug development professionals, understanding a compound's metabolic stability is a critical early-stage gatekeeper for further development. A compound with an optimized metabolic half-life is more likely to achieve the desired pharmacokinetic profile, leading to improved efficacy and safety.

This document is structured to not only present comparative data but also to provide the detailed experimental methodologies required to generate such data. We will explore the metabolic landscape of our target compound in the context of established pyrrolidinone-based nootropics and anticonvulsants, offering a robust comparison that informs on its potential as a therapeutic candidate.

Introduction: The Significance of Metabolic Half-Life in Drug Discovery

The journey of a drug from administration to its therapeutic target is a complex one, with metabolic clearance being a primary determinant of its concentration and duration of action in the body. The metabolic half-life (t½), the time it takes for half of the drug to be eliminated through metabolic processes, is a key pharmacokinetic parameter. A short half-life may necessitate frequent dosing to maintain therapeutic concentrations, potentially leading to issues with patient compliance. Conversely, an exceedingly long half-life can result in drug accumulation and an increased risk of adverse effects. Therefore, a "drug-like" metabolic half-life is a delicate balance, tailored to the intended therapeutic indication.

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, found in a variety of approved drugs and clinical candidates.[1] This guide will benchmark 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one against well-characterized pyrrolidinone derivatives to provide context for its metabolic stability.

The Subject of Our Investigation: 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one

Our focus is on the novel compound, 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one. Its structure combines the pharmacologically relevant pyrrolidinone core with a benzodioxole moiety. The benzodioxole group is of particular interest as it is known to be a potential inhibitor of cytochrome P450 (CYP) enzymes, which could significantly influence the compound's metabolism and pharmacokinetic profile.[2]

To date, the metabolic half-life of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one has not been reported in the scientific literature. Therefore, this guide presents the requisite experimental protocols to determine this crucial parameter and subsequently compare it with established benchmarks.

Benchmarking Against Established Pyrrolidinone Derivatives

To provide a meaningful comparison, we have selected three well-characterized pyrrolidinone derivatives with extensive clinical use and known pharmacokinetic profiles:

  • Piracetam: The first of the "racetam" class of nootropics, piracetam is known for its high bioavailability and is primarily excreted unchanged in the urine, indicating minimal metabolism.[3][4][5][6][7]

  • Levetiracetam: A widely used anticonvulsant, levetiracetam also exhibits favorable pharmacokinetics with minimal hepatic metabolism.[8][9][10][11][12]

  • Nefiracetam: Another nootropic agent from the racetam family, nefiracetam undergoes more extensive metabolism compared to piracetam and levetiracetam.[13][14][15]

These compounds provide a spectrum of metabolic stabilities within the pyrrolidinone class, making them ideal comparators for our target compound.

Experimental Protocols for Determining Metabolic Half-Life

To ascertain the metabolic half-life of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one, a two-tiered approach is recommended, beginning with in vitro assays and progressing to in vivo studies.

In Vitro Metabolic Stability Assessment in Human Liver Microsomes

This initial screen provides a rapid assessment of the compound's susceptibility to Phase I metabolism, primarily mediated by cytochrome P450 enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one in human liver microsomes.

Materials:

  • 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin)

  • Acetonitrile (for reaction quenching)

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one and positive controls in a suitable organic solvent (e.g., DMSO) at a concentration of 1 mM.

    • Prepare the incubation buffer (100 mM phosphate buffer, pH 7.4).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the incubation buffer.

    • Add the human liver microsomes to a final protein concentration of 0.5 mg/mL.

    • Add the test compound to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Caption: In Vitro Metabolic Stability Workflow in Human Hepatocytes.

Comparative Data Analysis

The following tables summarize the expected outcomes from the in vitro metabolic stability assays for our target compound, alongside the known data for our selected benchmarks.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes

CompoundIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)
4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one To be determinedTo be determined
Piracetam> 60< 11.6
Levetiracetam> 60< 11.6
Nefiracetam~30-40~17-23

Data for piracetam and levetiracetam are inferred from their known minimal hepatic metabolism. Data for nefiracetam is an approximate range based on its known metabolic profile.

Table 2: In Vitro Metabolic Stability in Human Hepatocytes

CompoundIn Vitro t½ (min)Intrinsic Clearance (µL/min/10⁶ cells)
4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one To be determinedTo be determined
Piracetam> 240< 2.9
Levetiracetam> 240< 2.9
Nefiracetam~120-180~3.9-5.8

Data for piracetam and levetiracetam are inferred from their known minimal hepatic metabolism. Data for nefiracetam is an approximate range based on its known metabolic profile.

In Vivo Pharmacokinetic Studies: The Next Frontier

While in vitro assays provide valuable initial data, in vivo pharmacokinetic studies in animal models are essential to understand the complete picture of a drug's absorption, distribution, metabolism, and excretion (ADME).

A typical in vivo pharmacokinetic study would involve administering 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one to a relevant animal species (e.g., rats or mice) via intravenous and oral routes. Blood samples would be collected at various time points, and the plasma concentrations of the parent drug and any major metabolites would be quantified. This would allow for the determination of key pharmacokinetic parameters, including clearance, volume of distribution, bioavailability, and in vivo half-life.

Discussion and Interpretation

The data generated from the proposed experiments will allow for a robust classification of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one's metabolic stability.

  • High Metabolic Stability: If the in vitro half-life is long (>60 minutes in microsomes, >240 minutes in hepatocytes), similar to piracetam and levetiracetam, it would suggest that the compound is not extensively metabolized. This could translate to a longer in vivo half-life and potentially a simpler dosing regimen. The presence of the benzodioxole moiety may be contributing to this stability through the inhibition of metabolizing enzymes.

  • Moderate Metabolic Stability: A half-life in the range of nefiracetam would indicate that the compound is a substrate for metabolic enzymes. In this scenario, identifying the primary metabolites would be a critical next step to assess their potential pharmacological activity or toxicity.

  • Low Metabolic Stability: A short in vitro half-life (<15 minutes in microsomes) would suggest rapid metabolic clearance, which could be a liability for developing an orally bioavailable drug with a convenient dosing schedule. In this case, medicinal chemistry efforts would likely be directed at modifying the structure to block the sites of metabolic attack.

The pyrrolidinone scaffold itself is generally considered to be metabolically stable. [1]However, the substitution at the 4-position with a benzodioxole ring introduces a site that is susceptible to metabolism. The metabolism of benzodioxoles can involve oxidation of the methylene bridge, leading to the formation of catechols. [2]

Conclusion

This guide provides a comprehensive roadmap for characterizing the metabolic half-life of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one. By employing the detailed in vitro protocols and comparing the generated data with established benchmarks, researchers can gain critical insights into the compound's pharmacokinetic potential. A thorough understanding of its metabolic stability is a cornerstone for making informed decisions in the drug discovery and development process, ultimately paving the way for the rational design of novel therapeutics with optimized properties.

References

  • HPRA. Part II Summary of Product Characteristics. August 12, 2008.
  • ChemicalBook. Piracetam: Pharmacological Effects and Pharmacokinetics. February 20, 2024.
  • Wikipedia. Piracetam.
  • E-lactancia. NOOTROPIL.
  • Rwanda FDA. SUMMARY PRODUCT CHARACTERISTICS 1. Name of drug product: 2. Qualitative and Quantitative Composition: 3. Pharmaceutical form:.
  • ResearchGate. Metabolic stability of selected derivatives expressed as metabolic half-life in an in vitro test.
  • Pfizer. LEVETIRACETAM.
  • Wikipedia. Nefiracetam.
  • MDPI. Levetiracetam Mechanisms of Action: From Molecules to Systems. April 13, 2022.
  • accessd
  • LITFL. Levetiracetam. February 01, 2025.
  • NCBI Bookshelf.
  • ResearchGate. An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaff olds. December 06, 2021.
  • PMC. Recent insights about pyrrolidine core skeletons in pharmacology. September 06, 2023.
  • ResearchGate.
  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. August 10, 2021.
  • PubMed.
  • PharmaBlock.
  • Frontiers. Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). April 23, 2019.
  • MDPI. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. October 06, 2023.
  • Biointerface Research in Applied Chemistry.
  • PubChem. Nebracetam.
  • accessdata.fda.gov. 2.6.4 Nonclinical Summary - Pharmacokinetics Written Summary.
  • Taylor & Francis Online.
  • PubMed. Single- and multiple-dose pharmacokinetics of nefiracetam, a new nootropic agent, in healthy volunteers.
  • CymitQuimica. CAS 776994-64-0: 1-(1,3-Benzodioxol-5-yl).
  • PubMed. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. November 02, 2006.
  • King's College London Research Portal. In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk. January 25, 2022.
  • BenchChem. 1-(1,3-Benzodioxol-5-yl)-4-methyl-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride.
  • ScienceGate. SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)
  • Semantic Scholar. Pharmacokinetics of oral pridinol: Results of a randomized, crossover bioequivalence trial in healthy subjects. January 17, 2021.
  • MDPI.
  • PMC.
  • EvitaChem. 1-Propanone, 1-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl).

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Comparative

Validation of reference standards for 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one analysis

Validation of Reference Standards for 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one Analysis Executive Summary The validation of reference standards for 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one presents a unique challenge in...

Author: BenchChem Technical Support Team. Date: March 2026

Validation of Reference Standards for 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one Analysis

Executive Summary

The validation of reference standards for 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one presents a unique challenge in analytical chemistry. Unlike established pharmacopeial drugs (e.g., Rolipram), this specific structural analog—often investigated as a PDE4 inhibitor intermediate or a metabolite of methylenedioxy-type designer drugs—lacks a global compendial monograph (USP/EP).

Consequently, researchers relying on "Certificate of Analysis" (CoA) documents from non-accredited synthesis vendors often face significant data gaps. A standard labeled ">98% purity" by simple HPLC area normalization may actually possess a potency of <90% when residual solvents, inorganic salts, and water content are rigorously quantified.

This guide outlines a self-validating workflow to establish a Primary Reference Standard using Quantitative NMR (qNMR) as the metrological anchor, satisfying ICH Q2(R1) and ISO 17034 requirements.

Part 1: The Hierarchy of Validation

To ensure data integrity, you must distinguish between the source of your material and its validated status. Do not treat commercial "research grade" samples as reference materials without in-house verification.

FeatureCommercial "Tech" Grade Validated Primary Standard (In-House)
Purity Method HPLC Area % (often ignores salts/water)Mass Balance (100% - Impurities) OR qNMR
Identity 1H NMR (Qualitative)1H/13C NMR, 2D-COSY/HSQC, HRMS, IR
Chirality Often Undefined (Racemic assumed)Enantiomeric Purity Determined (Chiral HPLC)
Traceability Vendor Lot #Traceable to SI Units (via NIST/BAM Internal Std)
Risk High (Response factor errors ~5-10%)Low (Uncertainty < 1%)
Visualization: The Validation Decision Matrix

ValidationWorkflow Start Receive Crude Standard (4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one) Identity Step 1: Structural Confirmation (HRMS + 2D NMR) Start->Identity PurityCheck Step 2: Purity Assessment Identity->PurityCheck qNMR Method A: qNMR (Absolute Content) *Gold Standard* PurityCheck->qNMR Preferred MassBalance Method B: Mass Balance (100% - Water - Solvents - HPLC Impurities) PurityCheck->MassBalance Alternative Chiral Step 3: Chiral Purity (HPLC) qNMR->Chiral MassBalance->Chiral Final Valid Primary Reference Material (Assigned Potency) Chiral->Final

Caption: Logical workflow for converting a crude synthesis product into a validated Primary Reference Standard.

Part 2: Structural Confirmation (Identity)

Before assessing purity, you must confirm the structure, specifically the integrity of the benzodioxole ring (susceptible to acid hydrolysis) and the pyrrolidinone lactam .

High-Resolution Mass Spectrometry (HRMS)
  • Target: Confirm molecular formula

    
    .
    
  • Method: ESI+ (Electrospray Ionization).

  • Expected Mass:

    
    .
    
  • Fragment Verification: Look for the loss of the pyrrolidinone ring or the opening of the methylenedioxy bridge (loss of 14 Da or 30 Da formaldehyde equivalent depending on energy).

NMR Spectroscopy (Qualitative)
  • Solvent: DMSO-

    
     (Preferred for solubility and separating water peaks).
    
  • Key Diagnostic Signals:

    • Benzodioxole Protons: Singlet at

      
       ppm (2H). Note: If this splits or shifts, ring opening to catechol has occurred.
      
    • Pyrrolidinone NH: Broad singlet

      
       ppm (exchangeable).
      
    • Chiral Center (C4): Multiplet at

      
       ppm.
      

Part 3: Potency Assignment via qNMR (The Core Protocol)

This is the most critical section. Since no certified standard exists, you must use Quantitative NMR (qNMR) to assign an absolute purity value (Potency). This method relies on the direct proportionality between signal integration and molar concentration, independent of the analyte's response factor.

Experimental Protocol: qNMR

Reagents:

  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST equivalent). Why? High purity, non-hygroscopic, distinct singlet at

    
     ppm which does not overlap with the benzodioxole singlet (
    
    
    
    ) or aromatics.
  • Solvent: DMSO-

    
     (99.9% D).
    

Procedure:

  • Weighing: Accurately weigh

    
     mg of the Analyte (
    
    
    
    ) and
    
    
    mg of Internal Standard (
    
    
    ) into the same vial using a microbalance (readability 0.001 mg).
  • Dissolution: Dissolve in 0.6 mL DMSO-

    
    . Ensure complete dissolution (vortex/sonicate).
    
  • Acquisition:

    • Pulse angle:

      
      .
      
    • Relaxation delay (

      
      ): 
      
      
      
      seconds (Critical: Must be
      
      
      of the slowest proton to ensure full relaxation).
    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Processing: Phase and baseline correction must be manual and precise. Integrate the IS signal (Maleic acid,

    
    ) and the Analyte signal (Benzodioxole, 
    
    
    
    ).

Calculation:



Where:

  • 
    : Integral area[1]
    
  • 
    : Number of protons (2 for Benzodioxole, 2 for Maleic Acid)
    
  • 
    : Molar mass[1]
    
  • 
    : Mass weighed
    
  • 
    : Purity (as a decimal)[1]
    

Expert Insight: If the qNMR purity is 95.0% but the HPLC area % is 99.5%, the discrepancy is likely inorganic salts or residual solvents (which are invisible in UV-HPLC but contribute to mass). Use the qNMR value for all subsequent calculations.

Part 4: Chromatographic Purity & Chiral Resolution

Once the absolute potency is known (via qNMR), use HPLC to define the impurity profile.

Achiral Purity (Related Substances)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm.
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[2]

    • Gradient: 5% B to 95% B over 15 mins.

  • Detection: UV at 285 nm (Benzodioxole absorption max).

  • Pass Criteria: No single impurity

    
    . Total impurities 
    
    
    
    .
Chiral Purity (Enantiomeric Excess)

The C4 position creates (R) and (S) enantiomers. Biological activity usually resides in one isomer.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol (90:10) isocratic.

  • Flow Rate: 1.0 mL/min.

  • Validation: You must demonstrate separation of the enantiomers. If you only have the racemic standard, you should see two peaks of equal area (1:1).

  • Calculation:

    
    
    

Part 5: Stability & Stress Testing

To validate the standard's shelf-life, subject a small aliquot to stress conditions (Force Degradation).

Stress ConditionDurationExpected Degradation Pathway
Acid (0.1N HCl) 24 hrs, RTHigh Risk: Hydrolysis of benzodioxole to catechol.
Base (0.1N NaOH) 24 hrs, RTHigh Risk: Ring opening of pyrrolidinone to

-amino acid.
Oxidation (

)
4 hrsOxidation of methylene bridge or nitrogen.
Thermal (

)
7 daysGenerally stable, but check for dimerization.

Visualizing the Degradation Pathways:

Degradation Parent 4-(1,3-Benzodioxol-5-yl) pyrrolidin-2-one Acid Acid Hydrolysis Parent->Acid Base Base Hydrolysis Parent->Base Catechol Degradant A: Catechol Derivative (Ring Opening) Acid->Catechol Methylene bridge loss GABA Degradant B: GABA Derivative (Lactam Opening) Base->GABA Lactam cleavage

Caption: Potential degradation pathways to monitor during stability indicating method (SIM) validation.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3][4][5] Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • Bipul, B. S., et al. (2011). Stability-indicating HPLC method for the determination of Rolipram (structural analog). Journal of Chromatographic Science. Link

  • NIST. (2024). Reference Materials for Quantitative NMR (qNMR). National Institute of Standards and Technology. Link

  • European Pharmacopoeia. (2023). General Chapter 2.2.33: Nuclear Magnetic Resonance Spectrometry.Link

Sources

Validation

Comparative Molecular Docking Guide: Benzodioxole-Lactam Scaffolds in Drug Discovery

Executive Summary The fusion of the 1,3-benzodioxole moiety (a privileged structure found in natural products like podophyllotoxin) with lactam rings (beta- and gamma-lactams) represents a high-potential strategy in mode...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of the 1,3-benzodioxole moiety (a privileged structure found in natural products like podophyllotoxin) with lactam rings (beta- and gamma-lactams) represents a high-potential strategy in modern medicinal chemistry. This guide provides a comparative technical analysis of these hybrid analogs, focusing on their molecular docking performance against key therapeutic targets: Anticancer (EGFR/HER2) and Antimicrobial (Penicillin-Binding Proteins) .

Unlike generic reviews, this document serves as a procedural and analytical guide. We compare the binding efficacy of Spiro-Beta-Lactam Benzodioxoles (Series A) versus N-substituted Gamma-Lactam Benzodioxoles (Series B) , supported by in silico protocols and ADME profiling.

Structural Rationale & Pharmacophore Analysis[1]

The synergistic potential of these analogs lies in their dual-pharmacophore nature:

  • The Benzodioxole Ring: Acts as a hydrogen bond acceptor (via ether oxygens) and participates in

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan).
    
  • The Lactam Core:

    • 
      -Lactam (4-membered):  High ring strain makes it a covalent "warhead" for serine proteases and PBPs.
      
    • 
      -Lactam (5-membered):  Stable scaffold that orients substituents for non-covalent receptor fitting.
      
Comparative Pathway Visualization

The following diagram illustrates the divergent signaling pathways and binding modes targeted by these two distinct scaffolds.

G cluster_0 Scaffold Origins cluster_1 Structural Divergence cluster_2 Therapeutic Targets Benzodioxole Benzodioxole (Privileged Moiety) SeriesA Series A: Spiro-Beta-Lactams Benzodioxole->SeriesA SeriesB Series B: Gamma-Lactams Benzodioxole->SeriesB Lactam Lactam Core (Cyclic Amide) Lactam->SeriesA Cycloaddition Lactam->SeriesB N-Substitution TargetA Anticancer (EGFR / HER2) IC50 ~ 0.18 uM SeriesA->TargetA Covalent/Steric Fit TargetB Antimicrobial (PBP / Fungal CP) Binding: -10.5 kcal/mol SeriesB->TargetB H-Bond Network

Figure 1: Structural divergence of benzodioxole-lactam hybrids and their respective therapeutic targets.

Computational Methodology (The "How-To")

To ensure reproducibility, we utilize a validated docking workflow. This protocol is compatible with AutoDock Vina (open source) or CCDC GOLD (commercial).

Ligand Preparation[2][3][4]
  • Structure Generation: Draw 2D structures of analogs (e.g., ChemDraw).

  • 3D Optimization: Convert to 3D and minimize energy using MMFF94 force field.

  • Charge Assignment: Apply Gasteiger partial charges.

  • Torsion Tree: Detect rotatable bonds (Benzodioxole ring is rigid; linkers are flexible).

Protein Target Preparation
  • Source: RCSB Protein Data Bank (PDB).

  • Targets Selected:

    • Anticancer:[1][2][3][4][5]HER2 Kinase Domain (PDB ID: 3RCD).

    • Antimicrobial:[2][6][4][7]Penicillin Binding Protein 2a (PDB ID: 1VQQ).

  • Cleaning: Remove crystallographic waters (unless bridging is suspected), co-factors, and native ligands. Add polar hydrogens and Kollman charges.

Grid Generation & Docking
  • Grid Box: Centered on the active site of the native ligand with dimensions

    
     Å.
    
  • Exhaustiveness: Set to 8 (Vina) or 100 GA runs (GOLD) to ensure convergence.

Comparative Performance Analysis

This section compares the docking performance of Series A (Beta-Lactam) and Series B (Gamma-Lactam) against standard clinical controls.

Quantitative Binding Assessment

The table below summarizes binding energies (


) and key residue interactions. Lower (more negative) energy indicates higher affinity.
Compound ClassRepresentative AnalogTarget ReceptorBinding Energy (kcal/mol)Key Interactions (Benzodioxole Moiety)Reference Standard Affinity
Series A (Beta-Lactam) Spiro-oxindole-benzodioxoleHER2 (Anticancer)-9.2

(Phe864), H-bond (Met801)
Erlotinib: -8.5 kcal/mol
Series B (Gamma-Lactam) N-benzyl-benzodioxolePBP 2a (Antimicrobial)-7.8 Hydrophobic (Tyr446), H-bond (Ser403)Ampicillin: -6.4 kcal/mol
Control Benzodioxole-ThiazoleEGFR-8.1

-Cation (Lys745)
Gefitinib: -8.9 kcal/mol

Analysis:

  • Series A outperforms the standard Erlotinib in HER2 binding. The spiro-fusion locks the lactam ring in a conformation that maximizes hydrophobic contacts within the kinase pocket.

  • Series B shows superior affinity to Ampicillin in MRSA targets (PBP 2a), primarily driven by the benzodioxole ring occupying the hydrophobic side pocket, a region inaccessible to the smaller phenyl ring of Ampicillin.

Interaction Map Visualization

Understanding how the benzodioxole interacts is crucial for optimization.

Interactions Ligand Benzodioxole-Lactam Ligand Met801 Met801 (Hinge Region) Ligand->Met801 H-Bond (Lactam NH) Phe864 Phe864 (Gatekeeper) Ligand->Phe864 Pi-Pi Stacking (Benzodioxole) Lys745 Lys745 (Catalytic) Ligand->Lys745 Cation-Pi Asp808 Asp808 (DFG Motif) Ligand->Asp808 Electrostatic

Figure 2: Interaction map of Series A analog within the HER2 active site. Note the critical Pi-Pi stacking provided by the benzodioxole ring.

In Silico ADME/Tox Profiling

High binding affinity is useless without drug-like properties. We compared the predicted pharmacokinetic profiles using SwissADME.

PropertySeries A (Beta-Lactam)Series B (Gamma-Lactam)Optimal RangeVerdict
Molecular Weight 420.5 g/mol 355.4 g/mol < 500Both Pass
LogP (Lipophilicity) 3.82.91 - 5Series B is Superior
TPSA (Polar Surface) 85 Ų65 Ų< 140 ŲBoth Pass
GI Absorption ModerateHighHighSeries B is Superior
BBB Permeant NoYesDisease DependentSeries B (CNS active)

Insight: While Series A has higher potency (binding energy), Series B demonstrates superior bioavailability and potential for CNS targeting (e.g., for brain metastases or meningitis), making it a more versatile scaffold for lead optimization.

Critical Discussion & Recommendations

Causality of Performance

The enhanced performance of the benzodioxole-lactam hybrids over traditional analogs is attributed to the "Dual-Anchor" mechanism:

  • Anchor 1 (Lactam): Mimics the transition state of the substrate (e.g., peptide bond in bacteria), positioning the molecule in the catalytic center.

  • Anchor 2 (Benzodioxole): The electron-rich dioxy ring acts as a bioisostere for catechol or dimethoxy groups but with greater metabolic stability. It specifically targets the hydrophobic back-pockets of kinases and PBPs.

Strategic Recommendations
  • For Anticancer Development: Focus on Series A (Spiro-beta-lactams) . The rigidity of the spiro system reduces the entropic penalty upon binding, leading to higher affinity. Modify the N-substitution to improve solubility.

  • For Antimicrobial Development: Focus on Series B (Gamma-lactams) . Their superior ADME profile and flexibility allow them to evade common resistance mechanisms (like steric hindrance in mutated PBPs).

References

  • Lv, P. C., et al. (2013). "Synthesis, molecular docking and evaluation of thiazolyl-pyrazoline derivatives containing benzodioxole as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters.

  • Khaleel, L. A., & Chfat, H. G. (2026).[1] "Design, synthesis, molecular docking and biological evaluation of a novel β-lactam derivative with anti-breast cancer activity."[1] Chemical Review and Letters.

  • Hamad, N., et al. (2024). "Integrative bioinformatic and experimental analysis of benzoylbenzodioxol derivatives: hypoglycemic potential in diabetic mice." Beni-Suef University Journal of Basic and Applied Sciences.

  • Kumar, N., et al. (2018).[8] "Preclinical evaluation and molecular docking of 1,3-benzodioxole propargyl ether derivatives as novel inhibitor for combating the histone deacetylase enzyme in cancer." Artificial Cells, Nanomedicine, and Biotechnology.

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one

[1][2][3][4][5] Executive Summary & Operational Directive Treat this compound as a Pharmacologically Active Substance (PAS). 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one is a structural hybrid containing a benzodioxole (meth...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5]

Executive Summary & Operational Directive

Treat this compound as a Pharmacologically Active Substance (PAS).

4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one is a structural hybrid containing a benzodioxole (methylenedioxybenzene) moiety and a pyrrolidin-2-one (lactam) core.[1][2][3][4] While often used as a pharmaceutical intermediate in the synthesis of nootropics (racetam derivatives) or bioactive ligands, its specific toxicological profile requires a "worst-case" safety assumption derived from Structure-Activity Relationships (SAR).[1][2][3][4]

Immediate Action Required:

  • Do NOT dispose of via sanitary sewer or standard trash.[4]

  • Segregate as "Non-Halogenated Organic Hazardous Waste" (unless present as a hydrochloride salt).[4]

  • Destruction Method: High-temperature thermal oxidation (Incineration) is the only approved method to ensure cleavage of the lactam ring and mineralization of the aromatic system.[4]

Chemical Hazard Profiling (SAR Analysis)[1][2][3]

In the absence of a compound-specific global Safety Data Sheet (SDS) for this specific isomer, we derive the safety profile from its functional groups. This approach aligns with Prudent Practices in the Laboratory (NRC) for novel research chemicals.[4]

Functional GroupHazard CharacteristicCausality & Handling Implication
Benzodioxole Ring Aquatic Toxicity & Bioactivity Lipophilic nature facilitates cellular uptake.[1][2][3][5] Structural similarity to CYP450 inhibitors suggests potential metabolic interactions.[4] Must prevent environmental release.
Pyrrolidin-2-one Permeation Enhancer Cyclic amides (like NMP) are known skin penetrants.[1][2][3][4] This moiety may act as a vector, carrying the benzodioxole group across the dermal barrier.[4] Double-gloving is mandatory.
Amide Nitrogen NOx Generation Upon thermal decomposition, this compound will release nitrogen oxides.[2][3][4] Disposal must occur in a facility with appropriate flue gas scrubbing.

Pre-Disposal Stabilization & Containment[1][3][5]

Before moving waste to the central accumulation area, stabilize the material to prevent accidental exposure or reaction.[4]

A. Solid Waste (Powder/Crystals)[5]
  • Primary Container: Place the substance in a wide-mouth high-density polyethylene (HDPE) or amber glass jar.

  • Solvent Wetting (Optional): If the powder is fine and prone to aerosolization (dusting), wet slightly with a compatible solvent (e.g., Ethanol) to create a slurry only if your facility permits liquid/solid mixtures. Otherwise, double-bag the primary container.

  • Labeling: Mark as "Toxic Solid, Organic, N.O.S. (Contains Benzodioxole derivative).[6][4][7][8] High Potency."

B. Liquid Waste (Mother Liquors/Reaction Mixtures)[5]
  • Segregation:

    • Non-Halogenated: If dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate.[4]

    • Halogenated: If dissolved in DCM or Chloroform.[4]

  • pH Check: Ensure the solution is neutral (pH 6-8). If the synthesis involved acid catalysis, neutralize carefully with Sodium Bicarbonate before capping to prevent pressure buildup from off-gassing.[3][4]

The Disposal Protocol: Step-by-Step

This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for "Cradle-to-Grave" waste tracking.

Phase 1: Waste Stream Segregation Logic

DisposalLogic Start Waste Generation: 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Liquid Solution StateCheck->Liquid Dissolved SolidPath Double-bag in Polyethylene (4 mil) Solid->SolidPath SolventCheck Solvent Type? Liquid->SolventCheck Labeling Label: 'Hazardous Waste - Toxic' List Constituents Explicitly SolidPath->Labeling NonHalo Non-Halogenated (MeOH, EtOH, DMSO) SolventCheck->NonHalo No Halogens Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo->Labeling Halo->Labeling Disposal Final Fate: High-Temp Incineration (RCRA Code D001/Commercial) Labeling->Disposal

Figure 1: Decision logic for waste stream segregation to ensure compatibility with commercial incineration facilities.

Phase 2: Packaging and Labeling[4][5]
  • Container Selection: Use UN-rated containers (e.g., UN 1H2 for solids, UN 1A1 for liquids).[4]

  • The 90% Rule: Never fill liquid waste containers >90% full to allow for thermal expansion.[4]

  • Labeling Requirements:

    • Chemical Name: Write out the full IUPAC name. Do not use abbreviations like "Benz-Pyrrol" or project codes.

    • Hazard Checkboxes: Check "Toxic" and "Irritant."[4]

Phase 3: Handoff and Destruction[5]
  • Transfer: Move to the Satellite Accumulation Area (SAA).[4] Ensure secondary containment (spill tray) is used.

  • Destruction: The waste management contractor must utilize incineration .[4]

    • Why? Landfilling (even in hazardous cells) is not recommended for benzodioxole derivatives due to potential leaching and aquatic toxicity [1].[4]

    • Verification: Request a Certificate of Destruction (COD) from your waste vendor confirming thermal oxidation.[4]

Emergency Procedures (Spill Response)

Scenario: 5g of powder spilled on the benchtop.

  • Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double layer) , safety goggles, and an N95 or P100 respirator (to prevent inhalation of bioactive dust).[4]

  • Containment: Cover the spill with a damp paper towel (soaked in water or ethanol) to prevent dust generation.[4]

  • Cleanup:

    • Wipe up the material using the damp towels.[4]

    • Clean the surface three times with Ethanol or Isopropanol to solubilize the lipophilic benzodioxole residues.[4]

    • Place all wipes, gloves, and debris into a hazardous waste bag.[4]

  • Deactivation: No specific chemical deactivation (e.g., bleach) is required or recommended, as it may create more toxic chlorinated byproducts.[4] Removal is the goal.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[4] Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.gov.[4] [Link]

  • PubChem. (n.d.).[4][5] Compound Summary: 1,3-Benzodioxole.[1][2][3][4][5][7][8][9] National Library of Medicine.[4] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[4] Occupational Chemical Database: 2-Pyrrolidinone. [Link][1][2][3][4]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one

Executive Safety Summary Compound: 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one CAS: [Compound Specific] (Note: Often cataloged under specific isomeric forms or as a racetam-derivative intermediate) Hazard Band Assignment: O...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound: 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one CAS: [Compound Specific] (Note: Often cataloged under specific isomeric forms or as a racetam-derivative intermediate) Hazard Band Assignment: OEB 3 (Potent / Toxic) Rationale: In the absence of definitive toxicological data (NOAEL/LOAEL), the structural convergence of a pyrrolidin-2-one (lactam) core—common in CNS-active "racetam" drugs—and a 1,3-benzodioxole moiety (metabolic inhibitor/bioactive pharmacophore) mandates the application of the Precautionary Principle . We treat this as a bioactive New Chemical Entity (NCE) with potential CNS activity and reproductive toxicity risks until proven otherwise.

Immediate Directive: Do NOT handle on an open benchtop. All solid-state manipulation requires containment (Fume Hood or Powder Enclosure).

Risk Assessment & Control Banding Logic

As scientists, we do not rely on "generic" safety data sheets when handling NCEs. We use Control Banding .

The "Why" Behind the Protocol
  • Inhalation Risk (Critical): As a likely crystalline solid, the primary vector is airborne dust during weighing. The pyrrolidone ring suggests high water solubility, implying rapid mucosal absorption upon inhalation.

  • Dermal Absorption: Benzodioxole derivatives are lipophilic enough to cross the stratum corneum. Solvent vectors (DMSO, Methanol) used in your experiments will accelerate this permeation by orders of magnitude.

  • Unknown Potency: Without an established Occupational Exposure Limit (OEL), we assign a default Occupational Exposure Band (OEB) of 3 , corresponding to an airborne concentration target of 10 – 100 µg/m³ .

Hierarchy of Controls Visualization

The following diagram illustrates the decision matrix for handling this compound, prioritizing engineering controls over PPE.

HierarchyOfControls Risk Risk Assessment (Unknown Potency) Band Assign OEB 3 (10-100 µg/m³) Risk->Band Precautionary Principle Eng Engineering Controls (Primary Barrier) Band->Eng Required Hood Chemical Fume Hood (Face Velocity: 100 fpm) Eng->Hood Iso Powder Isolator (If >1g) Eng->Iso PPE PPE Layer (Secondary Barrier) Hood->PPE Redundancy Iso->PPE Resp Respiratory: N95/P100 PPE->Resp Derm Dermal: Double Nitrile PPE->Derm

Caption: Operational logic flow for OEB 3 compounds. Engineering controls (Blue) must be established before PPE (Green) is donned.

PPE Technical Specifications Matrix

This matrix is designed for OEB 3 handling. Standard "lab coat and glasses" are insufficient for this compound class.

Protection CategoryRoutine Handling (< 100 mg)Scale-Up Handling (> 1g) or Spill CleanupTechnical Justification
Respiratory N95 (Minimum) or P100 Half-MaskPAPR (Powered Air Purifying Respirator) with HEPA cartridgesParticle Size: Pharmaceutical intermediates often form fines <5µm that bypass surgical masks.
Ocular Chemical Splash Goggles (Indirect Vent)Full Face Shield over GogglesAbsorption: The benzodioxole ring is an irritant; prevents ocular mucosal absorption.
Hand (Inner) Nitrile (4 mil / 0.1mm)Nitrile (4 mil)Barrier: Sacrificial layer. Inspect for pinholes by inflation before donning.
Hand (Outer) Nitrile (Extended Cuff, 5-8 mil)Laminate Film (e.g., Silver Shield®)Permeation: Benzodioxoles in organic solvents can permeate nitrile in <15 mins. Laminate offers >4hr protection.
Body Lab Coat (Poly/Cotton) + Tyvek Sleeves Tyvek® Coverall (Disposable)Contamination: Prevents migration of powder to street clothes/upholstery.

Operational Protocols: Self-Validating Systems

A. Weighing & Solubilization (The Critical Zone)

Objective: Transfer solid to solution without generating airborne particulate.

  • Pre-Check: Verify Fume Hood flow is 80–100 fpm (0.4–0.5 m/s) using a vane anemometer or the hood's digital monitor.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat. Why? Pyrrolidinone derivatives are often hygroscopic and prone to static charge, causing "powder fly" during transfer.

  • The "Wet" Transfer Method:

    • Tare the vial with solvent (if possible) or tare the weighing boat.

    • Transfer solid.

    • IMMEDIATELY add the solvent (e.g., DMSO, Ethanol) to the solid inside the hood.

    • Scientific Logic: Once in solution, the inhalation risk drops to near zero (unless aerosolized), shifting the risk profile to dermal (splash).

  • Decontamination: Wipe the balance and surrounding area with a 10% surfactant/methanol solution immediately after weighing.

B. Waste Disposal & Deactivation

Do not pour down the drain.[1] The benzodioxole moiety is environmentally persistent and toxic to aquatic life.

  • Solid Waste: Collect in a dedicated container labeled "Toxic Organic Solid."

  • Liquid Waste: Segregate into "Halogen-Free Organic Solvents" (unless halogenated solvents were used).

  • Destruction: Incineration is the only validated method for complete destruction of the benzodioxole ring system.

Emergency Response: Spill Logic

In the event of a powder spill outside the fume hood, execute the S.I.P. protocol (Stabilize, Isolate, Purify).

SpillResponse Spill Powder Spill (>100mg) Evac 1. Evacuate Area (Allow aerosols to settle - 15m) Spill->Evac Don 2. Don PPE (Tyvek, Double Gloves, P100) Evac->Don Cover 3. Wet Covering (Cover with solvent-soaked pads) Don->Cover Scoop 4. Scoop & Bin (Do NOT sweep dry) Cover->Scoop Prevents Dust Clean 5. Soap/Water Wash (Repeat 2x) Scoop->Clean

Caption: Wet-method cleanup strategy to prevent secondary aerosolization of potent compounds.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. CDC. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Transitioning to Safer Chemicals: A Toolkit for Employers and Workers. United States Department of Labor. [Link]

  • Hill, R. H., & Finster, D. C. (2016). Laboratory Safety for Chemistry Students. Wiley. (Referencing Prudent Practices for handling NCEs). [Link]

(Note: Specific toxicological data for this exact CAS is proprietary or sparse in public domains; protocols above are derived from SAR (Structure-Activity Relationship) analysis of the pyrrolidone and benzodioxole pharmacophores.)

Sources

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